2-Chloro-1-phenylethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCQSILTDPAWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937321 | |
| Record name | 2-Chloro-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-30-2 | |
| Record name | α-(Chloromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-phenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-PHENYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78M3294M16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-1-phenylethanol physical properties
An In-depth Technical Guide to the Physical Properties of 2-Chloro-1-phenylethanol
This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile chiral compound significant in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a workflow for its synthesis and characterization.
Core Physical Properties
This compound, also known as Styrene chlorohydrin, is a chiral alcohol.[3][4] It exists as a racemic mixture ((±)-2-Chloro-1-phenylethanol) and as two separate enantiomers: (R)-(-)-2-Chloro-1-phenylethanol and (S)-(+)-2-Chloro-1-phenylethanol.[1][2] The physical properties can vary slightly between these forms, particularly their optical activity.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy comparison.
| Property | Racemic ((±)) | (R)-(-) Enantiomer | (S)-(+) Enantiomer | Citations |
| Molecular Formula | C₈H₉ClO | C₈H₉ClO | C₈H₉ClO | [1][2][5] |
| Molecular Weight | 156.61 g/mol | 156.61 g/mol | 156.61 g/mol | [1][2][6] |
| Appearance | Colorless to amber clear liquid | Colorless, slightly orange or yellow clear liquid | Colorless, slightly orange or yellow clear liquid | [1][2] |
| Density | 1.187 g/cm³ | 1.185 g/mL at 25 °C | 1.19 g/mL | [2][3][6] |
| Boiling Point | 254.9 °C at 760 mmHg; 114 °C at 10 mmHg | 109 - 111 °C at 6 mmHg | 114 °C at 6 mmHg | [1][2][3] |
| Refractive Index (n20/D) | 1.5500 | 1.552 | 1.55 | [1][2][3][6] |
| Optical Rotation ([α]20/D) | Not Applicable | -48° (c=1 in Cyclohexane) | +47° (c=1.1 in Cyclohexane) | [1][2][6] |
| Flash Point | 114.2 °C | 113 °C (closed cup) | Not Specified | [3][6] |
| Water Solubility | Not miscible or difficult to mix with water | Not Specified | Not Specified | [3][7] |
| Vapor Pressure | 0.004 mmHg at 25°C | Not Specified | Not Specified | [3] |
| pKa | 13.21 ± 0.20 (Predicted) | Not Specified | Not Specified | [3] |
Experimental Protocols
The determination of the physical properties of organic compounds like this compound involves standardized experimental procedures.[8]
Determination of Boiling Point (Simple Distillation)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For liquids, this is commonly determined using simple distillation.[9]
Methodology:
-
A sample of this compound is placed in a round-bottom flask.
-
A simple distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[9]
-
The flask is heated, and the temperature is monitored.[9]
-
The boiling point is recorded as the temperature at which the vapor temperature stabilizes during distillation.[9]
Determination of Density
Density is the mass per unit volume of a substance.[10]
Methodology:
-
An empty, dry pycnometer (a small glass flask of known volume) is weighed.
-
The pycnometer is filled with the this compound sample, and any excess is removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
Methodology:
-
A few drops of the this compound sample are placed on the prism of a refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale.
Determination of Optical Rotation
For chiral molecules like the enantiomers of this compound, a polarimeter is used to measure the extent to which the substance rotates plane-polarized light.
Methodology:
-
A solution of known concentration of the chiral sample (e.g., (R)-(-)-2-Chloro-1-phenylethanol in cyclohexane) is prepared.[1]
-
The polarimeter tube is filled with the solution.
-
The tube is placed in the polarimeter, and the angle of rotation is measured.
-
The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopic methods are crucial for confirming the structure and purity of this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the hydroxyl (-OH) group.[4]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.[4]
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+/-)-2-Chloro-1-phenylethanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. (R)-(-)-2-Chloro-1-phenylethanol 97 56751-12-3 [sigmaaldrich.com]
- 7. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]
- 8. api.pageplace.de [api.pageplace.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Physical Properties of Organic Compounds | Overview & Examples - Lesson | Study.com [study.com]
- 11. (R)-2-CHLORO-1-PHENYLETHANOL(56751-12-3) 1H NMR [m.chemicalbook.com]
2-Chloro-1-phenylethanol chemical structure and IUPAC name
An In-Depth Technical Guide to 2-Chloro-1-phenylethanol
This guide provides a comprehensive overview of this compound, a significant chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] It serves as a crucial intermediate for creating compounds with specific chiral properties, which is vital for enhancing the efficacy and safety of medications.[1][2] This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its primary applications.
Chemical Structure and IUPAC Nomenclature
This compound is a chiral alcohol containing a phenyl group, a hydroxyl group, and a chloro-substituted methyl group attached to a central carbon chain.
IUPAC Name: The systematic IUPAC name for the racemic mixture is This compound .[3] The individual enantiomers are designated as:
-
(1S)-2-chloro-1-phenylethanol[4]
-
(1R)-2-chloro-1-phenylethanol
Chemical Structure:
Synonyms: The compound is also known by several other names, including Styrene chlorohydrin, 1-phenyl-2-chloroethanol, and α-(Chloromethyl)benzyl alcohol.[3]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. Data is provided for the racemic mixture and the individual (R) and (S) enantiomers where available.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [3][4] |
| Molecular Weight | 156.61 g/mol | [3][4] |
| Appearance | Colorless to yellow or yellow/green clear liquid | [1][5] |
| Density | 1.185 g/mL at 25 °C | [6][7][8] |
| Boiling Point | 114 °C at 10 mmHg | |
| 109 - 111 °C at 6 mmHg | [2] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |
| Refractive Index | n20/D 1.552 | [6] |
| Optical Rotation | (S)-enantiomer: [α]20/D = +47° (c=1.1 in Cyclohexane) | [1] |
| (R)-enantiomer: [α]20/D = -48° (c=2.8 in Cyclohexane) | [6] | |
| CAS Number | Racemate: 1674-30-2 | [3][5] |
| (S)-enantiomer: 70111-05-6 | [1][4] | |
| (R)-enantiomer: 56751-12-3 | [2][6] |
Experimental Protocols
Asymmetric Synthesis of (S)-2-chloro-1-phenylethanol via Biocatalysis
This protocol describes a method for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives using baker's yeast as a biocatalyst. The process relies on the enantioselective reduction of a corresponding ketone precursor.[9]
Materials:
-
2-chloro-1-phenylethanone (or a substituted derivative)
-
Baker's yeast (dry)
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Methanol (co-substrate)
-
Ethyl acetate or n-hexane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Shaking incubator
-
Centrifuge
-
Gas Chromatograph (GC) with a chiral column
Methodology:
-
Yeast Activation: In a conical flask, add 25 mL of pH 7.0 phosphate buffer, 2.25 g of dry baker's yeast, and 1.25 g of glucose. Activate the yeast by incubating the mixture in a shaking incubator (e.g., 140 rpm) for 30 minutes at 30°C.[9]
-
Substrate Addition: Add the ketone substrate (e.g., 2-chloro-1-phenylethanone) to the activated yeast culture. A typical concentration would be around 0.06 mol/L. Add a co-substrate, such as methanol, at a concentration of 5% (v/v).[9]
-
Biocatalytic Reduction: Place the flask back into the shaking incubator (140 rpm) at 30°C and allow the reaction to proceed for 12-60 hours.[9] The progress of the reaction can be monitored by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC.
-
Product Extraction: After the reaction is complete, add an organic solvent (e.g., n-hexane or ethyl acetate) to the reaction mixture. Shake vigorously for 10-15 minutes to extract the product.[9]
-
Separation and Drying: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer. Centrifuge the organic layer to remove any suspended yeast cells. Dry the clear organic extract over anhydrous Na₂SO₄.
-
Analysis: Analyze the final product using a Gas Chromatograph equipped with a chiral column to determine the yield and the enantiomeric excess (e.e.). This method can achieve yields above 74% and an e.e. greater than 97%.[9]
Purity Determination by Gas Chromatography (GC)
This protocol outlines a general method for determining the purity of a this compound sample, as referenced by supplier specifications.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).
-
Helium or Nitrogen as the carrier gas.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent, such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.
-
Carrier Gas Flow Rate: 1-2 mL/minute.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the prepared sample into the GC. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Purity is often reported as ≥96-98% (GC).[1][5]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the biocatalytic synthesis of (S)-2-chloro-1-phenylethanol.
Caption: Workflow for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol.
Applications
This compound is a highly valued intermediate in several industrial sectors.
-
Pharmaceutical Development: Its primary application is as a chiral building block in asymmetric synthesis.[1] It is a key precursor for producing enantiomerically pure active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of the side chain for the cholesterol-lowering drug Atorvastatin and in the creation of phenethylimidazole antifungal agents.[7][9]
-
Flavor and Fragrance Industry: The compound is also employed in the formulation and synthesis of unique flavoring agents and fragrances, contributing specific aromatic profiles to consumer products.[1][2]
-
Material Science: There is ongoing exploration of its use in the development of novel polymers with specialized properties.[1]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H319: Causes serious eye irritation.[4]
Standard personal protective equipment, including gloves, eye shields, and appropriate respiratory protection, should be used when handling this chemical.[6] It should be stored in a cool, dry, and well-ventilated area.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L14538.06 [thermofisher.com]
- 6. (R)-(-)-2-Chloro-1-phenylethanol 97 56751-12-3 [sigmaaldrich.com]
- 7. (R)-2-CHLORO-1-PHENYLETHANOL | 56751-12-3 [chemicalbook.com]
- 8. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]
- 9. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
2-Chloro-1-phenylethanol CAS number and molecular weight
This guide provides an in-depth overview of 2-Chloro-1-phenylethanol, a chiral compound significant in pharmaceutical and fragrance development. It serves as a crucial intermediate in the asymmetric synthesis of various commercial products. This document details its chemical properties, experimental protocols for its synthesis, and visual representations of its stereoisomeric forms and synthetic workflow.
Chemical and Physical Properties
This compound exists as a racemic mixture and as two distinct enantiomers, (R)-(-) and (S)-(+). The physical and chemical properties vary between these forms, which is critical for their application in stereospecific synthesis.[1][2] The molecular formula for this compound is C₈H₉ClO, and its molecular weight is approximately 156.61 g/mol .[1][3]
Below is a summary of the key quantitative data for the different forms of this compound.
| Property | Racemic (+/-) | (R)-(-)-2-Chloro-1-phenylethanol | (S)-(+)-2-Chloro-1-phenylethanol |
| CAS Number | 1674-30-2[3][4] | 56751-12-3[1] | 70111-05-6[2][5] |
| Molecular Weight | 156.61 g/mol [3] | 156.61 g/mol [1] | 156.61 g/mol [2] |
| Appearance | - | Colorless to slightly yellow liquid[1] | Colorless to slightly yellow liquid[2] |
| Density | - | 1.185 - 1.19 g/mL[1] | 1.19 g/mL[2] |
| Boiling Point | - | 109 - 111 °C / 6 mmHg[1] | 114 °C / 6 mmHg[2] |
| Refractive Index | - | n20/D 1.55[1] | n20/D 1.55[2] |
| Optical Rotation | Not Applicable | -48° (c=1 in Cyclohexane)[1] | +47° (c=1.1 in Cyclohexane)[2] |
| Synonyms | Styrene chlorohydrin[3][4] | (R)-(-)-α-(Chloromethyl)benzyl alcohol[1] | (S)-(+)-α-(Chloromethyl)benzyl alcohol[2] |
Experimental Protocols
The asymmetric synthesis of optically active (S)-2-chloro-1-phenylethanol derivatives is crucial for the production of certain pharmaceuticals. A common method involves the biocatalytic reduction of a corresponding ketone precursor using baker's yeast (Saccharomyces cerevisiae).[6]
Protocol: Asymmetric Synthesis of (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol [6]
This protocol details the biocatalytic reduction of 2,2',4'-trichloroacetophenone to (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol.
1. Activation of Baker's Yeast:
-
Add 25 mL of a pH 6.2 phosphate buffer to an Erlenmeyer flask.
-
Suspend 2.5 g of dry baker's yeast (100 g/L) and 1.25 g of glucose (50 g/L) in the buffer.
-
Place the flask in a temperature-controlled shaker at 28°C and agitate at 140 rpm for 30 minutes to activate the yeast.
2. Biocatalytic Reduction:
-
To the activated yeast culture, add 33.5 mg of the substrate, 2,2',4'-trichloroacetophenone (final concentration of 0.006 mol/L).
-
Add methanol as a co-substrate to a final concentration of 5% (v/v).
-
Return the flask to the shaker (28°C, 140 rpm) and allow the reaction to proceed for 36 hours.
3. Product Extraction and Analysis:
-
After the reaction period, add n-hexane to the reaction mixture.
-
Shake the flask at 100 rpm for 10 minutes to extract the product.
-
Transfer the mixture to a separatory funnel, shake again to ensure complete extraction, and allow the layers to separate.
-
Collect the upper organic layer and centrifuge to remove any suspended yeast cells.
-
Decant the clear supernatant and dry it over anhydrous Na₂SO₄.
-
Analyze the final product concentration and enantiomeric excess (ee) using gas chromatography (GC).
Expected Outcome: This procedure is reported to yield (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol with a product yield of approximately 62.4% and an enantiomeric excess of 93.2%.[6]
Mandatory Visualizations
The following diagrams illustrate the stereochemical relationships of this compound and the workflow for its asymmetric synthesis.
Caption: Stereoisomers of this compound.
Caption: Workflow for Asymmetric Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
Spectroscopic Analysis of 2-Chloro-1-phenylethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1-phenylethanol (CAS RN: 1674-30-2), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₈H₉ClO, possesses a chiral center at the carbon bearing the hydroxyl group. Its structure consists of a phenyl ring attached to a two-carbon chain containing a hydroxyl group and a chlorine atom. The spectroscopic techniques discussed herein provide complementary information to elucidate and confirm this structure. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically exhibits signals corresponding to the aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-Cl), and the hydroxyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.9 | Triplet | 1H | Methine proton (-CH(OH)-) |
| ~3.6-3.7 | Multiplet | 2H | Methylene protons (-CH₂Cl) |
| Variable | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Quaternary aromatic carbon (C-ipso) |
| ~128.5 | Aromatic methine carbons (C-ortho, C-meta) |
| ~126 | Aromatic methine carbon (C-para) |
| ~74 | Methine carbon (-CH(OH)-) |
| ~50 | Methylene carbon (-CH₂Cl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1200-1000 | Strong | C-O stretch (alcohol) |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.
| m/z | Relative Intensity | Assignment |
| 156/158 | ~3:1 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |
| 107 | High | [M - CH₂Cl]⁺ (loss of chloromethyl radical) |
| 79 | High | [C₆H₇]⁺ |
| 77 | High | [C₆H₅]⁺ (phenyl cation) |
The presence of chlorine is readily identified by the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2][3]
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, the number of scans can vary to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound can be obtained using the neat liquid technique. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of (S)-(+)-2-Chloro-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-2-Chloro-1-phenylethanol is a valuable chiral intermediate in the synthesis of numerous pharmaceuticals and other biologically active molecules. Its specific stereochemistry is often crucial for the desired therapeutic effects. This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-(+)-2-Chloro-1-phenylethanol, focusing on two prominent and effective methods: biocatalytic asymmetric reduction using Saccharomyces cerevisiae (baker's yeast) and the chemospecific Corey-Bakshi-Shibata (CBS) reduction. This document furnishes detailed experimental protocols, comparative data on reaction performance, and thorough characterization methodologies, including spectroscopic analysis.
Introduction
Chiral alcohols are fundamental building blocks in modern organic synthesis, particularly in the pharmaceutical industry. The enantiomer (S)-(+)-2-Chloro-1-phenylethanol serves as a key precursor for the synthesis of various active pharmaceutical ingredients. The asymmetric synthesis of this compound is of paramount importance to ensure enantiomeric purity, which directly impacts the efficacy and safety of the final drug product. This guide explores both a green chemistry approach utilizing whole-cell biocatalysis and a well-established chemical asymmetric reduction, providing researchers with the necessary information to select and implement the most suitable method for their needs.
Synthesis Methodologies
The synthesis of (S)-(+)-2-Chloro-1-phenylethanol is primarily achieved through the enantioselective reduction of the prochiral ketone, 2-chloroacetophenone. Below are detailed protocols for two highly effective methods.
Biocatalytic Asymmetric Reduction with Saccharomyces cerevisiae
The use of baker's yeast (Saccharomyces cerevisiae) as a whole-cell biocatalyst for the asymmetric reduction of ketones is a well-established, cost-effective, and environmentally benign method. The enzymes within the yeast, primarily alcohol dehydrogenases, catalyze the stereoselective reduction of 2-chloroacetophenone to the corresponding (S)-alcohol with high enantiomeric excess.
Experimental Protocol:
-
Yeast Activation: In an Erlenmeyer flask, suspend dry baker's yeast (100 g/L) and glucose (50 g/L) in a phosphate buffer solution (pH 6.8). Incubate the mixture in a temperature-controlled shaker at 30°C with agitation (140 rpm) for 30 minutes to activate the yeast.[1]
-
Substrate Addition: To the activated yeast suspension, add 2-chloroacetophenone as the substrate. The concentration of the substrate can be varied, but a typical starting point is 0.01 mol/L. An organic co-solvent, such as ethanol (5% v/v), can be added to improve substrate solubility.[1]
-
Bioreduction: Continue the incubation in the shaker at 30°C and 140 rpm for 24 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Work-up and Extraction: After the reaction is complete, add an equal volume of n-hexane to the reaction mixture. Extract the product by shaking at 100 rpm for 10 minutes. Separate the organic layer using a separatory funnel.[1]
-
Purification and Isolation: The organic extract is then centrifuged to remove any suspended yeast cells. The clear supernatant is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-(+)-2-Chloro-1-phenylethanol.[1] Further purification can be achieved by flash column chromatography on silica gel.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used chemical method for the enantioselective reduction of prochiral ketones.[2] It utilizes a chiral oxazaborolidine catalyst, which complexes with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to deliver a hydride stereoselectively to the ketone.
Experimental Protocol:
-
Catalyst Preparation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equivalents) in anhydrous tetrahydrofuran (THF). To this solution, add trimethylborate (0.055 equivalents) and stir at room temperature for 30 minutes.[3]
-
Borane Addition: Add a 1 M solution of borane-THF complex (1 equivalent) to the flask and stir for an additional 15 minutes at 0°C.[3][4]
-
Substrate Reduction: Prepare a solution of 2-chloroacetophenone (1 equivalent) in anhydrous THF. Slowly add this solution to the reaction mixture dropwise over a period of at least 10 minutes at -78°C.[3][4]
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to -40°C and stir for an additional 30 minutes.[4] The reaction can be monitored by TLC. Once complete, quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Work-up and Extraction: Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the product with diethyl ether or ethyl acetate (3 times).[5]
-
Purification and Isolation: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5] The crude product is then purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-(+)-2-Chloro-1-phenylethanol.[3][5]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data for the two primary synthesis methods described.
| Parameter | Biocatalytic Reduction (S. cerevisiae) | Corey-Bakshi-Shibata (CBS) Reduction |
| Starting Material | 2-Chloroacetophenone | 2-Chloroacetophenone |
| Key Reagents | Baker's yeast, Glucose | (S)-CBS catalyst, Borane-THF complex |
| Typical Yield | > 74%[1] | High (specific yield for this substrate not cited, but generally high) |
| Enantiomeric Excess (ee) | > 97%[1] | 93-97%[6] |
| Reaction Temperature | 30°C[1] | -78°C to -40°C[4] |
| Reaction Time | 24 - 48 hours[1] | 1 - 2 hours |
| Advantages | Environmentally friendly, low cost, mild conditions | High enantioselectivity, short reaction times, broad substrate scope[2] |
| Disadvantages | Longer reaction times, potential for lower yields with some substrates | Requires anhydrous conditions, more expensive reagents |
Characterization of (S)-(+)-2-Chloro-1-phenylethanol
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol [7] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 114 °C at 6 mmHg |
| Density | 1.185 g/mL at 25 °C[8] |
| Optical Rotation | [α]₂₀/D = +47° (c = 1.1 in cyclohexane) |
| Refractive Index | n₂₀/D = 1.552[8] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For (S)-(+)-2-Chloro-1-phenylethanol, the expected signals are:
-
Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Methine proton (-CH(OH)-): A triplet or doublet of doublets around δ 4.9-5.0 ppm.
-
Methylene protons (-CH₂Cl): Two doublets of doublets (due to diastereotopicity) in the range of δ 3.6-3.8 ppm.
-
Hydroxyl proton (-OH): A broad singlet which can appear over a wide range and is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum indicates the different carbon environments. The expected chemical shifts are:
-
Aromatic carbons: Signals between δ 125-142 ppm.
-
Methine carbon (-CH(OH)-): A signal around δ 70-75 ppm.
-
Methylene carbon (-CH₂Cl): A signal around δ 50-55 ppm.
IR (Infrared) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for (S)-(+)-2-Chloro-1-phenylethanol include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹.
-
C-O stretch: A strong band around 1050-1150 cm⁻¹.
-
C-Cl stretch: A band in the region of 600-800 cm⁻¹.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) is a critical parameter for chiral compounds and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol for Chiral HPLC:
-
Sample Preparation: Prepare a dilute solution of the synthesized (S)-(+)-2-Chloro-1-phenylethanol in the mobile phase.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase separations. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for (S)-(+)-2-Chloro-1-phenylethanol.
Biocatalytic Reduction Workflow
Caption: Experimental workflow for biocatalytic reduction.
CBS Reduction Workflow
Caption: Experimental workflow for CBS reduction.
Conclusion
This technical guide has detailed two robust and highly enantioselective methods for the synthesis of (S)-(+)-2-Chloro-1-phenylethanol. The biocatalytic approach offers a green and cost-effective route, while the CBS reduction provides a rapid and highly reliable chemical synthesis. The choice between these methods will depend on the specific requirements of the researcher, including scale, cost, time constraints, and available equipment. The provided characterization data and protocols will aid in the successful synthesis, purification, and verification of this important chiral building block.
References
- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. 2-Chloro-1-phenylethanol, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-(-)-2-氯-1-苯乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-chloro-1-phenylethanol. This chiral alcohol is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its physicochemical properties essential for drug development and formulation.
Physicochemical Properties
This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | Clear colorless to yellow or yellow/green liquid | [2] |
| Density | 1.185 g/mL at 25 °C | [3][4] |
| Boiling Point | 114 °C at 10 mmHg | [5] |
| Flash Point | 114 °C | [5] |
| pKa (Predicted) | 13.21 ± 0.20 | [6] |
| LogP (Predicted) | 1.95880 | [6] |
Solubility Profile
Qualitative Solubility:
-
Water: "Not miscible or difficult to mix with water."[6][7][8] This suggests low aqueous solubility.
-
Organic Solvents: As a rule of thumb, organic compounds with polar functional groups like the hydroxyl group in this compound are generally soluble in polar organic solvents. It is expected to be soluble in alcohols (e.g., methanol, ethanol), ethers, and other common organic solvents. One source confirms its miscibility with DMSO.
Table 2: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Water | Poorly soluble | Based on qualitative descriptions. |
| Methanol | Soluble | Inferred from the solubility of similar aromatic alcohols. |
| Ethanol | Soluble | Inferred from the solubility of similar aromatic alcohols. |
| Acetone | Soluble | Inferred from the solubility of similar aromatic alcohols. |
| Dimethyl Sulfoxide (DMSO) | Miscible | Supported by general knowledge of DMSO as a strong organic solvent.[9] |
| Acetonitrile | Soluble | Commonly used as a solvent in HPLC analysis of similar compounds. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[10][11][12][13][14]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of this compound is a critical parameter, particularly for its use in pharmaceutical applications. While specific stability data is limited, potential degradation pathways can be inferred from its structure and the behavior of similar compounds.[15]
Potential Degradation Pathways
Based on the chemical structure of this compound and literature on related halohydrins, the following degradation pathways are plausible:
-
Hydrolysis: Under aqueous conditions, particularly at basic pH, intramolecular displacement of the chloride by the adjacent hydroxyl group can occur to form styrene oxide. This epoxide can then undergo further hydrolysis to yield 1-phenyl-1,2-ethanediol (styrene glycol).[15][16]
-
Thermal Decomposition: At elevated temperatures, this compound may undergo elimination of hydrogen chloride (HCl) to form phenylacetaldehyde or styrene. The thermal decomposition of the related compound 2-chloroethanol yields acetaldehyde and hydrogen chloride.[17][18]
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of 2-chloroacetophenone.
-
Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to light, potentially leading to a variety of degradation products through complex reaction pathways.
Caption: Inferred Degradation Pathways for this compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined in ICH guidelines.[1][19][20][21][22]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile, methanol)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., water/acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with HCl at room temperature and an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the sample solution with NaOH at room temperature.
-
Oxidative Degradation: Treat the sample solution with hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control should be stored under the same conditions to exclude thermal degradation.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.
-
Sample Neutralization (for acidic and basic hydrolysis): Neutralize the samples before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Caption: Workflow for a Forced Degradation Study.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][19][20][21][22]
Recommended HPLC Method Parameters
The following table provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be necessary based on the specific degradation products formed.
Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable gradient (e.g., 10-90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) |
| Injection Volume | 10 µL |
Summary and Recommendations
This technical guide has summarized the available information on the solubility and stability of this compound and provided detailed experimental protocols for their determination.
-
Solubility: this compound is poorly soluble in water but is expected to be soluble in common organic solvents. The shake-flask method is recommended for quantitative solubility determination.
-
Stability: While specific stability data is lacking, potential degradation pathways include hydrolysis, thermal decomposition, oxidation, and photodegradation. Forced degradation studies are essential to identify potential degradants and to develop and validate a stability-indicating analytical method.
It is strongly recommended that comprehensive experimental studies be conducted to generate quantitative solubility and stability data for this compound to support its use in pharmaceutical development. The protocols and inferred degradation pathways provided in this guide offer a solid foundation for these investigations.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-2-CHLORO-1-PHENYLETHANOL | 56751-12-3 [chemicalbook.com]
- 4. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-CHLORO-1-PHENYLETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. lookchem.com [lookchem.com]
- 7. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]
- 8. Page loading... [wap.guidechem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. scielo.br [scielo.br]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scite.ai [scite.ai]
- 18. [PDF] Computational Evidence Suggests That 1-Chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-Chloroethanol into Acetaldehyde and HCl. | Semantic Scholar [semanticscholar.org]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. irjpms.com [irjpms.com]
- 21. web.vscht.cz [web.vscht.cz]
- 22. scispace.com [scispace.com]
The Cornerstone of Chirality: A Technical Guide to 2-Chloro-1-phenylethanol in Organic Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of a Key Chiral Building Block.
Introduction
In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is often intrinsically linked to its biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. 2-Chloro-1-phenylethanol, a chiral chlorohydrin, has emerged as a versatile and highly valuable building block for the asymmetric synthesis of a wide array of complex molecules. Its two enantiomers, (R)- and (S)-2-chloro-1-phenylethanol, serve as key starting materials for the synthesis of important pharmaceuticals, including beta-blockers and antifungal agents, as well as in the flavor and fragrance industry.[1][2] This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure this compound, its applications, and detailed experimental protocols for its preparation and use.
Properties and Significance
This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group, making it a chiral molecule. The physical and chemical properties of its enantiomers are identical, except for their interaction with other chiral entities and the direction in which they rotate plane-polarized light. The true value of these enantiomers lies in their ability to introduce a specific stereochemistry into a target molecule, a crucial aspect in drug design and development where the U.S. Food and Drug Administration (FDA) often requires chiral drugs to be marketed as single enantiomers.[3]
Synthesis of Enantiomerically Pure this compound
The most common and efficient method for producing enantiomerically enriched this compound is the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. This transformation can be achieved through both biocatalytic and chemocatalytic methods, each offering distinct advantages.
Biocatalytic Asymmetric Reduction
Biocatalysis has gained significant traction as a green and highly selective method for the synthesis of chiral compounds. Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases found in various microorganisms, can reduce 2-chloroacetophenone to the corresponding alcohol with high enantioselectivity and under mild reaction conditions.
One of the most widely used biocatalysts is baker's yeast (Saccharomyces cerevisiae). It is inexpensive, readily available, and contains a variety of reductases that can catalyze the asymmetric reduction of ketones.[4] Additionally, specific enzymes, such as Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) and its mutants, have been shown to be highly effective in producing both (R)- and (S)-2-chloro-1-phenylethanol with excellent enantiomeric excess (e.e.).[3][5]
Table 1: Biocatalytic Asymmetric Reduction of Substituted 2-Haloacetophenones
| Substrate | Biocatalyst | Product Enantiomer | Conversion (%) | e.e. (%) | Reference |
| 2-Chloroacetophenone | Saccharomyces cerevisiae B5 | (R) | >99 | >99 | [6] |
| 2-Chloroacetophenone | TeSADH Mutant (ΔP84/A85G) | (S) | >99 | >99 | [3] |
| 2-Chloro-4'-fluoroacetophenone | TeSADH Mutant (P84S/I86A) | (S) | >99 | >99 | [7] |
| 2-Chloro-4'-chloroacetophenone | TeSADH Mutant (P84S/I86A) | (R) | 66 | >99 | [7] |
| 2-Chloro-4'-bromoacetophenone | TeSADH Mutant (P84S/I86A) | (R) | >99 | >99 | [7] |
Chemocatalytic Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used chemical method for the enantioselective reduction of prochiral ketones.[8][9] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex, to achieve high yields and excellent enantioselectivities.[8] The stereochemical outcome of the reduction is predictable based on the chirality of the oxazaborolidine catalyst used.
Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Substituted Acetophenones
| Substrate | Catalyst | Product Enantiomer | Yield (%) | e.e. (%) | Reference |
| Acetophenone | (R)-Me-CBS | (R) | 99 | 91 | |
| 2'-Chloroacetophenone | (R)-Me-CBS | (R) | - | 96.5 | [10] |
| 3'-Chloroacetophenone | (R)-Me-CBS | (R) | - | 96.7 | [10] |
| 4'-Chloroacetophenone | (R)-Me-CBS | (R) | - | 97.3 | [10] |
Applications in Organic Synthesis
Enantiomerically pure this compound is a versatile intermediate that can be transformed into other valuable chiral building blocks, most notably chiral styrene oxide. The intramolecular cyclization of this compound under basic conditions proceeds via an SN2 reaction to yield the corresponding epoxide with inversion of stereochemistry. For example, (R)-2-chloro-1-phenylethanol is converted to (S)-styrene oxide.
Chiral styrene oxides are crucial intermediates in the synthesis of various pharmaceuticals, including beta-blockers like propranolol and atenolol. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with high regioselectivity.
Synthesis of Beta-Blockers
Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. The therapeutic activity of most beta-blockers resides in the (S)-enantiomer. (S)-Styrene oxide, derived from (R)-2-chloro-1-phenylethanol, can be ring-opened with an appropriate amine to furnish the desired (S)-beta-blocker.
Beta-Adrenergic Signaling Pathway
Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade. The binding of an agonist to the β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as an increased heart rate. Beta-blockers block this initial binding step, thereby inhibiting the entire downstream cascade.
Experimental Protocols
Asymmetric Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae B5[6][12]
This protocol describes the biocatalytic reduction of 2'-chloroacetophenone to (R)-2'-chloro-1-phenylethanol.
Materials:
-
Saccharomyces cerevisiae B5
-
2'-Chloroacetophenone
-
Ethanol
-
Phosphate buffer (pH 8.0)
-
Growth medium for yeast cultivation
-
Shaker incubator
-
Centrifuge
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Cultivate Saccharomyces cerevisiae B5 in an appropriate growth medium under aerobic conditions.
-
Harvest the yeast cells by centrifugation and wash them with phosphate buffer (pH 8.0).
-
Prepare a suspension of the yeast cells in the phosphate buffer (e.g., 10.75 g/L dry cell weight).
-
To the yeast suspension, add ethanol to a final concentration of 5% (v/v) as a co-substrate for cofactor regeneration.
-
Add 2'-chloroacetophenone to the reaction mixture (e.g., 1 g/L).
-
Incubate the reaction mixture in a shaker at 25°C for 24 hours.
-
After the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Determine the yield and enantiomeric excess of (R)-2'-chloro-1-phenylethanol by GC or HPLC analysis on a chiral column.
Corey-Bakshi-Shibata (CBS) Reduction of 2'-Chloroacetophenone[11][13]
This protocol outlines the chemical asymmetric reduction of 2'-chloroacetophenone to (R)-2'-chloro-1-phenylethanol.
Materials:
-
2'-Chloroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Apparatus for reactions under an inert atmosphere (e.g., Schlenk line)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., dry ice/acetone)
-
Extraction solvent (e.g., diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Set up a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents) in anhydrous THF to the flask.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly add the borane source (e.g., 1.0 equivalent of BMS) to the catalyst solution and stir for a few minutes.
-
Add a solution of 2'-chloroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
-
Determine the yield and enantiomeric excess of (R)-2'-chloro-1-phenylethanol by chiral GC or HPLC.
Synthesis of (S)-Styrene Oxide from (R)-2-Chloro-1-phenylethanol
This protocol describes the intramolecular cyclization to form the epoxide.
Materials:
-
(R)-2-Chloro-1-phenylethanol
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve (R)-2-chloro-1-phenylethanol in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide with vigorous stirring.
-
Continue stirring at low temperature for several hours or until the reaction is complete (monitor by TLC).
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude (S)-styrene oxide.
-
The product can be purified by vacuum distillation if necessary.
Synthesis of (S)-Propranolol from (S)-Styrene Oxide[1][2][5]
This protocol details the ring-opening of the epoxide with isopropylamine.
Materials:
-
(S)-Styrene Oxide
-
Isopropylamine
-
Methanol or other suitable solvent
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve (S)-styrene oxide in an excess of isopropylamine or in a suitable solvent like methanol with an excess of isopropylamine.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure (S)-propranolol.
Conclusion
This compound stands out as a pivotal chiral building block in the realm of asymmetric synthesis. The development of efficient biocatalytic and chemocatalytic methods for its enantioselective preparation has made both (R)- and (S)-enantiomers readily accessible. Its successful application in the synthesis of pharmaceuticals, such as beta-blockers, underscores its importance in drug development. The detailed protocols and data presented in this guide aim to provide researchers and scientists with the necessary tools and information to effectively utilize this versatile chiral intermediate in their synthetic endeavors, ultimately contributing to the advancement of chiral chemistry and the development of novel, life-enhancing molecules.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. york.ac.uk [york.ac.uk]
The Diverse Biological Activities of 2-Chloro-1-phenylethanol Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-phenylethanol and its derivatives represent a class of chemical compounds with a growing body of research highlighting their diverse biological activities. This technical guide provides an in-depth overview of the current understanding of these activities, with a focus on antimicrobial, cytotoxic, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this chemical scaffold.
The core structure of this compound, characterized by a phenyl group and a chloroethyl alcohol moiety, provides a versatile backbone for chemical modifications, leading to a wide array of derivatives with distinct biological profiles. The stereochemistry of these compounds, particularly the chirality at the carbinol carbon, often plays a crucial role in their biological efficacy.
Antimicrobial Activity
A significant area of investigation for this compound derivatives has been their potential as antimicrobial agents. Research has demonstrated efficacy against a range of fungal and bacterial pathogens.
Antifungal Activity
Derivatives of this compound have shown notable promise as antifungal agents. The primary mechanism of action for many of these compounds is believed to be the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell wall.
One notable derivative, 2-chloro-N-phenylacetamide , has demonstrated significant activity against various strains of Candida and Aspergillus. Studies have reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, indicating its potential to both inhibit fungal growth and kill fungal cells.[1][2] For instance, against clinical isolates of Candida albicans and Candida parapsilosis, 2-chloro-N-phenylacetamide exhibited MIC values ranging from 128 to 256 µg/mL and MFC values from 512 to 1024 µg/mL.[1] Against Aspergillus flavus, the MIC values were found to be between 16 and 256 µg/mL, with MFC values ranging from 32 to 512 µg/mL.[2]
Another important class of antifungal derivatives is based on the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold. These compounds are structurally related to azole antifungal drugs and are believed to act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol synthesis. Aromatic ester and carbamate derivatives of this scaffold have shown potent activity against Candida species, with some compounds exhibiting greater potency than the commercially available drug fluconazole.[3] For example, certain biphenyl ester derivatives displayed mean MIC values of 1.7 ± 1.4 µg/mL against C. albicans and 1.9 ± 2.0 µg/mL against non-albicans Candida species.[3] The stereochemistry of these derivatives is critical, with the (-) isomers showing significantly higher activity (up to 500 times more) than the (+) isomers.[3]
Table 1: Antifungal Activity of this compound Derivatives
| Derivative Class | Fungal Species | Activity Metric | Value | Reference |
| 2-chloro-N-phenylacetamide | Candida albicans | MIC | 128 - 256 µg/mL | [1] |
| Candida parapsilosis | MIC | 128 - 256 µg/mL | [1] | |
| Candida albicans | MFC | 512 - 1024 µg/mL | [1] | |
| Candida parapsilosis | MFC | 1024 µg/mL | [1] | |
| Aspergillus flavus | MIC | 16 - 256 µg/mL | [2] | |
| Aspergillus flavus | MFC | 32 - 512 µg/mL | [2] | |
| 2-(1H-imidazol-1-yl)-1-phenylethanol biphenyl ester derivatives | Candida albicans | MIC (mean) | 1.7 ± 1.4 µg/mL | [3] |
| non-albicans Candida spp. | MIC (mean) | 1.9 ± 2.0 µg/mL | [3] |
Antibacterial Activity
The antibacterial properties of phenylethanol derivatives have also been explored, with their mechanism of action often linked to their ability to disrupt bacterial cell membranes. A study on 2-phenylethanol and its derivatives demonstrated a correlation between their hydrophobicity and their bacteriostatic activity against Escherichia coli.[4] While direct data on a wide range of this compound derivatives is limited, this structure-activity relationship suggests that modifications affecting lipophilicity could modulate their antibacterial potency.
Table 2: Antibacterial Activity of 2-Phenylethanol Derivatives against E. coli
| Compound | MIC50 (mM) |
| 2-Phenylethanol | ~15 |
| Phenylacetic acid | ~20 |
| Methyl phenylacetate | ~6.3 |
| Phenyllactic acid | ~45 |
| Tyrosol | ~30 |
(Data adapted from a study on 2-phenylethanol derivatives, providing a comparative context for potential antibacterial activity.)[4]
Cytotoxic Activity
The evaluation of cytotoxicity is a critical aspect of drug development, and some this compound derivatives have been assessed for their effects on mammalian cells. The available data is currently limited but suggests that the cytotoxic profile can vary significantly with structural modifications.
For instance, a study on aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol reported low cytotoxicity against the human monocytic cell line U937. One of the biphenyl ester derivatives (6a) showed a half-maximal cytotoxic concentration (CC50) greater than 128 µg/mL, indicating a favorable therapeutic window when compared to its potent antifungal activity.[3]
Further research is warranted to establish a comprehensive understanding of the structure-cytotoxicity relationships within this class of compounds against a broader panel of cancer and non-cancer cell lines.
Table 3: Cytotoxicity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives
| Derivative | Cell Line | Activity Metric | Value | Reference |
| Biphenyl ester derivative (6a) | U937 (human monocytic) | CC50 | >128 µg/mL | [3] |
Enzyme Inhibitory Activity
The potential for this compound derivatives to act as enzyme inhibitors is an emerging area of interest. As previously mentioned, imidazole-based derivatives are known to inhibit fungal lanosterol 14α-demethylase (CYP51).[3] However, the broader enzyme inhibitory profile of this class of compounds is not yet well-defined. Given the structural similarities of some derivatives to known pharmacophores, it is plausible that they may interact with various mammalian enzymes, such as kinases, proteases, or oxidoreductases. Further screening and mechanistic studies are required to elucidate these potential interactions and their therapeutic implications.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the biological activities of this compound derivatives.
Antimicrobial Susceptibility Testing (MIC and MFC Determination)
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MFC).
General Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., fungal or bacterial strain) is prepared in a suitable broth medium to a defined concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plates are incubated to allow for the growth of any surviving microorganisms. The MFC is the lowest concentration of the compound from which no microbial growth occurs on the sub-culture plates.[1][2]
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of mammalian cells.
General Protocol:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined.
Signaling Pathways and Experimental Workflows
While specific signaling pathways in mammalian cells directly modulated by this compound derivatives are not yet well-elucidated in the current literature, a general workflow for the discovery and characterization of biologically active compounds can be outlined. The primary antifungal mechanism appears to be the inhibition of ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.
Below are diagrams illustrating a general workflow for antimicrobial drug discovery and the proposed mechanism of action for antifungal 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the antimicrobial field. The existing data demonstrates potent antifungal activity for specific derivatives, with some compounds outperforming established drugs. However, the exploration of other biological activities, such as anticancer, anti-inflammatory, and neuroprotective effects, remains largely in its infancy.
Future research should focus on:
-
Broadening the scope of biological screening: A wider range of derivatives should be synthesized and screened against a diverse panel of biological targets to uncover new therapeutic applications.
-
Quantitative structure-activity relationship (QSAR) studies: Systematic modifications of the this compound core and subsequent quantitative analysis of biological activity will be crucial for optimizing potency and selectivity.
-
Mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds in mammalian cells is essential for understanding their therapeutic potential and potential side effects.
-
In vivo studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a physiological context.
References
2-Chloro-1-phenylethanol: A Technical Guide to its Biochemical Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-phenylethanol, a chiral alcohol, is a versatile molecule predominantly utilized as a key intermediate in the synthesis of pharmaceuticals, particularly antifungal agents and the cholesterol-lowering drug Atorvastatin. While its primary application lies in synthetic chemistry, its structural similarity to endogenous catecholamines and other bioactive molecules suggests potential interactions with biological systems. This technical guide provides an in-depth exploration of the hypothesized and observed biochemical mechanisms of action of this compound, drawing from available scientific literature. The primary focus will be on its potential role as an inhibitor of Phenylethanolamine N-Methyltransferase (PNMT) and its interactions with cellular membranes. Furthermore, its established role as a substrate in enzymatic reactions for chiral resolution will be detailed. This document aims to serve as a comprehensive resource for researchers investigating the biochemical and pharmacological properties of this compound.
Introduction
This compound (also known as styrene chlorohydrin) is a synthetic organic compound with the chemical formula C₈H₉ClO. It exists as a racemic mixture of (R)- and (S)-enantiomers, both of which are valuable chiral building blocks in organic synthesis.[1][2] Its utility in the pharmaceutical and fragrance industries is well-documented.[1] However, a comprehensive understanding of its direct biochemical and pharmacological effects remains an area of active investigation. This guide will synthesize the current knowledge regarding its potential mechanisms of action at the molecular and cellular levels.
Hypothesized Mechanism of Action: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline).[3] Inhibition of PNMT is a therapeutic strategy for various conditions, including those related to the sympathetic nervous system. The structural resemblance of this compound to the substrates and known inhibitors of PNMT suggests it may act as an inhibitor of this enzyme.
Structure-Activity Relationship with Known PNMT Inhibitors
Numerous studies have explored the structure-activity relationships of PNMT inhibitors. Notably, chloro-substituted 1,2,3,4-tetrahydroisoquinolines have been identified as potent inhibitors of PNMT.[4][5] These molecules share a core structure that can be conceptually related to this compound. The presence of a chlorine atom and a phenyl group in both classes of compounds suggests that these moieties may play a crucial role in binding to the active site of PNMT. While direct kinetic data for this compound is not available in the reviewed literature, the inhibitory activity of these related compounds provides a strong rationale for investigating it as a potential PNMT inhibitor.
Potential Signaling Pathway
Inhibition of PNMT by this compound would lead to a decrease in the biosynthesis of epinephrine. This would consequently alter the signaling pathways mediated by adrenergic receptors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1674-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 2-Chloro-1-phenylethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-1-phenylethanol (CAS No: 1674-30-2), a versatile chiral building block utilized in the synthesis of pharmaceuticals and fragrances.[1] Adherence to stringent safety protocols is paramount when working with this compound to mitigate potential health risks. This document collates critical data on its hazard profile, handling procedures, and emergency responses, supplemented with insights into its toxicological properties based on available data and studies of structurally related compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful management in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its hazard identification.
GHS Hazard Classification:
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2][3] | |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[2][3] | |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[2] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[4][5] | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[4][5] | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation.[4] |
Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS). Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
Physical and Chemical Properties
Understanding the physicochemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₉ClO[3] |
| Molecular Weight | 156.61 g/mol [3] |
| Appearance | Colorless, slightly orange or yellow clear liquid.[1][8] |
| Boiling Point | 114 °C at 6 mmHg[8] / 109 - 111 °C at 6 mmHg[1] |
| Density | 1.19 g/mL[1][8] / 1.185 g/mL at 25 °C[9][10] |
| Flash Point | 113 °C (closed cup)[10][11] |
| Solubility | Not miscible or difficult to mix with water.[12] |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.
-
Handling:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[2][5][13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., fluorinated rubber), safety goggles with side-shields, and a lab coat.[2][5][13]
-
Prevent the formation of aerosols and vapors.[2]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][13]
-
-
Storage:
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][13][14] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][14][15] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[2][14][15] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[2][14] |
Toxicological Information and Potential Signaling Pathways
Metabolism
It is anticipated that this compound undergoes biotransformation in the body. The metabolism of the structurally related compound styrene primarily involves its conversion to styrene oxide, an epoxide intermediate.[2] This suggests that this compound could also be metabolized via oxidative pathways.
A study on the closely related 2-chloroethanol (2-CE) indicates that its metabolism is mediated by cytochrome P450 2E1 (CYP2E1), leading to the formation of chloroacetaldehyde and reactive oxygen species (ROS).[7] This metabolic activation is a key step in its toxicity.
Potential Mechanisms of Toxicity and Signaling Pathways
Based on studies of 2-chloroethanol, the toxicity of this compound may involve the following pathways:
-
Oxidative Stress: The metabolism of 2-CE by CYP2E1 generates ROS, leading to oxidative stress within cells.[7] This can result in damage to cellular components, including lipids, proteins, and DNA.
-
ERK1/2 and SP1 Signaling: The upregulation of CYP2E1 expression, and subsequent oxidative damage, has been shown to be partially mediated by the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Specificity Protein 1 (SP1) signaling pathways.[7]
Below is a diagram illustrating the potential signaling pathway for this compound-induced toxicity, extrapolated from studies on 2-chloroethanol.
References
- 1. 2-Chloro- and 2-Bromopalmitic acids inhibit mitochondrial function in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and toxicity of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Biotransformation of 1- and 2-phenylethanol to products of high value via redox reactions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]
- 7. Upregulation of CYP2E1 expression causes oxidative damage induced by 2-chloroethanol in primary cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotechnological 2-Phenylethanol Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced biotransformation of 2-phenylethanol with ethanol oxidation in a solid-liquid two-phase system by active dry yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
Commercial Availability and Technical Guide for 2-Chloro-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for 2-Chloro-1-phenylethanol. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chiral intermediate for pharmaceutical and fine chemical synthesis. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers, primarily as a racemic mixture and as individual (R)- and (S)-enantiomers. The typical purity offered is ≥97%. Below is a summary of prominent suppliers and their product offerings.
| Supplier | Product Name | CAS Number | Purity | Available Forms |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | (+/-)-2-Chloro-1-phenylethanol | 1674-30-2 | ≥96.0% (GC) | Liquid |
| Sigma-Aldrich | (R)-(-)-2-Chloro-1-phenylethanol | 56751-12-3 | 97% | Liquid |
| (S)-(+)-2-Chloro-1-phenylethanol | 70111-05-6 | ≥98% (GC) | Liquid | |
| Tokyo Chemical Industry (TCI) | This compound | 1674-30-2 | >98.0% (GC) | Liquid |
| Chem-Impex International | (R)-(-)-2-Chloro-1-phenylethanol | 56751-12-3 | - | Liquid |
| (S)-(+)-2-Chloro-1-phenylethanol | 70111-05-6 | ≥ 98% (GC) | Liquid | |
| LookChem | (+/-)-2-Chloro-1-phenylethanol | 1674-30-2 | 95.00% to 97% | Liquid |
Quantitative Data
The following tables summarize the key physical and chemical properties of this compound based on data from supplier specifications and Certificates of Analysis.[1][2]
Table 2.1: General Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [2] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | Clear colorless to yellow or yellow/green liquid | [2] |
| CAS Number (Racemate) | 1674-30-2 | [2] |
| CAS Number (R)-enantiomer | 56751-12-3 | [1] |
| CAS Number (S)-enantiomer | 70111-05-6 |
Table 2.2: Physical and Chemical Properties
| Property | Value | Conditions |
| Purity (GC) | ≥96.0% - >98.0% | - |
| Refractive Index (n20/D) | 1.5455 - 1.5535 | @ 20°C |
| Density | 1.185 g/mL | @ 25°C |
| Boiling Point | 114 °C | @ 10 mmHg |
| Flash Point | 114.2 °C | Closed cup |
| Optical Rotation ([α]20/D) | -48° (c=2.8 in cyclohexane) for (R)-enantiomer | - |
Applications in Drug Development
This compound, particularly its chiral enantiomers, serves as a crucial building block in the synthesis of various pharmaceuticals. Its primary application lies in the construction of chiral side chains of blockbuster drugs.[3]
One of the most notable applications is in the synthesis of the cholesterol-lowering drug Atorvastatin (Lipitor) . The chiral side chain of Atorvastatin is synthesized from (R)-2-chloro-1-phenylethanol, highlighting the importance of enantiopurity in the final drug's efficacy.[3] It is also a key intermediate for a class of antifungal agents. The configuration of the this compound core is a determining factor for the stereochemistry of phenethylimidazole antifungal drugs like tioconazole.[4]
Synthesis Pathways of this compound and its Applications.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis Protocols
This method is adapted from the synthesis of the analogous 2-bromo-1-phenylethanol.[5]
Materials:
-
Styrene
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve styrene (1 equivalent) in a 1:1 mixture of DMSO and water.
-
Cool the mixture in an ice bath and add N-Chlorosuccinimide (1.1 equivalents) portion-wise with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
This protocol is based on a patented method utilizing baker's yeast for the asymmetric reduction of 2-chloroacetophenone.[4]
Materials:
-
2-Chloroacetophenone
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Erlenmeyer flask
-
Orbital shaker
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Activate the baker's yeast by suspending it in a phosphate buffer (pH 7.0) containing glucose in an Erlenmeyer flask.
-
Incubate the mixture in an orbital shaker at 30°C for 30 minutes.
-
Add 2-chloroacetophenone to the activated yeast culture.
-
Continue the incubation in the orbital shaker at 30°C for 24-48 hours. Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting (S)-2-chloro-1-phenylethanol can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.
Biocatalytic Synthesis Workflow.
Analytical Protocols
This is a general method adaptable for the analysis of this compound, based on protocols for similar compounds.[6][7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold at 240°C for 5 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-300
This protocol provides a starting point for the chiral separation of this compound enantiomers, based on general methods for chiral alcohols.[8][9][10][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)
HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Chiral HPLC Analysis Workflow.
References
- 1. (R)-(-)-2-Chloro-1-phenylethanol 97 56751-12-3 [sigmaaldrich.com]
- 2. L14538.06 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. analchemres.org [analchemres.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Chloro-1-phenylethanol using Baker's Yeast
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Chloro-1-phenylethanol is a valuable chiral building block in the synthesis of various pharmaceuticals. Its asymmetric synthesis is of significant interest, and biocatalysis using baker's yeast (Saccharomyces cerevisiae) offers an environmentally benign and cost-effective alternative to traditional chemical methods. Baker's yeast contains a consortium of oxidoreductase enzymes that can catalyze the stereoselective reduction of prochiral ketones, such as 2-chloroacetophenone, to the corresponding chiral alcohol with high enantiomeric excess (e.e.). This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-2-Chloro-1-phenylethanol utilizing baker's yeast.
Principle of the Biocatalytic Reduction
The asymmetric reduction of 2-chloroacetophenone by baker's yeast relies on the enzymatic activity of alcohol dehydrogenases. These enzymes transfer a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the substrate. The stereochemical outcome of the reduction is determined by the specific enzyme(s) involved and the orientation of the substrate in the enzyme's active site. The regeneration of the consumed cofactor is crucial for the reaction to proceed and is typically achieved by the yeast's metabolism of a co-substrate, such as glucose.
Biochemical Pathway
Caption: Biochemical pathway for the asymmetric reduction of 2-chloroacetophenone.
Applications
(S)-2-Chloro-1-phenylethanol is a key chiral intermediate in the synthesis of:
-
Pharmaceuticals: Including antidepressants and other central nervous system agents.
-
Agrochemicals: As a precursor for stereospecific pesticides and herbicides.
-
Fine Chemicals: Used in the synthesis of chiral ligands and other complex organic molecules.
Experimental Protocols
This section provides a detailed methodology for the asymmetric synthesis of (S)-2-Chloro-1-phenylethanol using baker's yeast.
Materials and Reagents
-
Dry Baker's Yeast (Saccharomyces cerevisiae)
-
2-Chloroacetophenone
-
Glucose
-
Phosphate Buffer (pH 6.2 - 7.0)
-
Methanol or Isopropanol (as co-substrate)
-
Ethyl Acetate or n-Hexane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Protocol 1: Asymmetric Reduction of 2-Chloroacetophenone
This protocol is adapted from a method for producing the (S)-enantiomer of a related derivative and can be optimized for 2-chloroacetophenone.
-
Yeast Activation:
-
In a 250 mL Erlenmeyer flask, add 25 mL of pH 6.2 phosphate buffer.
-
Add 2.5 g of dry baker's yeast (100 g/L) and 1.25 g of glucose (50 g/L).
-
Place the flask in a temperature-controlled shaker at 28°C and 140 rpm for 30 minutes to activate the yeast.[1]
-
-
Bioreduction Reaction:
-
To the activated yeast suspension, add 33.5 mg of 2-chloroacetophenone (assuming a similar molar concentration to the derivative, approximately 0.006 mol/L).
-
Add methanol to a final concentration of 5% (v/v) as a co-substrate.[1]
-
Seal the flask and continue shaking at 28°C and 140 rpm for 36 hours.[1]
-
-
Product Extraction and Isolation:
-
After the reaction, add an equal volume of n-hexane to the reaction mixture.
-
Shake the mixture at 100 rpm for 10 minutes to extract the product.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
-
Analysis:
-
The concentration of the substrate and product, as well as the enantiomeric excess, can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the asymmetric synthesis.
Data Presentation
The following tables summarize quantitative data from various studies on the baker's yeast-mediated reduction of chloroacetophenone derivatives. These can serve as a baseline for optimizing the synthesis of (S)-2-Chloro-1-phenylethanol.
Table 1: Reaction Conditions and Outcomes for the Synthesis of (S)-2-chloro-1-(2′,4′-dichlorophenyl)ethanol[1]
| Parameter | Value |
| Yeast Concentration | 120 g/L |
| Substrate Concentration | 0.006 mol/L |
| Co-substrate | Methanol (5% v/v) |
| pH | 6.8 |
| Temperature | 30°C |
| Reaction Time | 48 hours |
| Yield | 74.5% |
| Enantiomeric Excess (e.e.) | 97.0% |
Table 2: Influence of Reaction Parameters on the Synthesis of a Chloro-phenylethanol Derivative[1]
| Yeast Conc. (g/L) | Substrate Conc. (mol/L) | Co-substrate | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 100 | 0.006 | Methanol (5%) | 28 | 36 | 62.4 | 93.2 |
| 90 | 0.06 | Methanol (5%) | 30 | 36 | 60.3 | 96.1 |
| 80 | 0.1 | Isopropanol (5%) | 35 | 48 | 45.9 | 91.6 |
Note: While some studies report the synthesis of the (R)-enantiomer with high yield and e.e.[2][3][4], the conditions outlined in the patent (CN101503714A) are specifically for the (S)-enantiomer of a substituted derivative.[1] Researchers should carefully select and optimize conditions to favor the desired (S)-stereoisomer. The choice of yeast strain can also significantly influence the stereoselectivity.[2][4]
References
- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 2. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Preparation of chiral alcohol by stereoselective reduction of acetophenone and chloroacetophenone with yeast cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Grignard Synthesis of 1-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-phenylethanol via the Grignard reaction. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, making it a crucial tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2][3][4] This protocol outlines the reaction of a Grignard reagent, in this case, either phenylmagnesium bromide with acetaldehyde or methylmagnesium bromide with benzaldehyde, to produce 1-phenylethanol.[1][2][5]
Reaction Scheme
The synthesis of 1-phenylethanol can be achieved through two primary Grignard reaction pathways:
Route A: Reaction of Phenylmagnesium Bromide with Acetaldehyde
Route B: Reaction of Methylmagnesium Bromide with Benzaldehyde
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Bromobenzene | C₆H₅Br | 157.01 | 1.495 | 156 |
| Magnesium Turnings | Mg | 24.31 | 1.74 | 1090 |
| Acetaldehyde | C₂H₄O | 44.05 | 0.784 | 20.2 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.044 | 178.1 |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | CH₃MgBr | 119.24 | ~0.8 | 34.6 (ether) |
| 1-Phenylethanol | C₈H₁₀O | 122.16 | 1.012 | 203-205 |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 0.713 | 34.6 |
| Tetrahydrofuran (THF) (anhydrous) | C₄H₈O | 72.11 | 0.889 | 66 |
Experimental Protocol
This protocol details the synthesis of 1-phenylethanol using phenylmagnesium bromide and acetaldehyde. All glassware must be scrupulously dried in an oven and assembled while hot under a dry atmosphere to exclude moisture, which can quench the Grignard reagent.[5][6][7] Anhydrous solvents are critical for the success of this reaction.[6][8]
1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Place 2.0 g of magnesium turnings into a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing anhydrous calcium chloride), and a pressure-equalizing dropping funnel.[1][2]
-
In the dropping funnel, prepare a solution of 8.0 mL of bromobenzene in 60 mL of anhydrous diethyl ether or tetrahydrofuran (THF).[1][2]
-
Add approximately 15 mL of the bromobenzene solution to the flask containing the magnesium turnings.[1][2]
-
The reaction should initiate spontaneously, which is indicated by the development of turbidity and gentle boiling of the ether.[1][2] If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine can be used for initiation.[3][9]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a steady reflux.[1][8] This addition should take approximately 20-30 minutes.[1]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The solution of the Grignard reagent should appear cloudy and grayish-brown.[9][10]
2. Reaction with Acetaldehyde
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.[1][2]
-
Prepare a solution of 4.5 mL of acetaldehyde in 15.5 mL of anhydrous THF (or a 4.0 M solution in ether) in the dropping funnel.[1][2]
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.[9][10] This is an exothermic reaction.[1][2] The addition should take about 10-15 minutes.[1][2] A thick sludge of the magnesium alkoxide salt will precipitate.[1][2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.[11]
3. Work-up and Purification
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 50 g of crushed ice and 30 mL of a saturated aqueous ammonium chloride solution or 25 mL of 10% sulfuric acid.[2][9] This will quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 20 mL portions of diethyl ether.[9]
-
Combine all the organic extracts and wash them with brine (saturated NaCl solution).[9]
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 1-phenylethanol.[9]
-
The crude product can be purified by distillation under reduced pressure.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 1-phenylethanol.
Caption: Generalized mechanism of the Grignard reaction.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. tsijournals.com [tsijournals.com]
- 5. Solved OH H 1.) CH:MgBr, THF (dry) 2.) H30 CH benzaldehyde | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 2-Chloro-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-chloro-1-phenylethanol is a critical building block in the synthesis of various pharmaceuticals, particularly antifungal agents and other biologically active molecules. The stereochemistry of this intermediate often dictates the efficacy and safety of the final drug product. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure chiral alcohols. This approach utilizes whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone, with high stereoselectivity under mild reaction conditions.
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of chiral this compound, targeting both (R)- and (S)-enantiomers. The information is intended to guide researchers in developing efficient and selective biocatalytic processes.
Data Presentation: Comparison of Biocatalytic Systems
The following table summarizes the performance of various biocatalysts in the asymmetric reduction of 2-chloroacetophenone. This data allows for a direct comparison of different systems based on their yield and enantioselectivity.
| Biocatalyst | Substrate Concentration | Co-substrate/Cofactor Regeneration | Reaction Time (h) | Temperature (°C) | pH | Conversion/Yield (%) | Enantiomeric Excess (e.e.) (%) | Enantiomer |
| Saccharomyces cerevisiae B5 | 1 g/L | 5% (v/v) Ethanol | 24 | 25 | 8.0 | >99% | >99% | (R) |
| Candida pseudotropicalis 104 | 36 g/L | Glucose | 24 | - | - | 58.4 mmol/L | >99% | (S) |
| Rhodotorula sp. AS2.2241 (immobilized) | 12 mM | - | - | 25 | 8.5 | 98.3% | >99% | (S) |
| Candida parapsilosis (immobilized) | 3.0 mmol/L | 98.1 mmol/L 2-propanol | 1 | 30 | 5.0 | 95.2% | >99.9% | - |
| Carbonyl Reductase (CRED) | 10 g/L | 30% (v/v) Isopropanol | - | - | - | High | High | - |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast) for (R)-2-Chloro-1-phenylethanol
This protocol describes the use of commercially available baker's yeast for the asymmetric reduction of 2-chloroacetophenone to produce (R)-2-chloro-1-phenylethanol.
Materials:
-
Dry baker's yeast (Saccharomyces cerevisiae)
-
2-Chloroacetophenone
-
Glucose
-
Phosphate buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 6.2-8.0)
-
Ethanol (as co-substrate)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Yeast Activation: In a sterile Erlenmeyer flask, prepare a suspension of baker's yeast (e.g., 100 g/L) and glucose (e.g., 50 g/L) in the phosphate buffer. Incubate the flask in a shaking incubator (e.g., 140 rpm) at a controlled temperature (e.g., 28-30°C) for 30-60 minutes to activate the yeast.
-
Substrate Addition: Dissolve 2-chloroacetophenone in a minimal amount of a suitable co-solvent if necessary, although direct addition is often possible at low concentrations. Add the substrate to the activated yeast suspension to a final concentration of, for example, 0.006 mol/L.
-
Co-substrate Addition: Add a co-substrate such as ethanol to a final concentration of 5% (v/v) to aid in cofactor regeneration.
-
Bioreduction: Incubate the reaction mixture in the shaking incubator at a controlled temperature (e.g., 28°C) and agitation (e.g., 140 rpm) for 24-36 hours. Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC.
-
Work-up and Extraction: After the reaction is complete, centrifuge the mixture to pellet the yeast cells. Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel if necessary. Analyze the yield and enantiomeric excess of the purified this compound by chiral gas chromatography.
Protocol 2: Bioreduction using an Alcohol Dehydrogenase (ADH) with Cofactor Regeneration
This protocol provides a general method for the asymmetric reduction of 2-chloroacetophenone using an isolated alcohol dehydrogenase with an enzymatic cofactor regeneration system.
Materials:
-
Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) selective for the desired enantiomer
-
2-Chloroacetophenone
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Cofactor regeneration system:
-
Glucose Dehydrogenase (GDH) and Glucose, or
-
Formate Dehydrogenase (FDH) and Sodium Formate, or
-
Isopropanol (as a co-substrate if the primary ADH has sufficient activity for its oxidation)
-
-
Buffer solution (e.g., Tris-HCl or Potassium Phosphate buffer, pH 7.0-8.0)
-
Reaction vessel with temperature and pH control
-
Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution containing the ADH/KRED enzyme, the cofactor (NAD⁺ or NADP⁺) at a catalytic concentration (e.g., 0.1-1 mM), and the components of the cofactor regeneration system.
-
For GDH system: Add glucose (e.g., 1.1 equivalents relative to the substrate) and GDH.
-
For FDH system: Add sodium formate (e.g., 1.5 equivalents) and FDH.
-
For isopropanol system: Add isopropanol as a co-solvent (e.g., 10-30% v/v).
-
-
Substrate Addition: Add 2-chloroacetophenone to the desired final concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent to avoid high local concentrations that could inactivate the enzyme.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-30°C) and pH (e.g., 7.5). Gentle stirring is required to ensure homogeneity.
-
Monitoring: Follow the progress of the reaction by analyzing samples for substrate consumption and product formation using GC or HPLC.
-
Extraction: Once the reaction has reached the desired conversion, stop the reaction and extract the product with an organic solvent.
-
Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the product if necessary and determine the yield and enantiomeric excess by chiral GC analysis.
Protocol 3: Chiral Gas Chromatography (GC) Analysis of this compound
This protocol outlines a general method for the separation and quantification of the enantiomers of this compound.
Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., based on derivatized cyclodextrins like β-DEX or γ-DEX). The specific phase should be selected based on preliminary screening for optimal separation of the enantiomers.
GC Conditions (Example):
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100-120°C), hold for a few minutes, then ramp up at a slow rate (e.g., 2-5°C/min) to a final temperature (e.g., 180-200°C) and hold. The exact program will need to be optimized for the specific column used.
-
Injection: Split injection of a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).
Analysis:
-
Inject a racemic standard of this compound to determine the retention times of the two enantiomers.
-
Inject a standard of one of the pure enantiomers (if available) to identify the elution order.
-
Inject the sample from the biocatalytic reaction.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Mandatory Visualizations
Application Notes and Protocols: Synthesis of Amino Alcohols from 2-Chloro-1-phenylethanol
Introduction
β-amino alcohols are crucial structural motifs found in a wide array of biologically active compounds and serve as indispensable chiral building blocks (synthons) in the pharmaceutical industry.[1][2] Specifically, 2-amino-1-phenylethanol and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and compounds used in neurological research.[1][3] Their stereochemistry is often critical for biological activity, making enantioselective synthesis a primary focus in medicinal chemistry.[2]
The reaction of 2-chloro-1-phenylethanol with amines represents a direct and efficient method for synthesizing these valuable amino alcohols. This process typically proceeds through a nucleophilic substitution mechanism, offering a reliable pathway to optically active products when chiral starting materials are used. These application notes provide detailed protocols for this synthesis, summarize key reaction data, and illustrate the underlying chemical principles for researchers in drug discovery and development.
Reaction Mechanism: Nucleophilic Substitution
The synthesis of 2-amino-1-phenylethanol derivatives from this compound and an amine proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this reaction, the amine acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. This attack occurs from the side opposite to the leaving group (chloride), leading to an inversion of stereochemistry at the chiral center.[4] The use of a base, such as an excess of the reacting amine or a non-nucleophilic base like triethylamine, is often required to neutralize the hydrogen chloride (HCl) formed during the reaction.[4][5]
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of representative amino alcohols from this compound. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions and moisture contamination.[4]
Protocol 1: Synthesis of (S)-2-(Benzylamino)-1-phenylethanol
This protocol is adapted from the synthesis using the analogous 2-bromo-1-phenylethanol and is applicable for primary amines.[4]
Materials:
-
(R)-2-Chloro-1-phenylethanol (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Acetonitrile (solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Water and Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (R)-2-Chloro-1-phenylethanol (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add benzylamine (1.2 eq) followed by triethylamine (1.5 eq) to the solution. Triethylamine acts as a base to neutralize the HCl formed.[4]
-
Attach a reflux condenser and heat the reaction mixture to 60-70 °C with stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]
-
Once complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.[4]
-
Separate the organic layer and wash it sequentially with water and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography to yield pure (S)-2-(benzylamino)-1-phenylethanol.[4]
Protocol 2: Synthesis of (R)-2-Amino-1-phenylethanol
This protocol describes the synthesis using aqueous ammonia.[3]
Materials:
-
(R)-2-Chloro-1-phenylethanol (1.0 eq)
-
30% Ammonium Hydroxide (NH₄OH) solution (large excess)
-
Methanol (solvent)
Procedure:
-
Dissolve (R)-2-Chloro-1-phenylethanol in methanol in a suitable flask.
-
Add a large excess of 30% aqueous ammonium hydroxide solution to the flask.[3]
-
Stir the reaction mixture at room temperature for 2-3 days.[3]
-
Monitor the reaction for the disappearance of the starting material via TLC.
-
After completion, evaporate the methanol and excess ammonia under reduced pressure.
-
The resulting crude product, (R)-2-Amino-1-phenylethanol, can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of amino alcohols from halo-phenylethanol precursors.
| Starting Material | Amine | Solvent | Temperature | Time | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-2-Chloro-1-phenylethanol | 30% NH₄OH | Methanol | Room Temp. | 2-3 days | ~85% | 95% | [3] |
| (R)-2-Bromo-1-phenylethanol | Benzylamine | Acetonitrile | 60-70 °C | 12-24 hours | High | High | [4] |
General Experimental Workflow
The synthesis and purification of 2-amino-1-phenylethanol derivatives follow a standard sequence of steps common in organic synthesis.
Applications in Drug Development
The amino alcohol scaffold is a cornerstone in medicinal chemistry. These compounds serve as building blocks for a variety of therapeutic agents.[1] For instance, they are integral to the structure of certain beta-blockers, antiviral medications, and anticancer drugs.[2] The chirality of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6][7] The synthetic methods described here provide a reliable means to access enantiomerically pure amino alcohols, which is crucial for the development of safe and effective chiral drugs.[6][7] Furthermore, the amino and hydroxyl groups offer convenient points for chemical modification, allowing for the creation of diverse molecular libraries to screen for new biological activities.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. (R)-(-)-2-Amino-1-phenylethanol HCl for Research [benchchem.com]
- 7. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
Chiral Resolution Techniques for Racemic 2-Chloro-1-phenylethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of racemic 2-Chloro-1-phenylethanol, a key chiral intermediate in the synthesis of various pharmaceuticals. The following methods are covered: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral Chromatography (HPLC and GC).
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Application Notes:
Lipases from various sources, such as Candida antarctica (CALB), Pseudomonas cepacia (lipase PS), and Candida rugosa, have demonstrated high efficiency in the kinetic resolution of 1-phenylethanol and its derivatives. The choice of enzyme, acyl donor, solvent, and reaction conditions significantly impacts the conversion rate and enantiomeric excess (e.e.). Vinyl acetate is a commonly used and effective acyl donor. Non-polar organic solvents like n-hexane and toluene are generally preferred to minimize enzyme denaturation and side reactions. Immobilized lipases, such as Novozym 435 (immobilized CALB), offer advantages in terms of reusability and stability.
A study on the resolution of racemic (R,S)-2-chloro-1-phenylethanol using Pseudomonas fluorescens lipase (PFL) immobilized in different forms showed that spheres of the immobilized enzyme enhanced biocatalysis, achieving a 40% conversion rate with 94% enantiomeric purity[1].
Quantitative Data Summary:
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) | Reference |
| Novozym 435 (CALB) | Vinyl Acetate | n-Hexane | 42 | 1.25 | ~50 | >99 | >99 | Adapted from[2][3] |
| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 37 | 168 | 40.1 | 98.9 | - | [4] |
| Pseudomonas cepacia Lipase (immobilized) | Vinyl Acetate | - | - | 1 | 50 | >99 | >99 | [5] |
| Candida rugosa Lipase | Vinyl Acetate | Toluene | 50 | - | - | - | - | [6] |
Experimental Protocol: Kinetic Resolution using Novozym 435
This protocol is adapted from studies on 1-phenylethanol and is expected to be effective for this compound[2][3].
Materials:
-
Racemic this compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Hexane (anhydrous)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., sealed glass bioreactor)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 25 mL sealed glass bioreactor, add racemic this compound (e.g., 240 mM) dissolved in 5 mL of n-hexane.
-
Add Novozym 435 (e.g., 11 mg/mL).
-
Add vinyl acetate (e.g., 3-5 molar equivalents relative to the substrate).
-
Seal the reactor and stir the mixture at a constant temperature (e.g., 42°C) and speed (e.g., 200-400 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Once the desired conversion (typically around 50%) is reached (e.g., after 75 minutes), stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted alcohol.
-
Separate the product (ester) from the unreacted alcohol using column chromatography.
-
Determine the enantiomeric excess of both the product and the unreacted substrate by chiral GC or HPLC analysis.
Caption: Workflow for Enzymatic Kinetic Resolution.
Diastereomeric Salt Formation
This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.
Application Notes:
General Experimental Protocol:
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (S)-Mandelic acid or a derivative of tartaric acid)
-
Suitable solvent for crystallization (e.g., ethanol, methanol, toluene, or mixtures)
-
Apparatus for heating, cooling, and filtration
Procedure:
-
Dissolve the racemic this compound in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Heat the mixture to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomer.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor, enriched in the more soluble diastereomer, can be processed separately.
-
Analyze the diastereomeric purity of the crystals.
-
Regenerate the enantiomerically enriched alcohol from the diastereomeric salt by an appropriate chemical reaction (e.g., hydrolysis for esters or treatment with acid/base for salts).
-
Determine the enantiomeric excess of the resolved alcohol by chiral GC or HPLC.
Caption: General Workflow for Diastereomeric Salt Formation.
Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Application Notes:
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the chiral resolution of this compound.
-
Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are widely used and have shown broad applicability for a range of chiral compounds. Normal-phase chromatography with mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures is often effective.
-
Chiral GC: Cyclodextrin-based CSPs are commonly used for the separation of volatile chiral compounds like alcohols. Derivatized cyclodextrins, such as permethylated β-cyclodextrin, offer excellent enantioselectivity for a variety of analytes[2][9][10][11].
Quantitative Data Summary:
Chiral HPLC
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Rs | Reference |
|---|---|---|---|---|---|
| Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | UV (e.g., 220 nm) | >1.5 | General Method[12][13][14][15][16] |
| Chiralpak® AD-H | Methanol/Diethylamine (100:0.2) | - | - | >3.0 | For analogous compounds[12][13][14][15][16] |
Chiral GC
| Column | Carrier Gas | Temperature Program | Detection | Rs | Reference |
|---|
| β-Cyclodextrin based (e.g., Rt-βDEXsa) | Hydrogen | e.g., 60°C to 200°C at 2°C/min | FID | >1.5 | General Method[2][9][10][11] |
Experimental Protocols:
Protocol 1: Chiral HPLC
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiralcel® OD-H column (or similar polysaccharide-based column)
-
Mobile phase: n-Hexane/Isopropanol (90:10, v/v)
-
Sample: Racemic this compound dissolved in mobile phase
Procedure:
-
Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Monitor the separation at a suitable UV wavelength (e.g., 220 nm).
-
The two enantiomers should be resolved as two separate peaks.
-
Calculate the resolution factor (Rs) to assess the quality of the separation.
Caption: Workflow for Chiral HPLC Analysis.
Protocol 2: Chiral GC
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., Rt-βDEXsa or similar cyclodextrin-based column)
-
Carrier gas: Hydrogen or Helium
-
Sample: Racemic this compound, potentially derivatized for better volatility and peak shape
Procedure:
-
Install the chiral GC column and condition it according to the manufacturer's instructions.
-
Set the GC parameters:
-
Injector temperature: e.g., 250°C
-
Detector temperature: e.g., 250°C
-
Oven temperature program: e.g., start at 60°C, hold for 1 min, then ramp to 200°C at 2°C/min.
-
Carrier gas flow rate: Set for optimal resolution.
-
-
Inject a small volume (e.g., 1 µL) of the sample solution (split injection is common).
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess based on the peak areas of the two enantiomers.
Caption: Workflow for Chiral GC Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ct-k.com [ct-k.com]
- 13. scribd.com [scribd.com]
- 14. hplc.eu [hplc.eu]
- 15. chiraltech.com [chiraltech.com]
- 16. hplc.eu [hplc.eu]
Application Note: HPLC Method for Enantiomeric Excess Determination of 2-Chloro-1-phenylethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-1-phenylethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. As enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles, the stereochemical purity of such intermediates is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the separation and quantification of enantiomers, enabling the precise determination of enantiomeric excess (e.e.).[1][2][3] This application note provides a detailed protocol for the direct enantioselective analysis of this compound using a polysaccharide-based CSP.
The direct method of chiral separation is often preferred due to its simplicity, as it avoids the need for derivatization of the analyte.[2] The success of this approach relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and subsequent separation.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide array of chiral compounds, including alcohols.[1][5]
Experimental Protocols
This section details the methodology for the enantiomeric separation of this compound by chiral HPLC.
Materials and Equipment
-
Reagents:
-
Racemic this compound (for method development and as a standard)
-
(S)-2-Chloro-1-phenylethanol and/or (R)-2-Chloro-1-phenylethanol (as reference standards for peak identification)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral HPLC Column: A cellulose-based column such as a CHIRALCEL® OB-H or a similar coated polysaccharide-based CSP is recommended.
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Chromatographic Conditions
The following table summarizes the recommended HPLC method parameters for the enantiomeric separation of this compound.
| Parameter | Condition |
| HPLC Column | CHIRALCEL® OB-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL (typical) |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the mobile phase to a similar concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Analysis Procedure
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Standard Injection: Inject the racemic standard to determine the retention times of the two enantiomers and to verify system suitability (e.g., resolution).
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the (R) and (S) enantiomers by comparing their retention times with those of the individual enantiomer standards, if available. Based on available data, the (S)-enantiomer has a retention time of approximately 20.1 minutes under the specified conditions.[6]
-
Integration: Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
Enantiomeric Excess (e.e.) Calculation: Calculate the enantiomeric excess using the following formula:
% e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound based on the described method.
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| (S)-2-Chloro-1-phenylethanol | OB-H | n-Hexane:Isopropanol (95:5) | 1.0 | 210 | 20.1[6] |
| (R)-2-Chloro-1-phenylethanol | OB-H | n-Hexane:Isopropanol (95:5) | 1.0 | 210 | Not specified, but resolved from the (S)-enantiomer |
Method Development and Optimization
While the provided protocol is a robust starting point, chiral separations can be highly sensitive to experimental conditions. If separation is not optimal, consider the following adjustments:
-
Mobile Phase Composition: The ratio of the alcohol modifier (isopropanol) is a critical parameter. Decreasing the isopropanol percentage (e.g., to 98:2) will generally increase retention times and may improve resolution. Conversely, increasing the percentage may decrease analysis time but could reduce separation.
-
Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) increases the interaction time between the analyte and the CSP, which can enhance resolution.
-
Temperature: Temperature can influence enantioselectivity. Using a column oven to test different temperatures (e.g., 15°C, 25°C, 40°C) may improve the separation.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the determination of enantiomeric excess of this compound using the described HPLC method.
Caption: Workflow for HPLC enantiomeric excess determination.
References
Application Note: Chiral GC Analysis for the Separation of 2-Chloro-1-phenylethanol Enantiomers
Abstract
This application note details a robust method for the enantioselective separation of 2-Chloro-1-phenylethanol using chiral gas chromatography (GC). The accurate determination of the enantiomeric composition of this compound is critical in pharmaceutical development and asymmetric synthesis, where the biological activity is often enantiomer-specific. This protocol outlines the use of a cyclodextrin-based chiral stationary phase, providing the necessary parameters for achieving baseline separation of the (R)- and (S)-enantiomers. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, regulatory bodies often mandate the development of enantiopure drugs.[1][2] Consequently, the development of precise and accurate analytical methods for determining enantiomeric purity is of paramount importance.[3] Chiral gas chromatography offers high resolution, speed, and sensitivity for the analysis of volatile and thermally stable compounds, making it an ideal technique for this application.[3][4] This note provides a detailed protocol for the successful separation of this compound enantiomers.
Experimental Protocols
While a specific, published chromatogram for the chiral GC separation of this compound is not widely available, a robust method can be extrapolated from the analysis of structurally similar compounds like 1-phenylethanol and other halohydrins.[3] The most effective chiral stationary phases for such separations are typically based on derivatized cyclodextrins.[3][5]
Sample Preparation:
A stock solution of racemic this compound (1 mg/mL) should be prepared in a suitable solvent such as methanol or dichloromethane. Serial dilutions can be made from the stock solution to determine the limit of detection and quantification. For the analysis of enantiomeric excess in a synthesized sample, dissolve the sample in the chosen solvent to a similar concentration.
Instrumentation and Conditions:
The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Chiral Capillary Column | β-dex 225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based column[3] |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100°C (hold for 2 min), Ramp: 5°C/min to 180°C, Final Hold: 180°C for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Data Acquisition System | Agilent OpenLab CDS or equivalent |
Derivatization (Optional):
For certain challenging separations or to improve peak shape and resolution, derivatization of the hydroxyl group of this compound can be performed. Acylation with acetic anhydride or trifluoroacetic anhydride is a common approach.[1] This converts the alcohol into its corresponding ester, which may exhibit better chromatographic behavior. However, direct analysis without derivatization is often successful on modern chiral stationary phases.
Data Presentation
The following table presents expected and hypothetical quantitative data for the chiral separation of this compound based on the analysis of similar compounds. Actual retention times and resolution may vary.
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| (R)-2-Chloro-1-phenylethanol | ~15.2 | > 1.5 |
| (S)-2-Chloro-1-phenylethanol | ~15.8 | > 1.5 |
Note: The elution order of the enantiomers must be confirmed by injecting a standard of a pure enantiomer.[3]
Visualization of Experimental Workflow
The logical workflow for the chiral GC analysis of this compound is depicted in the following diagram.
Caption: Workflow for Chiral GC Analysis of this compound.
Discussion
The successful chiral separation of this compound relies heavily on the selection of the appropriate chiral stationary phase. Cyclodextrin-based columns, particularly those with β-cyclodextrin derivatives, have demonstrated broad applicability for resolving a wide range of chiral compounds, including those structurally similar to the analyte of interest.[3][5] The proposed method provides a strong starting point for method development.
Key parameters to consider for optimization include the oven temperature ramp rate and the carrier gas flow rate. A slower temperature ramp can often improve resolution, while a higher flow rate can decrease analysis time. The choice of carrier gas (Helium vs. Hydrogen) will also impact the speed and efficiency of the separation.
It is crucial to perform system suitability tests to ensure the method is performing adequately. This includes monitoring the resolution between the enantiomer peaks, peak symmetry (tailing factor), and the reproducibility of retention times and peak areas. The elution order should be confirmed by injecting a non-racemic or enantiopure standard if available.
Conclusion
This application note provides a comprehensive protocol for the chiral GC analysis of this compound enantiomers. By utilizing a cyclodextrin-based chiral stationary phase and the detailed experimental conditions provided, researchers can achieve reliable and reproducible separation. This method is suitable for quality control in pharmaceutical manufacturing, monitoring asymmetric synthesis, and for research purposes where the determination of enantiomeric purity is essential. Further optimization may be required to meet specific analytical needs and instrumentation.
References
Application Note: Purification of 2-Chloro-1-phenylethanol by Column Chromatography
Abstract
This application note details a robust and efficient method for the purification of racemic 2-chloro-1-phenylethanol from a crude reaction mixture using silica gel column chromatography. The optimized protocol employs a straightforward mobile phase of ethyl acetate in hexane, providing high purity and yield of the target compound. This method is suitable for researchers and professionals in drug development and organic synthesis requiring a reliable purification strategy for this key intermediate.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its proper purification is critical to ensure the quality and efficacy of the final products. Column chromatography is a widely used technique for the purification of organic compounds, offering a balance of efficiency, scalability, and cost-effectiveness. This note provides a detailed protocol for the purification of racemic this compound using a standard silica gel stationary phase and a hexane/ethyl acetate mobile phase.
Materials and Methods
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column (40 mm internal diameter)
-
Cotton wool
-
Sand (acid washed)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Collection tubes
-
Standard laboratory glassware
Instrumentation:
-
Analytical balance
-
Fume hood
Experimental Protocol
1. Preparation of the Column:
A glass chromatography column with a 40 mm internal diameter was securely clamped in a vertical position inside a fume hood. A small plug of cotton wool was placed at the bottom of the column to retain the stationary phase. A thin layer of sand (approximately 1 cm) was carefully added on top of the cotton wool to create a flat base.
A slurry of silica gel was prepared by mixing 100 g of silica gel (60-120 mesh) with approximately 200 mL of n-hexane in a beaker. The slurry was stirred gently to remove any air bubbles and then carefully poured into the column. The column was gently tapped to ensure even packing of the silica gel. Excess solvent was drained until the solvent level was just above the top of the silica gel. A thin layer of sand (approximately 0.5 cm) was added to the top of the silica gel bed to prevent disturbance during sample and eluent addition.
2. Sample Preparation and Loading:
A 2.0 g sample of crude this compound was dissolved in a minimal amount of dichloromethane (approx. 3-4 mL). This solution was then adsorbed onto 4 g of silica gel by concentrating the mixture to a dry, free-flowing powder using a rotary evaporator. The dry-loaded sample was then carefully added to the top of the prepared column.
3. Elution and Fraction Collection:
The elution was performed using a gradient of ethyl acetate in n-hexane. The elution was started with 100% n-hexane to elute non-polar impurities. The polarity of the mobile phase was then gradually increased. Fractions of 20 mL were collected in test tubes.
The elution profile was as follows:
-
Fractions 1-5: 100% n-Hexane
-
Fractions 6-15: 5% Ethyl acetate in n-Hexane
-
Fractions 16-30: 10% Ethyl acetate in n-Hexane
-
Fractions 31-40: 20% Ethyl acetate in n-Hexane
4. Monitoring the Separation:
The separation was monitored by Thin Layer Chromatography (TLC). Aliquots from the collected fractions were spotted on a TLC plate and developed in a chamber with a mobile phase of 20% ethyl acetate in n-hexane. The spots were visualized under a UV lamp at 254 nm and by staining with a potassium permanganate solution.
5. Isolation of the Purified Product:
Fractions containing the pure this compound (as determined by TLC) were combined. The solvent was removed using a rotary evaporator to yield the purified product as a colorless oil.
Results
The column chromatography purification of 2.0 g of crude this compound yielded 1.72 g of the purified product. The purity of the product was assessed by Gas Chromatography (GC) analysis. The results are summarized in the table below.
| Parameter | Before Purification | After Purification |
| Appearance | Yellowish oil | Colorless oil |
| Purity (by GC) | 85% | >98% |
| Yield | - | 86% |
| Key Impurities | Unreacted starting materials, side-products | Not detected |
Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
Conclusion
The described column chromatography method provides an effective means for the purification of this compound, resulting in a high-purity product with a good recovery yield. This protocol is readily adaptable for various scales of synthesis and is a valuable tool for researchers in the pharmaceutical and chemical industries.
Application Notes and Protocols for the Synthesis of 2-Chloro-1-phenylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of chiral 2-Chloro-1-phenylethanol derivatives, which are valuable intermediates in the pharmaceutical industry, particularly for the synthesis of antifungal agents and other biologically active molecules.[1] Two primary enantioselective methods are detailed: a biocatalytic reduction using Saccharomyces cerevisiae (baker's yeast) and a chemical approach utilizing the Corey-Bakshi-Shibata (CBS) reduction.
Introduction
Chiral this compound and its derivatives are critical building blocks in the asymmetric synthesis of various pharmaceuticals. The stereochemistry of these alcohol intermediates often dictates the therapeutic efficacy of the final active pharmaceutical ingredient.[1] For instance, the configuration of this compound is a key determinant of the stereochemistry and antifungal activity of phenethylimidazole drugs like tioconazole.[1] This document outlines reliable and scalable methods for producing these valuable chiral intermediates with high enantiopurity.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives using biocatalytic and chemical reduction methods.
Table 1: Biocatalytic Reduction of Substituted 2-Chloroacetophenones using Saccharomyces cerevisiae
| Substrate (Ar-CO-CH₂Cl) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2'-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >99 | >99 | [2] |
| 2',4'-Dichloroacetophenone | (S)-2-Chloro-1-(2',4'-dichlorophenyl)ethanol | 74.5 | >97 | [1] |
| 2-Chloro-4'-bromoacetophenone | (R)-2-Chloro-1-(4'-bromophenyl)ethanol | Quantitative | >99 | [3] |
| 2-Chloro-4'-chloroacetophenone | (R)-2-Chloro-1-(4'-chlorophenyl)ethanol | Moderate | >99 | [3] |
Table 2: Chemical Reduction of Substituted 2-Chloroacetophenones via Corey-Bakshi-Shibata (CBS) Reduction
| Substrate (Ar-CO-CH₂Cl) | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Chloroacetophenone | (S)-2-Methyl-CBS-oxazaborolidine | (R)-2-Chloro-1-phenylethanol | High | 91-98 | [4] |
| Generic α-Halo Ketones | Chiral Oxazaborolidine | Chiral Halohydrin | High | >95 | [5] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae
This protocol describes the enantioselective reduction of 2'-chloroacetophenone to (R)-2-chloro-1-phenylethanol using whole-cell biocatalysis with baker's yeast.[2][6]
Materials:
-
2'-Chloroacetophenone
-
Saccharomyces cerevisiae (Baker's yeast, dry)
-
Glucose
-
Ethanol
-
Phosphate buffer (pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Erlenmeyer flask
-
Orbital shaker
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Yeast Activation: In a 250 mL Erlenmeyer flask, suspend 10.75 g of dry baker's yeast in 100 mL of pH 8.0 phosphate buffer. Add a suitable amount of glucose as an energy source.[2] Activate the yeast by shaking the flask at 30°C for 30 minutes.
-
Substrate Addition: Dissolve 1 g of 2'-chloroacetophenone in a minimal amount of ethanol. Add this solution dropwise to the activated yeast suspension. Add 5% (v/v) ethanol as a co-substrate to aid in cofactor regeneration.[2][6]
-
Bioreduction: Incubate the reaction mixture in an orbital shaker at 25°C for 24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, centrifuge the mixture to separate the yeast cells. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[7]
-
Characterization: Determine the yield and analyze the enantiomeric excess of the purified (R)-2-chloro-1-phenylethanol by chiral HPLC or GC. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Asymmetric Synthesis of (R)-2-Chloro-1-phenylethanol via Corey-Bakshi-Shibata (CBS) Reduction
This protocol details the enantioselective reduction of 2-chloroacetophenone using a chiral oxazaborolidine catalyst.[4][5][8]
Materials:
-
2-Chloroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (or other appropriate chiral catalyst)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath.
-
Borane Addition: Slowly add borane-tetrahydrofuran complex solution (1.0 M in THF, 1.2 equivalents) to the catalyst solution and stir for 10 minutes.
-
Substrate Addition: Add a solution of 2-chloroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78°C.
-
Reaction Monitoring: Stir the reaction at -78°C and monitor its progress using TLC.
-
Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired (R)-2-chloro-1-phenylethanol.[7]
-
Characterization: Determine the yield and analyze the enantiomeric excess by chiral HPLC. Confirm the structure using spectroscopic methods.
Visualization of Workflows and Mechanisms
References
- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: The Role of 2-Chloro-1-phenylethanol in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-1-phenylethanol and its derivatives are pivotal chiral building blocks in the synthesis of a variety of pharmaceutical intermediates. Their importance is particularly pronounced in the production of broad-spectrum antibiotics, such as Florfenicol and Thiamphenicol. The stereochemistry of these compounds is crucial for their biological activity, making the enantioselective synthesis of chiral this compound a critical step in the manufacturing process. These application notes provide detailed protocols for the synthesis of these key intermediates, focusing on asymmetric methods to achieve high enantiopurity.
I. Asymmetric Synthesis of (S)-2-Chloro-1-phenylethanol Derivatives
The enantioselective reduction of 2-chloroacetophenone derivatives is a common and effective strategy to produce chiral this compound. Biocatalysis using baker's yeast (Saccharomyces cerevisiae) offers a green and cost-effective method with high stereoselectivity.
Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae
This protocol describes the asymmetric synthesis of (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol from 2,2',4'-trichloroacetophenone using baker's yeast.
Materials:
-
2,2',4'-trichloroacetophenone
-
Dry baker's yeast
-
Glucose
-
Phosphate buffer (pH 6.8)
-
Methanol (co-substrate)
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Temperature-controlled shaker
-
Centrifuge
-
Gas chromatograph
Procedure:
-
Yeast Activation: In a 250 mL Erlenmeyer flask, prepare a suspension of 3.0 g of dry baker's yeast and 1.25 g of glucose in 25 mL of pH 6.8 phosphate buffer.
-
Activate the yeast by shaking the flask at 140 rpm for 30 minutes at a constant temperature.
-
Substrate Addition: Add 33.5 mg (0.006 mol/L) of 2,2',4'-trichloroacetophenone and a co-substrate of methanol (5% v/v) to the activated yeast suspension.
-
Reaction: Place the flask in a shaker at 30°C and 140 rpm for 48 hours.
-
Extraction: After the reaction, add n-hexane to the reaction mixture and shake at 100 rpm for 10 minutes to extract the product.
-
Separate the organic layer and centrifuge to remove any remaining yeast cells.
-
Drying and Analysis: Dry the supernatant with anhydrous Na₂SO₄ and analyze the product concentration and stereoselectivity using a gas chromatograph.
Quantitative Data Summary:
| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee%) |
| 2,2',4'-trichloroacetophenone | Baker's Yeast | 74.5 | 97.0 |
Table 1: Asymmetric synthesis of (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol.
Logical Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of chiral this compound.
II. Synthesis of Chiral 2-Amino-1-phenylethanol
Chiral β-amino alcohols are crucial intermediates in the synthesis of various pharmaceuticals. (S)-2-amino-1-phenylethanol can be synthesized from (R)-2-chloro-1-phenylethanol via a nucleophilic substitution reaction, which typically proceeds with an inversion of stereochemistry.
Experimental Protocol: Amination of (R)-2-Chloro-1-phenylethanol
This protocol details the synthesis of (S)-2-amino-1-phenylethanol from (R)-2-chloro-1-phenylethanol.
Materials:
-
(R)-2-chloro-1-phenylethanol
-
30% Ammonium Hydroxide (NH₄OH)
-
Methanol
-
Round-bottom flask
-
Stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-2-chloro-1-phenylethanol in methanol.
-
Ammonia Addition: Add a large excess of 30% ammonium hydroxide to the solution.
-
Reaction: Stir the mixture at room temperature for 2-3 days.
-
Work-up: Evaporate the methanol from the reaction mixture.
-
Isolation: The crude product, (S)-2-amino-1-phenylethanol, can be isolated.
Quantitative Data Summary:
| Starting Material | Product | Yield (%) | Enantiomeric Excess (ee%) |
| (R)-2-chloro-1-phenylethanol | (S)-2-amino-1-phenylethanol | 85 | 95 |
Table 2: Synthesis of (S)-2-amino-1-phenylethanol.[1]
Logical Workflow for Amination
Caption: Synthesis of chiral 2-amino-1-phenylethanol.
III. Application in the Synthesis of Florfenicol and Thiamphenicol
The aminodiol backbone of Florfenicol and Thiamphenicol is often derived from intermediates synthesized using this compound derivatives. The following protocols outline the later stages of synthesis for these antibiotics from a key aminodiol intermediate.
Experimental Protocol: Synthesis of Florfenicol Amine
This protocol describes the synthesis of Florfenicol amine from an oxazolidinone intermediate.
Materials:
-
(4S, 5R)-4-methyl fluoride-5-(4-methylsulfonylphenyl)-2-oxo-1,3-oxazolidine
-
Methanol
-
4N Potassium Hydroxide (KOH) solution
-
Dichloromethane
-
Isopropanol
-
250 mL single-neck flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 250 mL single-neck flask, dissolve 7 g of (4S, 5R)-4-methyl fluoride-5-(4-methylsulfonylphenyl)-2-oxo-1,3-oxazolidine in 130 mL of methanol.
-
Hydrolysis: Add 64 mL of 4N KOH aqueous solution.
-
Heat the mixture to 70°C and reflux for 24 hours.
-
Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.
-
Extraction: Extract the residue with dichloromethane.
-
Purification: Dry the organic layer and evaporate the solvent to obtain the crude product. Recrystallize the crude product from isopropanol.
Quantitative Data Summary:
| Starting Material | Product | Yield (g) | Purity (HPLC) | Enantiomeric Excess (ee%) |
| (4S, 5R)-4-methyl fluoride-5-(4-methylsulfonylphenyl)-2-oxo-1,3-oxazolidine | Florfenicol Amine | 4.6 | 95% | 99.4% |
Table 3: Synthesis of Florfenicol Amine.[2]
Experimental Protocol: Synthesis of Thiamphenicol
This protocol outlines the synthesis of Thiamphenicol from D-threo-1-(4-methylsulfonylphenyl)-2-amino-1,3-propanediol hydrochloride (an aminodiol intermediate).
Materials:
-
D-threo-1-(4-methylsulfonylphenyl)-2-amino-1,3-propanediol hydrochloride
-
Methanol
-
Methyl dichloroacetate
-
Potassium hydroxide (methanolic solution)
-
Water
Procedure:
-
Reaction Setup: Dissolve the aminodiol intermediate in methanol.
-
Acylation: Add methyl dichloroacetate to the solution.
-
Maintain the pH of the reaction mixture at approximately 9 with a methanolic solution of potassium hydroxide.
-
Heat the mixture to about 50°C and react for one hour.
-
Work-up: After the reaction, concentrate the solution.
-
Crystallization: Dissolve the concentrate in water and allow it to cool to obtain crude Thiamphenicol.
-
Purification: Recrystallize the crude product from water.
Quantitative Data Summary:
| Starting Material | Product | Yield (g) from 60g starting material |
| D-threo-1-(4-methylsulfonylphenyl)-2-amino-1,3-propanediol hydrochloride | Thiamphenicol | 50 |
Table 4: Synthesis of Thiamphenicol.[3]
Logical Workflow for Antibiotic Synthesis
Caption: General synthetic pathway to Florfenicol and Thiamphenicol.
Conclusion
This compound and its analogs are indispensable chiral intermediates in the pharmaceutical industry. The protocols and data presented herein highlight reliable and efficient methods for their synthesis and subsequent conversion into high-value active pharmaceutical ingredients. The use of biocatalysis for the initial asymmetric reduction step represents a significant advancement towards more sustainable and environmentally friendly manufacturing processes. These application notes serve as a valuable resource for researchers and professionals engaged in the development and synthesis of chiral pharmaceuticals.
References
Application of 2-Chloro-1-phenylethanol in the Fragrance and Flavor Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-phenylethanol is a chiral aromatic alcohol that serves as a versatile intermediate in the synthesis of various organic compounds. In the fragrance and flavor industry, it is utilized as a building block for the creation of more complex scent and taste molecules.[1][2][3] Its value lies in its potential to be chemically modified to produce a range of derivatives with diverse and interesting organoleptic properties. This document provides an overview of its application, physicochemical properties, and protocols for its synthesis and potential use in fragrance and flavor development.
While specific sensory data for this compound itself is not widely published, its structural similarity to phenylethanol—a well-known fragrance ingredient with a rose-like scent—suggests its potential as a precursor to molecules with floral and other complex aromatic profiles.[4][5][6] The (S)-(+)-enantiomer is described as having a "characteristic phenylethanol aroma".[4]
Physicochemical Properties
A summary of the key physicochemical properties of the enantiomers of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various formulations.
| Property | (R)-(-)-2-Chloro-1-phenylethanol | (S)-(+)-2-Chloro-1-phenylethanol |
| Synonyms | (R)-(-)-α-(Chloromethyl)benzyl alcohol | (S)-(+)-α-(Chloromethyl)benzyl alcohol |
| CAS Number | 56751-12-3[1][7] | 70111-05-6 |
| Molecular Formula | C₈H₉ClO[1][7] | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol [1][7] | 156.61 g/mol |
| Appearance | Colorless to slightly orange or yellow clear liquid[1] | Colorless to slightly orange or yellow clear liquid |
| Purity | ≥ 97% (GC)[7] | ≥ 98% (GC) |
| Density | 1.185 g/mL at 25 °C[7] | 1.19 g/mL |
| Boiling Point | 109 - 111 °C / 6 mmHg[1] | 114 °C / 6 mmHg |
| Refractive Index | n20/D 1.552 (lit.)[7] | n20/D 1.550 (lit.) |
| Optical Rotation | [α]20/D −48°, c = 2.8 in cyclohexane[7] | [α]20/D +47°, c = 1.1 in cyclohexane |
| Storage | Store at room temperature[1] | Store at 2-8 °C |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-2-Chloro-1-phenylethanol using Baker's Yeast
This protocol describes a biocatalytic method for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives, adapted from a patented method.[8][9] This approach offers a greener alternative to traditional chemical synthesis.
Materials:
-
2-Chloro-1-phenylethanone derivative (substrate)
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose
-
Phosphate buffer (pH 6-8)
-
Co-substrate (e.g., methanol, ethanol)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Shaker incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Yeast Activation: In an Erlenmeyer flask, prepare a suspension of baker's yeast in the phosphate buffer. Add glucose as a carbon source and incubate in a shaker at 25-40°C for 30 minutes to activate the yeast.[8]
-
Substrate Addition: Dissolve the 2-chloro-1-phenylethanone derivative in a minimal amount of the co-substrate and add it to the yeast suspension.[8]
-
Bioreduction: Incubate the reaction mixture in the shaker at 25-40°C for 12-60 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]
-
Extraction: After the reaction is complete, saturate the mixture with sodium chloride and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure (S)-2-chloro-1-phenylethanol.
Protocol 2: Synthesis of Fragrant Esters from this compound
This general protocol outlines the Fischer esterification of this compound to produce fragrant esters. The choice of carboxylic acid will determine the final aroma profile of the ester.[10][11][12]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, butyric acid, etc.)
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
-
Organic solvent (e.g., toluene)
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the chosen carboxylic acid (in slight excess), and a suitable organic solvent. Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by distillation or column chromatography to yield the final fragrant product.
Protocol 3: Sensory Evaluation of Fragrance Compounds
This protocol provides a general framework for the sensory evaluation of new fragrance compounds, which can be adapted for derivatives of this compound.[13][14]
Materials:
-
Fragrance compound for evaluation
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Smelling strips
-
Panel of trained sensory assessors
-
Controlled environment (odor-free, good ventilation)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the fragrance compound in the chosen solvent (e.g., 10%, 1%, 0.1%).
-
Evaluation: Dip a smelling strip into each dilution and allow the solvent to evaporate for a few seconds.
-
Assessment: Present the smelling strips to the sensory panel in a randomized order. Panelists should evaluate the odor based on various descriptors (e.g., floral, fruity, woody, spicy) and intensity.
-
Data Collection: Record the responses from each panelist. The data can be used to create an odor profile of the compound.
-
Odor Threshold Determination (Optional): A more advanced study can be conducted to determine the odor detection threshold of the compound.
Signaling Pathways and Experimental Workflows
Olfactory Signal Transduction Pathway
The perception of odorants, including derivatives of this compound, is initiated by the binding of these molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.[10][15][16][17]
Caption: General olfactory signal transduction pathway initiated by odorant binding.
Experimental Workflow for Fragrance Development
The following diagram illustrates a typical workflow for the development of new fragrance ingredients starting from an intermediate like this compound.
Caption: Workflow for developing new fragrance ingredients.
Conclusion
This compound represents a valuable chiral building block for the fragrance and flavor industry. While its direct application as a fragrance or flavor is not well-documented, its utility as a precursor for the synthesis of novel aromatic compounds is evident. The protocols provided offer a starting point for researchers to explore the synthesis and sensory properties of its derivatives. Further investigation into the specific odor and flavor profiles of compounds derived from this compound could lead to the discovery of new and valuable ingredients for the fragrance and flavor palette.
References
- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 6. phenethyl alcohol, 60-12-8 [thegoodscentscompany.com]
- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.nvcc.edu [sites.nvcc.edu]
- 12. teachnlearnchem.com [teachnlearnchem.com]
- 13. scribd.com [scribd.com]
- 14. ec.europa.eu [ec.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 2-Chloro-1-phenylethanol as a Starting Material for Chiral Epoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of chiral epoxides, specifically (R)- and (S)-styrene oxide, utilizing racemic 2-chloro-1-phenylethanol as the starting material. The protocols focus on enzymatic kinetic resolution and enantioselective biocatalytic cyclization, offering green and highly selective alternatives to traditional chemical synthesis.
Introduction
Chiral epoxides are invaluable building blocks in the pharmaceutical industry due to their versatile reactivity, which allows for the stereospecific introduction of functional groups. Styrene oxide, in its enantiomerically pure forms, is a key intermediate for the synthesis of various biologically active compounds. This compound, a vicinal halohydrin, serves as a strategic precursor to chiral styrene oxide through two primary enzymatic pathways: kinetic resolution of the racemic alcohol followed by chemical cyclization, and direct enantioselective cyclization catalyzed by halohydrin dehalogenases. These biocatalytic methods offer significant advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.
Methods Overview
Two primary biocatalytic strategies are presented for the synthesis of chiral epoxides from racemic this compound:
-
Enzymatic Kinetic Resolution (EKR) of (±)-2-Chloro-1-phenylethanol: This method employs a lipase to selectively acylate one enantiomer of the racemic halohydrin, allowing for the separation of the unreacted enantiomerically enriched alcohol from its ester. The resolved alcohol can then be subjected to base-induced cyclization to yield the corresponding chiral epoxide.
-
Halohydrin Dehalogenase (HHDH) Catalyzed Enantioselective Cyclization: This approach utilizes a halohydrin dehalogenase to directly and enantioselectively convert one enantiomer of racemic this compound into the corresponding chiral styrene oxide, leaving the other enantiomer of the halohydrin unreacted.
Data Presentation
The following tables summarize quantitative data for the enzymatic synthesis of chiral epoxides and related chiral alcohols.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Halohydrins and Related Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Substrate ee (%) | Reference |
| Pseudomonas fluorescens lipase (immobilized) | (±)-2-Chloro-1-phenylethanol | Vinyl acetate | Hexane | 30 | 24 | 40 | >94 (ester) | >94 (alcohol) | [1] |
| Novozym 435 (Candida antarctica lipase B) | (±)-1-Phenylethanol | Vinyl acetate | n-Hexane | 42 | 1.25 | ~50 | >99 (ester) | >99 (alcohol) | [2] |
| Steapsin lipase | (±)-1-Phenylethanol | Vinyl acetate | Hexane | 55 | 24 | ~50 | >99 (ester) | >99 (alcohol) | [2] |
| Burkholderia cepacia lipase | (±)-1-Phenylethanol | Vinyl acetate | n-Heptane/[EMIM][BF4] | RT | 168 | 40.1 | 98.9 (ester) | - | [3] |
Table 2: Halohydrin Dehalogenase (HHDH) Catalyzed Reactions
| Enzyme | Substrate | Reaction Type | Nucleophile | Product | Conversion (%) | Product ee (%) | Reference |
| HheC (Agrobacterium radiobacter) | (S)-2-Chloro-1-phenylethanol | Kinetic Resolution | - | (R)-Styrene oxide | - | >99 | [4] |
| HheC (Agrobacterium radiobacter) | (±)-Styrene oxide | Ring-opening | Azide | (R)-2-azido-1-phenylethanol | - | >99 | [4] |
| HheG (Ilumatobacter coccineus) | (±)-Styrene oxide | Ring-opening | Azide | (1S,2S)-2-azido-1-phenylethanol | - | 96 | [5] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Chloro-1-phenylethanol using Immobilized Lipase
This protocol is adapted from established procedures for the kinetic resolution of similar secondary alcohols.[2][6]
Materials:
-
(±)-2-Chloro-1-phenylethanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane (or other suitable organic solvent like toluene or MTBE)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a flame-dried flask, add (±)-2-chloro-1-phenylethanol (1.0 g, 6.38 mmol) and anhydrous hexane (30 mL).
-
Add vinyl acetate (1.1 g, 12.76 mmol, 2.0 equivalents).
-
Add immobilized Candida antarctica lipase B (100 mg).
-
Seal the flask and stir the suspension at 40°C.
-
Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at ~50% conversion to obtain high enantiomeric excess for both the ester and the remaining alcohol.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acetylated product and the unreacted alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Subsequent Chemical Cyclization to Chiral Epoxide:
-
Dissolve the enantiomerically enriched this compound in a suitable solvent such as methanol or THF.
-
Add a base (e.g., sodium hydroxide or potassium carbonate) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Upon completion, extract the epoxide with a suitable organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the chiral styrene oxide.
Protocol 2: Halohydrin Dehalogenase (HHDH) Catalyzed Enantioselective Synthesis of (R)-Styrene Oxide
This protocol is based on the known activity of HHDHs on halohydrins.[4][7]
Materials:
-
(±)-2-Chloro-1-phenylethanol
-
Cell-free extract or purified halohydrin dehalogenase (e.g., HheC from Agrobacterium radiobacter)
-
Tris-SO4 buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a solution of (±)-2-chloro-1-phenylethanol in Tris-SO4 buffer. The final substrate concentration should be in the range of 10-50 mM. A co-solvent like DMSO (1-5% v/v) can be used to improve substrate solubility.
-
Initiate the reaction by adding the HHDH enzyme solution (cell-free extract or purified enzyme).
-
Incubate the reaction mixture at 30°C with gentle shaking.
-
Monitor the formation of styrene oxide and the consumption of the this compound enantiomers by chiral HPLC or GC.
-
Once the reaction has reached the desired conversion (typically when one enantiomer of the starting material is fully consumed), stop the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure to obtain the crude product containing the chiral styrene oxide and the unreacted enantiomer of this compound.
-
Purify the products by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Chiral Epoxide Synthesis via EKR.
Caption: HHDH-Catalyzed Synthesis of Chiral Styrene Oxide.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis techniques for 2-Chloro-1-phenylethanol characterization
Application Note: Spectroscopic Characterization of 2-Chloro-1-phenylethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral compound and a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.[1][2] Its precise structural confirmation and purity assessment are critical for ensuring the quality, efficacy, and safety of final products. This document provides a detailed overview and protocols for the characterization of this compound using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The synergistic use of these methods allows for unambiguous confirmation of the molecular structure, identification of functional groups, and determination of molecular weight.
Overall Spectroscopic Workflow
A multi-technique approach is essential for the comprehensive characterization of a chemical entity like this compound. Each technique provides a unique piece of structural information, and together they form a complete analytical picture. The logical workflow begins with non-destructive techniques like NMR and IR, followed by the destructive MS technique for molecular weight and fragmentation confirmation.
Caption: Overall workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
¹H NMR Spectroscopic Data
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Phenyl-H | 7.26 - 7.39 | Multiplet (m) | - | 5H |
| -OH | ~2.0 (variable) | Singlet (s, broad) | - | 1H |
| CH-OH | 4.91 | Quartet (q) or dd | ~6.5 | 1H |
| CH₂-Cl | 3.59 - 3.76 | Multiplet (m) or dd | - | 2H |
Note: Data is compiled from typical values for this and similar structures.[4] The exact chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration, solvent, and temperature.
¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Assignment | Chemical Shift (δ) ppm |
| C-OH | 71.3 |
| C-Cl | 41.5 |
| Aromatic C-H | 125.8, 127.9, 128.7 |
| Aromatic C (quaternary) | 143.7 |
Note: Data is compiled from typical values for this and similar structures.[4]
Experimental Protocol for NMR Analysis
Caption: Step-by-step workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for chemical shift referencing (defined as 0.0 ppm).[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve maximum homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and the baseline is flattened.
-
Spectral Analysis: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[6]
Characteristic IR Absorptions
For this compound, the key functional groups are the hydroxyl (-OH) group, the C-Cl bond, the sp³ C-H bonds, the sp² C-H bonds of the aromatic ring, and the C=C bonds of the ring.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
| O-H Stretch | 3500 - 3200 | Strong, Broad | Alcohol -OH |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | sp² C-H |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | sp³ C-H |
| C=C Stretch (Aromatic) | 1600, 1495, 1450 | Medium-Weak | Phenyl Ring |
| C-O Stretch | 1260 - 1050 | Strong | Alcohol C-O |
| C-Cl Stretch | 800 - 600 | Strong | Alkyl Halide |
Note: Data compiled from typical values.[4][7] The broadness of the O-H stretch is due to hydrogen bonding.
Experimental Protocol for IR Analysis (ATR/Neat)
Caption: Step-by-step workflow for IR analysis.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Clean with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Background Scan: Collect a background spectrum. This scan measures the IR spectrum of the ambient atmosphere (CO₂, water vapor) and the crystal itself, and it will be automatically subtracted from the sample spectrum.[8]
-
Sample Application: As this compound is a liquid, place one or two drops directly onto the ATR crystal, ensuring the crystal surface is fully covered.[6][8] This is known as analyzing a "neat" sample.[6]
-
Sample Scan: Acquire the sample spectrum. The instrument will scan the sample over the typical mid-IR range (4000-400 cm⁻¹).
-
Cleaning: After the measurement, thoroughly clean the ATR crystal to prevent cross-contamination of future samples.
-
Data Analysis: Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and shapes of the absorption bands. Correlate these bands with known functional group frequencies to confirm the presence of the -OH, C-Cl, and phenyl groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[9] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Expected Fragmentation Pattern
The molecular formula of this compound is C₈H₉ClO, with a molecular weight of approximately 156.61 g/mol .[10] The mass spectrum will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[11]
| m/z | Proposed Fragment | Notes |
| 156/158 | [C₈H₉ClO]⁺ | Molecular Ion ([M]⁺, [M+2]⁺). May be weak. |
| 107 | [C₇H₇O]⁺ | Loss of the -CH₂Cl radical (α-cleavage). Often the base peak. |
| 79 | [C₆H₇]⁺ | Loss of CO from the m/z 107 fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Note: Fragmentation data compiled from GC-MS information and general fragmentation rules for similar compounds.[10][12][13]
Experimental Protocol for GC-MS Analysis
Caption: Step-by-step workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (~100-1000 ppm) in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
Instrument Setup (GC): Set up the gas chromatograph conditions. This includes selecting an appropriate capillary column (e.g., a non-polar DB-5 or similar), setting the injector temperature (e.g., 250°C), the oven temperature program (e.g., ramp from 50°C to 250°C), and the carrier gas (Helium) flow rate.
-
Instrument Setup (MS): Set up the mass spectrometer parameters. For routine analysis, Electron Ionization (EI) at 70 eV is used. Set the mass scan range (e.g., m/z 40-400).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.
-
Data Acquisition: The sample is vaporized and separated based on its boiling point and interaction with the column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The detector records the m/z ratio of the resulting ions.
-
Data Analysis: The output consists of a gas chromatogram (signal intensity vs. retention time) and a mass spectrum for the peak at the retention time of the target compound. Identify the molecular ion peak and confirm the isotopic pattern for chlorine. Analyze the fragmentation pattern to further support the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the phenyl group in this compound.
Expected UV-Vis Absorptions
The phenyl group is the primary chromophore. It is expected to show a strong absorption band around 200-220 nm (the E2-band) and a weaker, structured band around 250-270 nm (the B-band), which is characteristic of the benzene ring.[14]
| Transition | Approximate λₘₐₓ (nm) | Solvent |
| π → π* (B-band) | ~255 - 265 | Ethanol or Hexane |
| π → π* (E2-band) | ~205 - 215 | Ethanol or Hexane |
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is in the range of 0.001 to 0.01 mg/mL.
-
Cuvette Preparation: Use a pair of matched quartz cuvettes. Fill one cuvette (the reference) with the pure solvent and the other (the sample) with the prepared solution.
-
Baseline Correction: Place the reference cuvette in the spectrometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum, typically over a range of 190-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the spectrum.
Summary
The collective application of NMR, IR, MS, and UV-Vis spectroscopy provides a robust and comprehensive characterization of this compound. NMR confirms the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key functional groups (-OH, C-Cl, phenyl). Mass spectrometry confirms the molecular weight, elemental composition (via isotopic patterns), and provides structural clues through fragmentation. Finally, UV-Vis spectroscopy confirms the presence of the aromatic chromophore. This integrated analytical approach is fundamental in research and industry for structure verification and quality control.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. rsc.org [rsc.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. webassign.net [webassign.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. youtube.com [youtube.com]
- 9. whitman.edu [whitman.edu]
- 10. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of styrene chlorohydrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of styrene chlorohydrin.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of styrene chlorohydrin, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Styrene Chlorohydrin | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of significant amounts of byproducts such as styrene dichloride or styrene glycol. 3. Suboptimal pH: For hypochlorination, the pH may not be conducive to the formation of hypochlorous acid. 4. Loss during workup: The product may be lost during extraction or purification steps. | 1. Monitor the reaction progress using TLC or GC to ensure completion. Consider increasing the reaction time or temperature cautiously. 2. To minimize styrene dichloride, use an aqueous organic solvent system like aqueous acetone. To reduce styrene glycol formation, ensure anhydrous conditions when starting from styrene oxide. 3. When generating hypochlorous acid in situ, maintain the appropriate pH, for example, by using sodium bicarbonate. 4. Ensure efficient extraction with a suitable solvent and minimize losses during solvent removal and purification. |
| High Percentage of Styrene Dichloride | 1. Excess chlorine or chloride ions: In the hypochlorination of styrene, high concentrations of chloride ions can lead to the addition of chlorine across the double bond.[1] 2. Acidic conditions: Hydrochloric acid produced during the reaction can react with the intermediate chloronium ion. | 1. Use of an aqueous acetone solvent system can significantly reduce the formation of styrene dichloride.[1] A typical yield of styrene chlorohydrin in this system is around 72%, with styrene dichloride reduced to about 13%.[1] 2. Incorporate a mild base, such as sodium bicarbonate, to neutralize the generated acid. |
| Formation of Styrene Glycol | 1. Presence of water: Hydrolysis of the starting material (styrene oxide) or the product (styrene chlorohydrin) can lead to the formation of styrene glycol.[2] 2. Elevated temperatures: Higher reaction temperatures can promote hydrolysis. | 1. When starting from styrene oxide, use anhydrous solvents and reagents. 2. Perform the reaction at lower temperatures to suppress the hydrolysis side reaction. |
| Formation of β-Chlorostyrene | This byproduct is often formed alongside styrene dichloride during the chlorination of styrene. The ratio of styrene dichloride to β-chlorostyrene is often around 3:1 by weight.[1] | The use of aqueous acetone for hypochlorination has been shown to reduce the yield of β-chlorostyrene to approximately 7%.[1] |
| Formation of Phenylacetaldehyde or Acetophenone | Rearrangement of styrene chlorohydrin can occur, particularly under certain catalytic or thermal conditions.[3] | Control the reaction temperature and choose appropriate catalysts to avoid rearrangement. Purification via fractional distillation can separate these byproducts from styrene chlorohydrin. |
| Difficulty in Purifying Styrene Chlorohydrin | The boiling points of styrene chlorohydrin and styrene dichloride are very close, making separation by simple distillation challenging. | Fractional distillation using a column with a sufficient number of theoretical plates is necessary for effective separation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing styrene chlorohydrin?
A1: The two main synthetic routes to styrene chlorohydrin are:
-
Hypochlorination of Styrene: This involves the reaction of styrene with a source of hypochlorous acid (HOCl). The HOCl is often generated in situ from the reaction of chlorine gas with water, sometimes in the presence of a base like sodium bicarbonate to neutralize the HCl byproduct. Using an aqueous acetone solvent system can improve the yield of styrene chlorohydrin and reduce the formation of styrene dichloride.[1]
-
Ring-Opening of Styrene Oxide: This method involves the reaction of styrene oxide with a source of chloride ions, typically hydrochloric acid. This reaction needs to be carefully controlled to prevent the formation of byproducts like styrene glycol.[2]
Q2: What are the most common side products in the synthesis of styrene chlorohydrin from styrene, and how can they be minimized?
A2: The most common side products are styrene dichloride and β-chlorostyrene. The formation of styrene dichloride is a significant competing reaction. To minimize these byproducts, the reaction can be carried out in a mixed solvent system of acetone and water. This method has been reported to yield approximately 72% styrene chlorohydrin, 13% styrene dichloride, and 7% β-chlorostyrene.[1]
Q3: What are the common side products when synthesizing styrene chlorohydrin from styrene oxide?
A3: The primary side product is styrene glycol, which is formed by the hydrolysis of styrene oxide in the presence of water.[2] To minimize its formation, it is crucial to use anhydrous reagents and solvents.
Q4: How can I effectively purify styrene chlorohydrin from its byproducts?
A4: Due to the close boiling points of styrene chlorohydrin and styrene dichloride, simple distillation is often ineffective. Fractional distillation with a high-efficiency column is the recommended method for purification.[4]
Quantitative Data Summary
The following table summarizes the typical product distribution in the hypochlorination of styrene under different conditions.
| Reaction Conditions | Styrene Chlorohydrin Yield (%) | Styrene Dichloride Yield (%) | β-Chlorostyrene Yield (%) | Reference |
| Chlorine in aqueous suspension with sodium bicarbonate | ~34% (inferred from subsequent reaction) | ~59% | ~20% | [1] |
| Chlorine in aqueous acetone | 72% | 13% | 7% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Styrene Chlorohydrin via Hypochlorination of Styrene in Aqueous Acetone
This protocol is adapted from a procedure that has been shown to improve the yield of styrene chlorohydrin while minimizing the formation of byproducts.[1]
Materials:
-
Styrene
-
Acetone
-
Water
-
Sodium Bicarbonate
-
Chlorine gas
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Gas inlet tube
-
Stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and a gas inlet tube, prepare a mixture of styrene (1 mole), acetone (500 mL), and water (200 mL).
-
Add sodium bicarbonate (1 mole) to the mixture to neutralize the hydrochloric acid that will be formed during the reaction.
-
Cool the flask in an ice bath to maintain a temperature of approximately 10°C.
-
Slowly bubble chlorine gas (1 mole) through the stirred mixture. The rate of addition should be controlled to maintain the desired temperature.
-
After the addition of chlorine is complete, continue stirring the mixture for an additional hour at 10°C.
-
Transfer the reaction mixture to a separatory funnel. Add dichloromethane to extract the organic products.
-
Separate the organic layer, wash it with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to separate styrene chlorohydrin from styrene dichloride and other byproducts.
Protocol 2: Synthesis of 2-Chloro-1-phenylethanol from Styrene Oxide
This protocol describes the ring-opening of styrene oxide to form one of the regioisomers of styrene chlorohydrin.
Materials:
-
Styrene oxide
-
Concentrated hydrochloric acid
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve styrene oxide in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise to the stirred solution. Monitor the reaction temperature and maintain it below 10°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the styrene oxide has been consumed.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure.
Visualizations
Reaction Pathways
Caption: Main reaction pathways in the synthesis of styrene chlorohydrin.
Experimental Workflow for Styrene Chlorohydrin Synthesis
Caption: General experimental workflow for the synthesis of styrene chlorohydrin.
References
Improving yield and purity in 2-Chloro-1-phenylethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-1-phenylethanol for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes for this compound are:
-
Reduction of 2-Chloroacetophenone: This method involves the reduction of the ketone functionality of 2-chloroacetophenone to a secondary alcohol. Various reducing agents can be employed, with sodium borohydride being a common choice for its mildness and selectivity. For asymmetric synthesis to obtain a specific enantiomer, chiral catalysts are often used in conjunction with a reducing agent. Biocatalytic reduction using baker's yeast is also a widely used method for asymmetric synthesis.[1][2]
-
Ring-opening of Styrene Oxide: This method involves the reaction of styrene oxide with a chloride source, such as hydrogen chloride (HCl), to open the epoxide ring and form the chlorohydrin. The regioselectivity of this reaction is crucial to obtaining the desired isomer.[3][4]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Staining with a suitable agent, such as potassium permanganate or p-anisaldehyde, can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the conversion of the starting material and the formation of the product and any side products.[6][7]
Q3: What are the key factors affecting the enantioselectivity in the asymmetric synthesis of this compound?
A3: For asymmetric synthesis, particularly in the reduction of 2-chloroacetophenone, several factors are critical for achieving high enantiomeric excess (ee):
-
Chiral Catalyst: The choice and purity of the chiral catalyst (e.g., a chiral oxaborolidine) are paramount.
-
Temperature: Lower reaction temperatures generally favor higher enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.
-
Reducing Agent: The nature of the hydride source can also impact the enantioselectivity.
Q4: What are the safety precautions I should take when synthesizing this compound?
A4: this compound is harmful if swallowed or in contact with skin.[8][9] It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. When working with reducing agents like sodium borohydride, be aware that they can react with water or acidic conditions to produce flammable hydrogen gas.[10]
Troubleshooting Guides
Method 1: Reduction of 2-Chloroacetophenone
Issue 1: Low Yield
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.- Ensure the reducing agent (e.g., NaBH4) is fresh and has not been deactivated by moisture. Use a fresh bottle or titrate to determine its active concentration.- Check the stoichiometry of the reducing agent; a slight excess may be necessary. |
| Product Decomposition | - If the reaction is exothermic, maintain a low temperature using an ice bath to prevent side reactions or product degradation. |
| Workup Losses | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.- Avoid overly acidic or basic conditions during workup, which could lead to side reactions. |
| Side Reactions | - Dehalogenation to form acetophenone can occur. Using a milder reducing agent or optimizing the reaction temperature can minimize this. |
Issue 2: Low Purity/Presence of Impurities
| Possible Cause | Troubleshooting Suggestion |
| Unreacted Starting Material | - Ensure the reaction goes to completion by extending the reaction time or adding a slight excess of the reducing agent. |
| Formation of Side Products | - Acetophenone: This can result from the dehalogenation of 2-chloroacetophenone. Consider using a less reactive reducing agent or lowering the reaction temperature.- 1-Phenylethanol: This can arise from the reduction of acetophenone formed via dehalogenation. Optimizing conditions to prevent dehalogenation will also prevent the formation of this impurity. |
| Inefficient Purification | - Optimize the mobile phase for column chromatography to achieve better separation of the product from impurities. A gradient elution may be necessary.- Ensure the column is not overloaded with the crude product. |
Method 2: Ring-opening of Styrene Oxide
Issue 1: Low Yield
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure an adequate amount of the chloride source (e.g., HCl) is used.- The reaction may be slow; consider increasing the reaction time or gently warming the reaction mixture while monitoring for side product formation. |
| Polymerization of Styrene Oxide | - Acidic conditions can sometimes promote the polymerization of epoxides. Add the acid slowly and maintain a low temperature to minimize this side reaction. |
| Formation of Diol | - If water is present in the reaction mixture, the diol (1-phenyl-1,2-ethanediol) can be formed as a byproduct. Use anhydrous solvents and reagents. |
Issue 2: Poor Regioselectivity (Formation of 1-Chloro-1-phenylethanol)
| Possible Cause | Troubleshooting Suggestion |
| Reaction Conditions | - The regioselectivity of the ring-opening is highly dependent on the reaction mechanism (SN1 vs. SN2 character). Under strongly acidic conditions, the reaction may proceed through a carbocation-like intermediate, leading to the attack of the chloride at the more substituted benzylic position (SN1-like).- Using a less acidic chloride source or a non-polar solvent may favor an SN2-type attack at the less substituted carbon, leading to the desired this compound. |
| Nature of the Nucleophile | - The choice of the chloride source can influence the regioselectivity. Experiment with different sources of chloride under varying conditions. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Reagents/Catalyst | Typical Yield (%) | Typical Purity/ee (%) | Reference |
| Asymmetric Reduction | 2-Chloroacetophenone | Chiral Oxaborolidine, Borane | High | 93-97 ee | |
| Biocatalytic Reduction | 2-Chloroacetophenone derivative | Baker's Yeast | >74 | >97 ee | [1][2] |
| Chemical Reduction | 2-Chloroacetophenone | Sodium Borohydride | Generally high | Racemic | [10][11] |
| Epoxide Ring-opening | Styrene Oxide | Hydrogen Chloride | Variable | Regioisomeric mixture possible | [4] |
Experimental Protocols
Protocol 1: Reduction of 2-Chloroacetophenone with Sodium Borohydride
-
Dissolve 2-chloroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Biocatalytic Reduction using Baker's Yeast
-
Activate the baker's yeast: Suspend dry baker's yeast in a warm (around 35-40 °C) aqueous solution of sucrose or glucose and stir for 30-60 minutes.
-
Add the substrate: Once the yeast is activated (indicated by foaming), add 2-chloroacetophenone (1 equivalent). The substrate can be added directly or dissolved in a minimal amount of a co-solvent like ethanol.
-
Maintain the reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by extracting a small aliquot with ethyl acetate and analyzing by TLC or GC.
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad with ethyl acetate.
-
Extract the filtrate: Transfer the filtrate to a separatory funnel and extract multiple times with ethyl acetate.
-
Purify: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Main synthetic pathways to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Grignard Reactions for Phenylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phenylethanol derivatives via Grignard reactions. Phenylethanol and its derivatives are important structural motifs in pharmaceuticals and fragrances. The Grignard reaction is a powerful tool for their synthesis; however, it is notoriously sensitive to experimental conditions. This guide is designed to help you navigate common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of phenylegthanol derivatives using Grignard reactions.
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. | Activate the magnesium surface by gently crushing the turnings in a dry flask before reaction, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethylene gas indicates activation.[1][2] |
| Presence of Water: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water in the glassware or reagents. | Ensure all glassware is rigorously dried in an oven ( >120°C for several hours) or by flame-drying under an inert atmosphere immediately before use. Use anhydrous solvents and ensure starting materials are dry. | |
| Low Yield of Phenylethanol Derivative | Incomplete Reaction: The reaction may not have gone to completion. | Ensure the Grignard reagent has fully formed before adding the epoxide. This is often indicated by the cessation of bubbling and the disappearance of most of the magnesium. Allow for sufficient reaction time after the addition of the epoxide. |
| Side Reactions: Competing reactions can consume the Grignard reagent or the desired product. The most common side reaction is the Wurtz coupling of the Grignard reagent with unreacted aryl halide.[3] | Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.[3] Maintain a moderate reaction temperature, as higher temperatures can favor the Wurtz coupling reaction.[3] | |
| Steric Hindrance: Bulky substituents on either the Grignard reagent or the epoxide can hinder the reaction.[4] | For sterically hindered substrates, consider using a less hindered Grignard reagent if possible. The reaction may require longer reaction times or higher temperatures, but this must be balanced against the potential for increased side reactions. | |
| Formation of Significant Byproducts | Wurtz Coupling Product (Biphenyl Derivative): This is a common byproduct formed from the reaction of the Grignard reagent with the starting aryl halide.[3] | Slow, dropwise addition of the aryl halide is crucial.[3] The choice of solvent can also significantly impact the formation of Wurtz coupling products (see Table 1). |
| Benzene (or substituted benzene): This results from the reaction of the Grignard reagent with any protic source, such as water or alcohols. | Strictly adhere to anhydrous reaction conditions. | |
| Rearrangement Products: In some cases, particularly with substituted epoxides, rearrangement of the intermediate can occur. | The choice of Grignard reagent and reaction conditions can influence the propensity for rearrangement. Careful analysis of the product mixture is necessary to identify any rearranged isomers. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain my Grignard reagent has formed?
A1: The initiation of the Grignard reaction is usually indicated by a noticeable exotherm (the reaction flask becomes warm), the appearance of a cloudy or grayish suspension, and bubbling from the surface of the magnesium.[2] If you have used iodine as an activator, its characteristic purple or brown color will disappear.
Q2: What is the best solvent for my Grignard reaction?
A2: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent. Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents.[1][2] The choice between them can influence the reaction rate and the prevalence of side reactions. For minimizing Wurtz coupling, especially with reactive halides, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior "green" alternative.[3]
Q3: How does the substitution pattern on the phenyl ring affect the Grignard reaction?
A3: The electronic nature of the substituents on the phenyl ring can influence the reactivity of the Grignard reagent. Electron-donating groups can increase the nucleophilicity of the Grignard reagent, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups can decrease the reactivity. Steric hindrance from bulky substituents, particularly in the ortho position, can also slow down the reaction or necessitate more forcing conditions.
Q4: Can I use a substituted epoxide in my reaction?
A4: Yes, but the regioselectivity of the ring-opening needs to be considered. As a general rule, the Grignard reagent, being a strong nucleophile, will attack the less sterically hindered carbon of the epoxide ring in an SN2-like fashion.[4]
Q5: My reaction mixture has turned dark brown/black. Is this normal?
A5: A color change to a cloudy gray or brownish color is typical for the formation of a Grignard reagent. However, a very dark or black color may indicate the formation of finely divided magnesium from side reactions or the presence of impurities. While not always detrimental, it is a sign to carefully monitor the reaction's progress.
Quantitative Data Summary
The following table summarizes the effect of different solvents on the yield of a Grignard product and the minimization of the Wurtz coupling byproduct. This data is crucial for optimizing reaction conditions.
Table 1: Comparison of Solvents for Grignard Reaction and Wurtz Coupling Minimization [3]
| Solvent | Yield of Grignard Product (%)* | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling. |
*Isolated yield of the alcohol product after the reaction of the in situ generated Grignard reagent with 2-butanone.
Key Experimental Protocols
Below are detailed methodologies for the synthesis of 2-phenylethanol and a substituted derivative, which can be adapted for other phenylethanol targets.
Protocol 1: Synthesis of 2-Phenylethanol
This protocol describes the reaction of phenylmagnesium bromide with ethylene oxide.[5][6]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of a solution of bromobenzene in the chosen anhydrous ether from the dropping funnel to initiate the reaction. Once initiated (as evidenced by warming and bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0°C using an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in the anhydrous ether dropwise. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the crude 2-phenylethanol by vacuum distillation.
Protocol 2: Synthesis of 2-(4-Chlorophenyl)ethanol
This protocol details the synthesis of a substituted phenylethanol derivative using 4-chlorophenylmagnesium bromide.[7]
Materials:
-
Magnesium turnings
-
1-Bromo-4-chlorobenzene
-
Anhydrous THF
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: Follow the procedure in Protocol 1, using 1-bromo-4-chlorobenzene instead of bromobenzene and anhydrous THF as the solvent.
-
Reaction with Ethylene Oxide: Follow the procedure in Protocol 1 for the reaction with ethylene oxide.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1 to obtain 2-(4-chlorophenyl)ethanol.
Visualizing Workflows and Relationships
General Grignard Reaction Workflow
Caption: A generalized workflow for the synthesis of phenylethanol derivatives via a Grignard reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in phenylethanol Grignard synthesis.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Show how you would synthesize the following:2-phenylethanol by the additi.. [askfilo.com]
- 6. Solved Show how you would synthesize the following alcohols | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
Optimization of enantioselectivity in the asymmetric synthesis of 2-Chloro-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantioselectivity of the asymmetric synthesis of 2-chloro-1-phenylethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the enantiomeric excess (ee) of my this compound product low?
A1: Low enantiomeric excess can result from several factors related to the chosen synthetic method. Here are the most common causes and troubleshooting steps for different catalytic systems:
-
For Oxazaborolidine-Catalyzed Reductions (e.g., CBS Reduction):
-
Inactive Catalyst: The oxazaborolidine catalyst (CBS reagent) may have degraded due to improper storage or handling. It is sensitive to moisture and air.
-
Incorrect Temperature: The reaction temperature is critical for achieving high enantioselectivity.
-
Solution: Perform the reaction at the recommended low temperature, often -78 °C to 0 °C.[1] Use a reliable cooling bath to maintain a consistent temperature.
-
-
Slow Addition of Reagents: The rate of addition of the borane reagent and the substrate can impact selectivity.
-
Solution: Add the borane solution and the 2-chloroacetophenone solution dropwise over a specified period to the cooled catalyst solution.[2]
-
-
-
For Asymmetric Transfer Hydrogenation (ATH):
-
Suboptimal Catalyst/Ligand Combination: The choice of the chiral ligand for the metal catalyst (e.g., Ruthenium or Rhodium) is crucial.
-
Solution: Screen different chiral ligands to find the optimal one for your specific substrate and reaction conditions.
-
-
Incorrect Base or Hydrogen Donor: The nature and concentration of the base and the hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) significantly influence the reaction.[3][4]
-
Solution: Optimize the base and the hydrogen donor system. For instance, in formic acid/triethylamine systems, the molar ratio can affect both the reaction rate and enantioselectivity.[5]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity.[6]
-
Solution: Investigate the effect of temperature on your specific catalytic system and choose the optimal temperature that balances reaction rate and enantioselectivity.[5]
-
-
-
For Biocatalytic Reductions (e.g., Baker's Yeast, Isolated Enzymes):
-
Suboptimal pH and Temperature: Enzymes are highly sensitive to pH and temperature.
-
Low Co-factor Regeneration: Many enzymatic reductions require a cofactor (e.g., NADH or NADPH). Inefficient regeneration of the cofactor will slow down the reaction and can affect selectivity.
-
Substrate/Product Inhibition: High concentrations of the substrate (2-chloroacetophenone) or the product (this compound) can inhibit the enzyme.
-
Solution: Control the substrate concentration, for instance, by slow, continuous addition. If product inhibition is an issue, consider in situ product removal techniques.
-
-
Q2: The yield of this compound is low. What are the possible reasons and solutions?
A2: Low yields can be attributed to incomplete reactions, side reactions, or product degradation during workup.
-
Incomplete Reaction:
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2]
-
-
Insufficient Reducing Agent: The amount of the reducing agent (e.g., borane, hydrogen donor) may not be adequate.
-
-
Side Reactions:
-
Hydroboration: In CBS reductions, hydroboration of the aromatic ring can be a side reaction.
-
Solution: Careful control of reaction conditions, particularly temperature and stoichiometry, can minimize this.
-
-
Byproduct Formation in Biocatalysis: Microorganisms can sometimes produce unwanted byproducts.
-
Solution: Screen different strains or optimize reaction conditions (e.g., pH, temperature, aeration) to minimize byproduct formation.[12]
-
-
-
Product Degradation During Workup:
-
Decomposition: The product, a chlorohydrin, can be sensitive to harsh workup conditions, especially strong bases which can lead to epoxide formation.
-
Solution: Employ a mild acidic or neutral workup procedure.[2] Avoid the use of strong bases during extraction.
-
-
Q3: How can I effectively purify the this compound product?
A3: Purification is typically achieved through column chromatography or distillation.
-
Column Chromatography: This is a common method for purifying the product on a laboratory scale.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly employed. The optimal solvent system should be determined by TLC analysis.
-
-
Distillation: For larger quantities, vacuum distillation can be an effective purification method.[13]
-
Caution: Ensure the temperature is not too high to prevent decomposition of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to enantiomerically enriched this compound?
A1: The primary methods for the asymmetric synthesis of this compound involve the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. The main approaches are:
-
Chemical Catalysis:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane source.[1][14]
-
Asymmetric Transfer Hydrogenation (ATH): This technique employs a chiral transition metal complex (typically Ruthenium or Rhodium) to catalyze the transfer of hydrogen from a donor molecule (like isopropanol or formic acid) to the ketone.[9]
-
-
Biocatalysis:
-
Whole-Cell Biocatalysts: Microorganisms such as baker's yeast (Saccharomyces cerevisiae) or various plant tissues can effectively reduce 2-chloroacetophenone with high enantioselectivity.[7][15][16]
-
Isolated Enzymes: Purified enzymes, particularly carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs), offer high specificity and enantioselectivity.[9][12][17]
-
Q2: How do I determine the enantiomeric excess (ee) of my product?
A2: The most common and accurate method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC) .[2] This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee. Chiral Gas Chromatography (GC) can also be used.
Q3: What are some common chiral catalysts and biocatalysts used for this synthesis?
A3:
-
Chiral Chemical Catalysts:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine: A widely used catalyst for CBS reductions.[2]
-
Ruthenium and Rhodium complexes with chiral diamine ligands: For example, RuCl(p-cymene)[(S,S)-Ts-DPEN] is a common catalyst for asymmetric transfer hydrogenation.
-
-
Biocatalysts:
-
Saccharomyces cerevisiae (Baker's Yeast): A readily available and cost-effective whole-cell biocatalyst.[7]
-
Carbonyl Reductases (CREDs): A class of enzymes that show excellent activity and selectivity for the reduction of α-halo ketones.[9]
-
Plant Tissues: Tissues from carrots, apples, and potatoes have been shown to catalyze the asymmetric reduction of ketones.[15][16]
-
Data Presentation
Table 1: Comparison of Different Catalytic Systems for the Asymmetric Synthesis of this compound
| Catalytic System | Catalyst/Biocatalyst | Key Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chemical Catalysis | |||||
| CBS Reduction | (S)-α,α-diphenyl-2-pyrrolidinemethanol derived oxazaborolidine | 10 mol% catalyst, BH₃ in THF, room temp. | Good | 91-98 (S) | [1] |
| Asymmetric Transfer Hydrogenation | Ru(mesitylene)(TSDPEN) | Isopropanol, KOH, 60 °C, 60 h | - | - | [9] |
| Biocatalysis | |||||
| Whole-Cell | Baker's Yeast | pH 8.0 phosphate buffer, glucose, 30 °C, 60 h | >74 | >97 (S) | [7] |
| Whole-Cell | Saccharomyces cerevisiae B5 | pH 8.0, 25 °C, 24 h | >99 | >99 (R) | [8] |
| Isolated Enzyme | Carbonyl Reductase (CRED) | pH 7.0 KH₂PO₄ buffer, NADPH, room temp. | Good | High | [9] |
| Isolated Enzyme | TeSADH mutants | pH 7.0, isopropanol | High | >99 (S) | [12] |
Note: The stereochemical outcome (R or S) depends on the specific catalyst or enzyme used.
Experimental Protocols
Protocol 1: Asymmetric Reduction using CBS Catalyst (General Procedure)
-
Under an inert atmosphere (N₂ or Ar), add 2-chloroacetophenone (1.0 eq) to a flame-dried round-bottom flask.
-
Dissolve the ketone in anhydrous tetrahydrofuran (THF).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in a suitable cooling bath.
-
Add the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.05 - 0.1 eq) dropwise to the stirred solution.
-
After stirring for a few minutes, add the borane reagent (e.g., BH₃·SMe₂ or BH₃·THF, 0.6 - 1.0 eq) dropwise over a period of 30-60 minutes, maintaining the low temperature.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, typically with dilute acid (e.g., 1 M HCl), followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Biocatalytic Reduction using Baker's Yeast (General Procedure)
-
Activate baker's yeast by suspending it in a buffered solution (e.g., pH 7.0-8.0 phosphate buffer) containing a carbon source like glucose.[7]
-
Incubate the yeast suspension at a controlled temperature (e.g., 30 °C) with shaking for a short period (e.g., 30 minutes).[7]
-
Dissolve 2-chloroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., ethanol or DMSO) and add it to the yeast suspension.
-
Continue the incubation with shaking for 24-60 hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate or n-hexane).[7]
-
Separate the organic layer, dry it over an anhydrous salt, filter, and concentrate the solvent.
-
Purify the product by column chromatography if necessary.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficicent (R)-Phenylethanol Production with Enantioselectivity-Alerted (S)-Carbonyl Reductase II and NADPH Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Removal of byproducts from 2-Chloro-1-phenylethanol reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and their associated impurities?
A1: this compound is commonly synthesized via two main routes:
-
Reduction of 2-Chloroacetophenone: This method involves the reduction of the ketone functionality. A common byproduct is Acetophenone , which can arise from the reductive cleavage of the carbon-chlorine bond. Unreacted 2-Chloroacetophenone can also be a significant impurity if the reaction does not go to completion.
-
Hypochlorination of Styrene: This process involves the addition of hypochlorous acid to styrene. Common byproducts include Styrene Dichloride and β-Chlorostyrene [1]. Under basic conditions or during workup, elimination can occur to form Styrene Oxide .
Q2: What are the primary methods for purifying this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common techniques are:
-
Distillation (Fractional or Vacuum): Effective for separating compounds with different boiling points, such as removing lower-boiling solvents or higher-boiling byproducts.
-
Column Chromatography: A versatile technique for separating compounds based on their polarity. It is particularly useful for removing byproducts with similar boiling points but different polarities.
-
Recrystallization: Suitable if the crude product is a solid or can be derivatized to a crystalline solid. This method is excellent for achieving high purity.
-
Liquid-Liquid Extraction: Often used during the initial workup to remove acidic or basic impurities. For example, an alkaline wash can remove acidic byproducts.
Q3: How can I monitor the purity of this compound during purification?
A3: Several analytical techniques can be used to assess the purity of your product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components in your mixture, allowing for the identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of the reaction mixture. Chiral HPLC can be used to determine the enantiomeric excess of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and can be used to identify and quantify impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of a reaction and the effectiveness of a purification step.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2-Chloroacetophenone
-
Symptom: A peak corresponding to 2-chloroacetophenone is observed in the GC-MS or HPLC analysis of the purified product.
-
Possible Cause: Incomplete reduction reaction.
-
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time, temperature, or the amount of reducing agent.
-
Purification:
-
Column Chromatography: 2-Chloroacetophenone is more polar than this compound. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the two compounds.
-
Selective Derivatization: The ketone functionality of 2-chloroacetophenone can be selectively reacted to form a derivative that is easier to remove.
-
-
Issue 2: Formation of Styrene Oxide as a Byproduct
-
Symptom: A peak corresponding to styrene oxide is detected in the analytical data.
-
Possible Cause: Treatment of the reaction mixture with a base during workup, leading to intramolecular cyclization of this compound.
-
Solutions:
-
Neutral Workup: Avoid using strong bases during the workup. Use a mild bicarbonate wash if necessary to neutralize any acid.
-
Distillation: Styrene oxide has a lower boiling point than this compound and can be removed by careful fractional distillation under reduced pressure.
-
Issue 3: Contamination with Styrene Dichloride
-
Symptom: Presence of styrene dichloride in the product, typically from the hypochlorination of styrene route.
-
Possible Cause: Competing addition of chlorine to the double bond of styrene.
-
Solutions:
-
Fractional Distillation: Styrene dichloride has a different boiling point from this compound and can be separated by fractional distillation.
-
Column Chromatography: The polarity difference between the two compounds allows for separation on a silica gel column.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Fractional Distillation | Separation based on boiling point differences. | Scalable, good for removing volatile or high-boiling impurities. | May not separate isomers or compounds with similar boiling points. | >95% |
| Column Chromatography | Separation based on polarity differences. | High resolution, can separate closely related compounds. | Can be time-consuming and require large volumes of solvent. | >98% |
| Recrystallization | Purification based on differences in solubility. | Can yield very high purity, good for removing small amounts of impurities. | Product must be a solid, potential for product loss in the mother liquor. | >99% |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short-path distillation head for smaller quantities.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Evacuate the System: Slowly and carefully reduce the pressure inside the apparatus to the desired level (e.g., 1-5 mmHg).
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound (approx. 110-112 °C at 6 mmHg). Discard the initial lower-boiling fraction and the final higher-boiling residue.
-
Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane, starting from 5% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Analysis: Confirm the purity of the final product by an appropriate analytical method.
Mandatory Visualization
Caption: Byproducts in this compound Synthesis.
Caption: General Purification Workflow.
Caption: Troubleshooting Logic for Product Purification.
References
Technical Support Center: 2-Chloro-1-phenylethanol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 2-Chloro-1-phenylethanol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary causes of this compound degradation are exposure to inappropriate storage conditions such as high temperatures, humidity, and light.[1] Chemical incompatibility with strong acids, bases, or oxidizing agents can also lead to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][3][4] Recommended storage temperatures are typically between 2-8°C.[5]
Q3: What are the likely degradation products of this compound?
A3: Based on its chemical structure and studies of similar halohydrins, the likely degradation products include styrene oxide (formed via intramolecular cyclization) and subsequently styrene glycol (via hydrolysis of the epoxide).[6] Under thermal stress, elimination of hydrogen chloride (HCl) can lead to the formation of styrene.[6]
Q4: How can I detect and quantify the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to separate, identify, and quantify this compound and its degradation products.[3][7]
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate its degradation.[1][3] This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from colorless to yellow/orange). | Exposure to light or air, leading to oxidative degradation or the formation of colored impurities. | Store the compound in an amber-colored, tightly sealed container, and consider purging the container with an inert gas like nitrogen or argon. |
| Appearance of new peaks in HPLC chromatogram during routine analysis. | Degradation of the compound due to improper storage or handling. | Verify the storage conditions. Perform a forced degradation study to identify the new peaks and confirm the degradation pathway. |
| Loss of assay purity over time. | Inherent instability of the compound under the current storage conditions. | Re-evaluate the storage conditions. Store at a lower temperature (e.g., -20°C) and in a desiccated environment. |
| Inconsistent analytical results between samples. | Non-homogeneity of the sample due to localized degradation, or issues with the analytical method. | Ensure the sample is thoroughly mixed before analysis. Validate the analytical method for specificity, linearity, accuracy, and precision as per ICH guidelines. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Keep the mixture at room temperature and at 60°C.
-
Collect samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature.
-
Collect samples at 0, 1, 2, 4, and 8 hours.
-
Neutralize the samples with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature.
-
Collect samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution in an oven at 80°C.
-
Collect samples at 1, 3, and 5 days.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The mobile phase and column should be selected to achieve adequate separation of the parent compound from all degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in identification.
-
Mass spectrometry (LC-MS) can be used for the structural elucidation of unknown degradation products.
Illustrative Quantitative Data from Forced Degradation Study
The following table provides an example of the type of data that would be generated from a forced degradation study.
| Stress Condition | Time | Assay of this compound (%) | Major Degradation Product(s) | % of Major Degradant(s) |
| 0.1 M HCl (60°C) | 24h | 85.2 | Styrene Glycol | 10.5 |
| 0.1 M NaOH (RT) | 8h | 78.9 | Styrene Oxide | 15.8 |
| 3% H₂O₂ (RT) | 24h | 92.1 | Oxidized impurities | 5.3 |
| Thermal (80°C) | 5 days | 89.5 | Styrene | 7.2 |
| Photolytic | - | 95.8 | Photodegradants | 2.1 |
Visualizations
Potential Degradation Pathways
Caption: Inferred degradation pathways for this compound.
Forced Degradation Experimental Workflow
Caption: A typical workflow for a forced degradation study.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. openaccessjournals.com [openaccessjournals.com]
Strategies to minimize racemization during 2-Chloro-1-phenylethanol synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization and troubleshooting common issues encountered during the synthesis of this critical chiral intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing enantiomerically pure this compound?
A1: The main challenge is preventing racemization, which is the conversion of a single enantiomer into an equal mixture of both (R) and (S) enantiomers. The chiral center in this compound is susceptible to racemization, particularly under harsh reaction conditions such as high temperatures or the presence of strong acids or bases.[3][4] This occurs because the reaction can proceed through intermediates, like a planar carbocation, that lose their stereochemical information.[5]
Q2: What are the principal strategies to synthesize this compound with high enantiomeric excess (ee)?
A2: The most successful strategies involve the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. The three main approaches are:
-
Catalytic Asymmetric Reduction with Chiral Catalysts: This includes the Corey-Itsuno-Shibata (CBS) reduction using oxazaborolidine catalysts and asymmetric hydrogenation or transfer hydrogenation with transition metal catalysts (e.g., Ruthenium or Iridium) and chiral ligands.[6][7][8][9]
-
Biocatalytic Reduction: This employs enzymes, such as carbonyl reductases (CRED), or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) to achieve high stereoselectivity under mild conditions.[10][11][12]
-
Chiral Pool Synthesis: While less common for this specific molecule, this involves starting with a readily available chiral molecule and chemically transforming it to the desired product.[13]
Q3: Why is minimizing racemization so critical in the synthesis of chiral compounds like this compound?
A3: In pharmaceutical applications, often only one enantiomer of a chiral drug is biologically active and provides the therapeutic effect. The other enantiomer can be inactive, have different effects, or even be toxic.[4][10] Therefore, producing a single enantiomer with high purity is crucial for drug safety and efficacy.
Q4: At which stages of the synthesis is racemization most likely to occur?
A4: Racemization can happen at several points:
-
During the reaction: If the conditions are not optimized (e.g., temperature is too high, or a strong base/acid is used), the product can racemize as it is formed.[3]
-
During work-up: Aqueous work-ups involving strong acids or bases to quench the reaction can lead to racemization of the final product.
-
During purification: Chromatographic purification on acidic media like silica gel can sometimes cause racemization of sensitive chiral alcohols.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) | Suboptimal Reaction Temperature: Higher temperatures can decrease the selectivity of the catalyst and promote racemization. | Lower the reaction temperature. Many asymmetric reductions are performed at or below room temperature, sometimes even at cryogenic temperatures.[3] |
| Impure Reagents or Solvents: Traces of water or other impurities can deactivate the catalyst or interfere with the reaction's stereoselectivity.[14][15] | Use freshly distilled, anhydrous solvents and high-purity reagents. Handling under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[14] | |
| Incorrect Catalyst or Ligand Choice: The chosen catalyst or ligand may not be optimal for the 2-chloroacetophenone substrate. | Screen a variety of chiral catalysts or ligands. For α-chloro ketones, base-labile substrates, transition metal catalysts for asymmetric hydrogenation might be more suitable than some other methods.[7][16] | |
| Catalyst Deactivation: The catalyst may be degrading during the reaction. | Ensure an inert atmosphere is maintained. Consider in-situ generation of the catalyst if the isolated form has poor stability.[17][18][19] | |
| Low Reaction Yield | Inefficient Catalyst: The catalyst loading may be too low, or the catalyst itself may not be very active for this substrate. | Increase the catalyst loading or screen for a more active catalyst system. |
| Side Reactions: The reaction conditions may be promoting side reactions, such as elimination or substitution of the chloride. | Use milder reaction conditions (lower temperature, weaker reducing agents). Biocatalytic methods are often advantageous here due to their high specificity.[11] | |
| Product Racemization during Work-up or Purification | Acidic or Basic Conditions: Exposure to strong acids or bases during the work-up can cause the product to racemize. | Use a neutral work-up procedure. For example, quench the reaction with a saturated solution of ammonium chloride or a phosphate buffer. |
| Acidic Stationary Phase in Chromatography: Standard silica gel is acidic and can lead to racemization of acid-sensitive compounds. | Deactivate the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). Alternatively, use a more neutral stationary phase like alumina.[3] |
Data Presentation
Comparison of Asymmetric Reduction Strategies for 2-Chloroacetophenone
| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Corey-Itsuno-Shibata (CBS) Reduction | (S)- or (R)-Oxazaborolidine / Borane source | >95%[8] | High enantioselectivity for a wide range of ketones, predictable stereochemistry.[9][20] | Requires stoichiometric, moisture-sensitive borane reagents; must be conducted under anhydrous conditions.[15] |
| Asymmetric Hydrogenation | Ru(II) or Ir(I) complex with chiral ligands (e.g., TsDPEN) | Up to 98%[7] | High catalytic efficiency, suitable for base-labile substrates.[7] | Requires specialized ligands and high-pressure hydrogen gas. |
| Asymmetric Transfer Hydrogenation | Ru(II) complex with chiral ligands / H-donor (e.g., isopropanol) | High, often >95%[6] | Avoids the use of high-pressure hydrogen gas. | May require higher catalyst loadings or longer reaction times than direct hydrogenation. |
| Biocatalytic Reduction (Yeast) | Saccharomyces cerevisiae (Baker's Yeast) | >97%[10] | Low cost, environmentally friendly, mild reaction conditions, simple operation.[10] | Lower substrate concentrations, potentially longer reaction times, and requires separation from biomass. |
| Biocatalytic Reduction (Isolated Enzyme) | Carbonyl Reductase (CRED) | Up to >99%[11] | Very high enantioselectivity and specificity, mild conditions.[11] | Requires a specific enzyme, cofactor regeneration system may be needed.[11] |
Experimental Protocols
Protocol 1: Corey-Itsuno-Shibata (CBS) Asymmetric Reduction
This protocol describes the enantioselective reduction of 2-chloroacetophenone using an in-situ generated oxazaborolidine catalyst.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
2-Chloroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.). Add anhydrous THF and cool the solution to 0 °C. Slowly add 1M BH₃·THF solution (0.1 eq.) and stir for 15 minutes at 0 °C.
-
Reduction: To the freshly prepared catalyst solution, add a solution of 2-chloroacetophenone (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly add methanol dropwise at 0 °C to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction using Baker's Yeast
This protocol outlines the asymmetric reduction of a 2-chloroacetophenone derivative using Saccharomyces cerevisiae.[10]
Materials:
-
2-Chloro-4'-fluoroacetophenone
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose
-
Phosphate buffer (pH 6.8)
-
Methanol (as a co-solvent)
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Yeast Activation: In an Erlenmeyer flask, add dry baker's yeast and glucose to a phosphate buffer (pH 6.8). Place the flask on a shaker at a controlled temperature (e.g., 30 °C) for 30 minutes to activate the yeast.
-
Substrate Addition: Add the 2-chloro-4'-fluoroacetophenone and methanol (as a co-solvent) to the activated yeast culture.
-
Reduction: Continue shaking the flask at a controlled temperature and speed for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Extraction: Once the reaction is complete, add n-hexane to the reaction mixture and shake vigorously for 10-15 minutes to extract the product.
-
Separation and Drying: Separate the organic (n-hexane) layer. Dry the organic layer over anhydrous Na₂SO₄.
-
Analysis: Analyze the crude product by gas chromatography (GC) to determine the conversion and enantiomeric excess.
Visualizations
Experimental Workflow for Minimizing Racemization
Caption: Workflow for the enantioselective synthesis of this compound.
Decision Pathway for Strategy Selection
Caption: Decision tree for selecting a synthesis strategy to minimize racemization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 11. almacgroup.com [almacgroup.com]
- 12. [Preparation of chiral alcohol by stereoselective reduction of acetophenone and chloroacetophenone with yeast cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. ethz.ch [ethz.ch]
- 17. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 18. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. books.rsc.org [books.rsc.org]
Overcoming low conversion in the enzymatic resolution of 2-Chloro-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low conversion in the enzymatic resolution of 2-Chloro-1-phenylethanol.
Troubleshooting Guide: Low Conversion
Low conversion is a common challenge in the enzymatic kinetic resolution of this compound. The following guide provides a structured approach to identifying and addressing potential causes.
Q1: My conversion has stalled or is significantly below the expected 50%. What are the primary factors I should investigate?
A1: Low conversion in enzymatic resolutions can stem from several factors, ranging from the choice of enzyme and reaction conditions to substrate or product inhibition. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:
-
Enzyme-Related Issues:
-
Inappropriate Enzyme Selection: Not all lipases are effective for the resolution of this compound.
-
Enzyme Deactivation: The enzyme may be losing activity over the course of the reaction.
-
Insufficient Enzyme Loading: The amount of enzyme may be too low to achieve a reasonable reaction rate.
-
-
Reaction Condition Optimization:
-
Suboptimal Temperature: Enzyme activity is highly temperature-dependent.
-
Inappropriate Solvent: The solvent plays a crucial role in enzyme activity and stability.
-
Incorrect Acyl Donor: The choice of acyl donor can significantly impact reaction efficiency.
-
Substrate or Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme.
-
-
Mass Transfer Limitations:
-
Poor Mixing: Inadequate agitation can lead to poor diffusion of substrates and products.
-
Q2: How do I select the right lipase for the resolution of this compound?
A2: Lipase selection is critical for a successful resolution. Different lipases exhibit varying activities and enantioselectivities towards specific substrates.
Troubleshooting Steps:
-
Screen a Panel of Lipases: Test a variety of commercially available lipases. Lipases from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia (now Burkholderia cepacia), and Pseudomonas fluorescens are often good starting points for the resolution of secondary alcohols.
-
Consult the Literature: Review published studies on the resolution of this compound or structurally similar compounds to identify promising lipase candidates.
-
Evaluate Both Free and Immobilized Enzymes: Immobilized enzymes often offer enhanced stability and reusability, which can be advantageous. However, the immobilization process itself can sometimes lead to a decrease in activity. For instance, immobilization of Pseudomonas fluorescens lipase (PFL) via electrospinning has been shown to result in poor catalytic activity for the resolution of racemic (R,S)-2-chloro-1-phenylethanol, likely due to enzyme deactivation.[1] In contrast, immobilizing the same enzyme without high voltage nearly doubled the conversion rate.[1]
Logical Relationship: Lipase Selection Workflow
Caption: Workflow for selecting an optimal lipase.
Q3: My enzyme appears to be deactivating during the reaction. How can I improve its stability?
A3: Enzyme deactivation can be caused by various factors, including temperature, pH, solvent, and byproducts of the reaction.
Troubleshooting Steps:
-
Optimize Temperature: While higher temperatures can increase the initial reaction rate, they can also lead to faster deactivation. Determine the optimal temperature by running the reaction at a range of temperatures (e.g., 30-60°C) and measuring both the initial rate and the conversion over time.[2]
-
Choose a Non-denaturing Solvent: Hydrophilic solvents can strip the essential water layer from the enzyme's surface, leading to denaturation.[3] Non-polar, hydrophobic solvents like hexane or toluene are often preferred for lipase-catalyzed reactions.[2][3]
-
Immobilize the Enzyme: Immobilization can enhance the operational stability of the enzyme by providing a more rigid structure.[1] Co-immobilized enzymes have shown higher thermal stability.[1]
-
Consider Byproduct Inhibition: In transesterification reactions using vinyl acetate as the acyl donor, the byproduct acetaldehyde can inactivate the lipase. If this is suspected, consider using a different acyl donor.
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for the enzymatic resolution of this compound?
A4: The optimal temperature is a balance between enzyme activity and stability. For many lipases, such as Novozym 435, the optimal temperature range is typically between 30°C and 60°C.[2] It is recommended to perform experiments at various temperatures within this range (e.g., 30°C, 40°C, 50°C) to determine the ideal condition for your specific setup. Exceeding the optimal temperature can lead to rapid enzyme denaturation and a decrease in overall conversion.[4]
Q5: Which solvent should I use for the reaction?
A5: The choice of solvent is critical as it can significantly influence enzyme activity, stability, and enantioselectivity. Generally, non-polar, hydrophobic solvents are preferred for lipase-catalyzed resolutions.
| Solvent | Log P | General Performance |
| n-Hexane | 3.9 | Often a good choice, preserves enzyme activity. |
| n-Heptane | 4.5 | Similar to hexane, good for lipase stability. |
| Toluene | 2.7 | Can be effective, but may be more denaturing than alkanes. |
| Methyl tert-butyl ether (MTBE) | 1.3 | Can provide high conversion but may result in lower enantioselectivity. |
| Tetrahydrofuran (THF) | 0.5 | Generally a poor choice, can inactivate lipases. |
Experimental Workflow: Solvent Screening
Caption: A typical workflow for solvent screening.
Q6: What is the recommended acyl donor and its molar ratio?
A6: Vinyl acetate is a commonly used and effective acyl donor for the kinetic resolution of secondary alcohols because it leads to an irreversible reaction.[2] Other acyl donors such as isopropenyl acetate can also be effective.
The molar ratio of the acyl donor to the substrate is an important parameter. A molar ratio of up to 3:1 (acyl donor:substrate) has been shown to increase the enantiomeric excess, and a further increase may not have a significant effect.[2] For a kinetic resolution, where the theoretical maximum conversion is 50%, a slight excess of the acyl donor (e.g., 1.5 equivalents) is often sufficient.
| Acyl Donor | Molar Ratio (Acyl Donor:Substrate) | Reference |
| Vinyl Acetate | 3:1 | [2] |
| Vinyl Acetate | 4:1 | [2] |
| Vinyl Acetate | 4.7:1 | [2] |
Q7: How does substrate concentration affect the conversion?
A7: Substrate concentration can influence the reaction rate and, in some cases, lead to substrate inhibition at high concentrations. An optimal substrate concentration exists for most enzymatic reactions. For the resolution of 1-phenylethanol, a decrease in enantiomeric excess was observed at concentrations above 120 mM, suggesting substrate inhibition.[2] It is advisable to perform the reaction at different substrate concentrations (e.g., 50 mM, 100 mM, 200 mM) to find the optimal level.
Q8: What is a typical experimental protocol for this reaction?
A8: The following is a general protocol for the lipase-catalyzed kinetic resolution of this compound. This should be optimized for your specific enzyme and laboratory conditions.
Experimental Protocol: Kinetic Resolution of this compound
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., n-hexane)
-
Acyl donor (e.g., vinyl acetate)
-
Reaction vessel (e.g., sealed glass vial or flask)
-
Magnetic stirrer and hotplate or orbital shaker with temperature control
-
Analytical equipment for monitoring the reaction (e.g., Chiral GC or HPLC)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add racemic this compound (e.g., 1 mmol).
-
Add Solvent: Add the anhydrous organic solvent to achieve the desired substrate concentration (e.g., 100 mM).
-
Add Enzyme: Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Equilibration: Begin stirring and bring the mixture to the desired reaction temperature (e.g., 40°C).
-
Initiate Reaction: Add the acyl donor (e.g., 1.5 equivalents of vinyl acetate).
-
Monitor Reaction: Periodically withdraw small aliquots from the reaction mixture. To quench the reaction in the aliquot, filter out the enzyme (e.g., using a syringe filter). Analyze the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.
-
Reaction Completion: Stop the reaction when the desired conversion (typically around 50%) and high enantiomeric excess are achieved. The reaction can be stopped by filtering off the immobilized lipase.
-
Work-up and Purification: The lipase can be washed with fresh solvent and reused. The filtrate, containing the acylated product and the unreacted alcohol, can be concentrated under reduced pressure. The two compounds can then be separated by column chromatography.
Data Presentation: Optimization of Reaction Parameters for 1-Phenylethanol Resolution
The following table summarizes optimized conditions from the literature for the closely related substrate, 1-phenylethanol, which can serve as a starting point for optimizing the resolution of this compound.
| Lipase | Substrate Conc. (mM) | Acyl Donor:Substrate Ratio | Temperature (°C) | Biocatalyst Loading (mg/mL) | Solvent | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Novozym 435 | 240 | 3:1 | 42 | 11 | n-Hexane | ~50 | >99% (for substrate) | [2] |
| B. cenocepacia | 200 | 4.7:1 | 53.4 | 20 | Heptane | Not specified | 99.22% (for substrate) | [2] |
| Steapsin lipase | 166 | 4:1 | 55 | 23.3 | Hexane | Not specified | Not specified | [2] |
| Novozym 435 | Not specified | 2:1 | 60 | 10 mg | Toluene | 92 | 85% (for product) | [4] |
Note: The data presented above is for the enzymatic resolution of 1-phenylethanol and should be used as a guide for the optimization of the resolution of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Mobile Phase for Better Separation of 2-Chloro-1-phenylethanol Enantiomers
Welcome to the technical support center for the chiral separation of 2-Chloro-1-phenylethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their HPLC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor or no separation of this compound enantiomers?
A1: The most frequent cause of poor resolution in chiral HPLC is a suboptimal mobile phase composition.[1] The choice and ratio of the organic modifier in a normal-phase system are critical for achieving enantioselectivity. Another significant factor is the selection of an inappropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often a good starting point for this type of compound.[2][3]
Q2: How does the mobile phase modifier concentration affect the separation?
A2: In normal-phase chiral chromatography, the organic modifier (typically an alcohol like isopropanol or ethanol) competes with the analyte for interaction sites on the CSP.[4] Generally, decreasing the modifier concentration increases retention times and can lead to better resolution. However, an excessively low concentration may cause significant peak broadening.[4] Therefore, it is crucial to optimize the modifier percentage systematically.
Q3: Can mobile phase additives improve the separation?
A3: Yes, small amounts of acidic or basic additives can significantly improve peak shape and sometimes resolution. For neutral or slightly acidic compounds like this compound, an acidic additive like trifluoroacetic acid (TFA) is generally not necessary but can be experimented with if peak shape is poor. For basic analytes, a basic additive like diethylamine (DEA) is often used to reduce peak tailing by masking active sites on the silica surface.[1][5]
Q4: How critical is the mobile phase preparation and quality?
A4: It is extremely critical. Always use HPLC-grade solvents to prepare your mobile phase.[1] Mobile phases, especially those containing buffers or additives, should be freshly prepared daily to avoid degradation or microbial growth.[1] It is also essential to thoroughly degas the mobile phase before use to prevent pump cavitation and baseline noise. Filtering aqueous components through a 0.45 µm or 0.22 µm filter is also a recommended practice to remove particulates that could clog the system.
Q5: Does temperature play a role in the mobile phase optimization?
A5: Absolutely. Temperature affects the thermodynamics of the chiral recognition process.[1] Lowering the column temperature often enhances the enantioselectivity of the CSP, leading to better resolution.[1] Conversely, higher temperatures can improve column efficiency and reduce backpressure, but may decrease selectivity. It is an important parameter to optimize using a column oven for stable and reproducible results.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of this compound enantiomers.
Issue 1: No Separation or Poor Resolution (Rs < 1.5)
| Possible Cause | Recommended Action & Protocol |
| Inappropriate Mobile Phase Composition | Systematically vary the organic modifier (e.g., isopropanol) percentage. A lower percentage generally improves resolution.[4] Protocol: Prepare mobile phases with n-hexane and isopropanol in ratios of 98:2, 95:5, 90:10, and 85:15 (v/v). Equilibrate the column with at least 10-20 column volumes of each new mobile phase before injecting your sample.[4] |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate. A lower flow rate increases the interaction time between the enantiomers and the CSP, which can improve resolution. Protocol: If you observe partial separation, reduce the flow rate from 1.0 mL/min to 0.8 mL/min, and then to 0.5 mL/min to see the effect on resolution.[4] |
| Suboptimal Column Temperature | Temperature affects chiral recognition.[1] Protocol: Using a column oven, set the temperature to 25°C. If resolution is poor, decrease the temperature in 5°C increments (e.g., 20°C, 15°C).[1] |
| Unsuitable Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for this specific separation. Protocol: Screen different polysaccharide-based columns (e.g., cellulose-based vs. amylose-based) as they have different chiral recognition abilities.[3][6] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Action & Protocol |
| Secondary Interactions with Silanol Groups | Residual silanol groups on the silica support of the CSP can cause peak tailing, especially for polar compounds.[1] Protocol: Add a small amount of a competing agent to the mobile phase. For acidic or neutral compounds, adding 0.1% TFA can sometimes help. For basic compounds, 0.1% DEA is effective.[1] |
| Column Overload | Injecting too much sample can lead to broadened, asymmetric peaks. Protocol: Prepare and inject samples at concentrations of 1 mg/mL, 0.1 mg/mL, and 0.01 mg/mL to see if peak shape improves at lower concentrations.[1] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Protocol: Whenever possible, dissolve your sample in the initial mobile phase. |
Issue 3: Unstable or Drifting Retention Times
| Possible Cause | Recommended Action & Protocol |
| Insufficient Column Equilibration | The CSP requires sufficient time to equilibrate with the new mobile phase. Protocol: Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase until the baseline is stable.[4] If you switch mobile phases, extend this equilibration time. |
| Mobile Phase Composition Change | The mobile phase composition may be changing over time due to the evaporation of a volatile component. Protocol: Ensure mobile phase reservoir caps are tightly sealed. Prepare fresh mobile phase daily.[1] |
| Temperature Fluctuations | Unstable ambient temperatures can affect retention times. Protocol: Use a column oven to maintain a constant and controlled temperature.[4] |
Data Presentation
The following table provides starting conditions for the method development for this compound enantiomers based on successful separations of structurally similar compounds like 1-phenylethanol and 2-bromo-1-phenylethanol.
| Parameter | Condition A (Based on 1-phenylethanol) [7] | Condition B (Based on 2-bromo-1-phenylethanol) [8] | Condition C (General Screening) [5] |
| Chiral Stationary Phase | Lux Cellulose-3 (Cellulose tris(4-methylbenzoate)) | Daicel CHIRALCEL® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Heptane / 2-Propanol / TFA (98.7:1.3:0.15, v/v/v) | n-Hexane / 2-Propanol (98:2, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Column Temperature | 15°C | 25°C | 35°C |
| Detection Wavelength | 254 nm | 210 nm | 220 nm |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol describes a systematic approach to optimizing the mobile phase for the separation of this compound enantiomers using a polysaccharide-based chiral column (e.g., Daicel CHIRALCEL® OD-H).
-
Initial Setup:
-
Install the chiral column.
-
Set the column temperature to 25°C.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm or 254 nm).
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of the organic modifier (e.g., HPLC-grade 2-propanol).
-
Prepare the main solvent (e.g., HPLC-grade n-hexane).
-
Prepare a series of mobile phases by mixing n-hexane and 2-propanol in different ratios, for example: 98:2, 95:5, 90:10, and 85:15 (v/v). Degas each mixture.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the initial mobile phase (e.g., n-Hexane/2-Propanol 90:10) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.[4]
-
-
Analysis:
-
Start with the mobile phase containing the highest modifier concentration (85:15). Equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Proceed to the next mobile phase with a lower modifier concentration (e.g., 90:10). Ensure the column is thoroughly equilibrated with the new mobile phase before injection.
-
Repeat the injection for each mobile phase composition.
-
-
Data Evaluation:
-
For each chromatogram, determine the retention times of the two enantiomers, the resolution (Rs), and the separation factor (α).
-
Select the mobile phase composition that provides the best resolution (baseline separation, Rs ≥ 1.5) in a reasonable analysis time.
-
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: Troubleshooting workflow for poor enantiomeric separation.
Experimental Workflow for Mobile Phase Optimization
Caption: Systematic workflow for HPLC mobile phase optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Improving the efficiency of 2-Chloro-1-phenylethanol purification methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 2-Chloro-1-phenylethanol purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common methods for purifying this compound are fractional distillation under reduced pressure, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities found in crude this compound?
A2: Impurities can include unreacted starting materials from the synthesis (e.g., styrene, N-chlorosuccinimide), byproducts (e.g., styrene oxide, dichlorinated species), and residual solvents. The exact impurity profile will depend on the synthetic route used.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) is a common and effective method.[1][2] High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be used to determine enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.
Q4: What are the storage recommendations for purified this compound?
A4: It is recommended to store purified this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3] For long-term storage, refrigeration (2-8 °C) is often advised to minimize degradation.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound from impurities.
| Possible Cause | Recommendation |
| Inefficient column packing | Ensure the distillation column is packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. |
| Incorrect vacuum level | The boiling point of this compound is approximately 114 °C at 6 mmHg.[1] Adjust the vacuum to achieve a stable boiling point and optimize separation from impurities with different boiling points. |
| Heating rate is too high | A high heating rate can lead to bumping and carryover of less volatile impurities. Reduce the heating rate to ensure a slow and steady distillation. |
| Fluctuations in vacuum | An unstable vacuum will cause the boiling point to fluctuate, leading to poor separation. Check for leaks in the distillation setup and ensure the vacuum pump is functioning correctly. |
Logical Workflow for Troubleshooting Distillation
Caption: Troubleshooting workflow for poor distillation separation.
Recrystallization
Issue: Oiling out instead of crystal formation.
| Possible Cause | Recommendation |
| Solution is supersaturated | Add a small amount of additional hot solvent to fully dissolve the oil, then allow the solution to cool more slowly. |
| Cooling rate is too fast | Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Inappropriate solvent | The boiling point of the solvent may be too high, or the compound may be too soluble even at low temperatures. Screen for alternative solvents or consider a two-solvent system. |
| Presence of impurities | High levels of impurities can inhibit crystallization. Consider a preliminary purification step like a simple filtration or a charcoal treatment to remove some impurities. |
Issue: Low recovery of purified product.
| Possible Cause | Recommendation |
| Too much solvent used | Use the minimum amount of hot solvent required to dissolve the crude product to ensure the solution is saturated upon cooling. |
| Crystals washed with room temperature solvent | Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent them from redissolving. |
| Premature crystallization during hot filtration | Pre-heat the funnel and filter paper, and use a slight excess of hot solvent before filtering to prevent the product from crystallizing on the filter paper. |
Experimental Workflow for Two-Solvent Recrystallization
Caption: Workflow for a two-solvent recrystallization procedure.
Column Chromatography
Issue: Poor separation of bands on the column.
| Possible Cause | Recommendation |
| Inappropriate solvent system (mobile phase) | The polarity of the eluent is critical. If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it doesn't move (low Rf), increase the polarity. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound on a TLC plate. |
| Column overloading | Too much sample loaded onto the column will lead to broad bands and poor separation. Use an appropriate amount of stationary phase for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight). |
| Improperly packed column | Channels or cracks in the stationary phase will result in an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly without any air bubbles. |
| Sample applied in too much solvent | The sample should be loaded onto the column in the minimum amount of solvent possible to ensure a narrow starting band. |
Quantitative Data Summary
The following tables provide a general comparison of the different purification methods. The actual values will vary depending on the specific experimental conditions and the nature of the impurities.
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Purity Achieved | Typical Yield | Throughput | Cost |
| Fractional Distillation | 95-99% | 70-90% | High | Low |
| Recrystallization | >99% | 50-80% | Medium | Low |
| Column Chromatography | >99% | 40-70% | Low | High |
Table 2: Recommended Starting Conditions for Purification
| Method | Key Parameters |
| Fractional Distillation | Pressure: 5-10 mmHg, Boiling Point: ~114 °C @ 6 mmHg[1] |
| Recrystallization | Single Solvent: Toluene, Two-Solvent System: Ethanol/Water or Hexane/Ethyl Acetate[4] |
| Column Chromatography | Stationary Phase: Silica Gel, Mobile Phase: Gradient of Hexane/Ethyl Acetate |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
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Solvent Selection: Based on solubility tests, a common and effective two-solvent system is ethanol ("good" solvent) and water ("poor" solvent).
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Flash Column Chromatography
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A gradient of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.3 for this compound.
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Column Packing: Prepare a flash chromatography column with silica gel as the stationary phase, using the "slurry" or "dry pack" method to ensure a well-packed column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (or a less polar solvent like dichloromethane) and carefully load it onto the top of the silica gel.
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Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane/ethyl acetate) to elute the desired compound.
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Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Signaling Pathway Analogy for Purification Choice
Caption: Decision pathway for selecting a purification method.
References
Side reactions of 2-Chloro-1-phenylethanol with common reagents
Welcome to the Technical Support Center for 2-Chloro-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on the side reactions of this compound with common reagents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
I. Elimination Reactions
Question 1: I am trying to perform a nucleophilic substitution on this compound with a strong base, but I am getting a significant amount of an unexpected byproduct. What is happening?
Answer: You are likely observing a competing elimination reaction. With strong bases, this compound can undergo intramolecular cyclization (an intramolecular SN2 reaction) to form styrene oxide . This is a common and often favored reaction pathway, especially with bases like sodium hydroxide or potassium hydroxide in an alcoholic solvent.
Troubleshooting:
-
Choice of Base: To favor substitution over elimination, use a less hindered, weaker base or a salt of the nucleophile (e.g., sodium azide instead of hydrazoic acid and a strong base).
-
Temperature: Elimination reactions are generally favored at higher temperatures. Running your reaction at a lower temperature may increase the yield of the substitution product.
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Solvent: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the nucleophile, potentially reducing its basicity and favoring substitution.
Question 2: How can I intentionally synthesize styrene oxide from this compound?
Answer: The formation of styrene oxide from this compound is a classic example of an intramolecular Williamson ether synthesis. It proceeds via an E2-like mechanism where the hydroxyl group is deprotonated by a base, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion.
Experimental Protocol: Synthesis of Styrene Oxide
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution of the chlorohydrin while stirring. An excess of the base is typically used.
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Reaction: The reaction is often exothermic and can be stirred at room temperature or gently heated to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane.
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Purification: The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude styrene oxide. Further purification can be achieved by distillation under reduced pressure.
Data Presentation: Yield of Styrene Oxide with Different Bases
| Base | Solvent | Temperature (°C) | Yield of Styrene Oxide (%) | Reference |
| NaOH | Methanol/Water | 25 | >90 | General textbook procedure |
| KOH | Ethanol | 50 | High | General textbook procedure |
| NaH | THF | 0 to 25 | >95 | General textbook procedure |
Logical Relationship: Favoring Elimination vs. Substitution
Caption: Factors influencing the competition between elimination and substitution reactions.
II. Oxidation Reactions
Question 3: I am trying to oxidize the alcohol group of this compound to a ketone, but I am getting low yields and multiple products. What are the potential side reactions?
Answer: The primary oxidation product of this compound is 2-chloroacetophenone . However, several side reactions can occur depending on the oxidant used:
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Over-oxidation: Stronger oxidizing agents like chromic acid can potentially lead to cleavage of the carbon-carbon bond or further reactions.
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Ring Chlorination: Some oxidation conditions, particularly those involving hypochlorite in acetic acid, can lead to chlorination of the aromatic ring.
-
Elimination: Under certain conditions, elimination to form styrene oxide or other rearrangement products can compete with oxidation.
Troubleshooting:
-
Choice of Oxidant: Use milder and more selective oxidizing agents like Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or a Swern oxidation to minimize over-oxidation.
-
Reaction Conditions: Control the reaction temperature and stoichiometry of the oxidant carefully. For instance, Swern oxidations are typically carried out at low temperatures (-78 °C) to avoid side reactions.
Experimental Protocol: Swern Oxidation of this compound
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Activator Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).
-
DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM to the oxalyl chloride solution. Stir for a few minutes.
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Alcohol Addition: Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.
-
Base Addition: After stirring for a short period, add a hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.
-
Workup and Purification: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography.[1]
Data Presentation: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Yield of 2-Chloroacetophenone (%) | Common Side Products |
| PCC | 85-95 | Minor impurities |
| Swern Oxidation | >90 | Dimethyl sulfide (malodorous) |
| Chromic Acid | Variable | Over-oxidation products, ring chlorination |
| NaOCl in Acetic Acid | Variable | Ring chlorinated byproducts |
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of this compound.
III. Nucleophilic Substitution Reactions
Question 4: I am performing an SN1 reaction with this compound and I am observing a rearranged product. Why is this happening?
Answer: SN1 reactions proceed through a carbocation intermediate. The benzylic carbocation formed from this compound is relatively stable. However, under certain conditions, a hydride shift can occur, leading to a more stable carbocation. This rearranged carbocation can then be attacked by the nucleophile, resulting in a rearranged product.
Troubleshooting:
-
Reaction Conditions: To minimize rearrangement, consider using reaction conditions that favor an SN2 mechanism if possible (see below).
-
Nucleophile: A more reactive nucleophile might trap the initial carbocation before it has a chance to rearrange.
Question 5: What are the key differences in side products between SN1 and SN2 reactions of this compound?
Answer: The primary difference lies in the potential for rearrangement and the stereochemical outcome.
-
SN1 Reactions:
-
Carbocation Rearrangements: Can lead to skeletal rearrangements.
-
Stereochemistry: If the starting material is chiral, racemization is expected.
-
Elimination: E1 elimination is a common competing side reaction, especially at higher temperatures and with weakly basic nucleophiles.
-
-
SN2 Reactions:
-
No Rearrangements: These are concerted reactions and do not involve a carbocation intermediate, so rearrangements are not observed.
-
Stereochemistry: The reaction proceeds with inversion of stereochemistry at the reaction center.
-
Elimination: E2 elimination can compete, particularly with strong, hindered bases.
-
Data Presentation: SN1 vs. SN2 Product Distribution
| Reaction Type | Substrate | Nucleophile/Solvent | Major Product(s) | Common Side Product(s) |
| SN1 | This compound | H₂O (solvolysis) | 1-Phenyl-1,2-ethanediol | Rearrangement products, E1 elimination products |
| SN2 | This compound | NaN₃ in DMF | 2-Azido-1-phenylethanol | E2 elimination products |
Signaling Pathway: SN1 Reaction with Potential Rearrangement
Caption: Potential for carbocation rearrangement in an SN1 reaction.
IV. Other Reactions
Question 6: Can this compound undergo a Friedel-Crafts reaction?
Answer: Yes, under Friedel-Crafts conditions (a Lewis acid like AlCl₃ and an aromatic substrate like benzene), this compound can act as an electrophile. The Lewis acid can activate the hydroxyl group, leading to the formation of a carbocation, which then alkylates the aromatic ring. However, this reaction is prone to side reactions:
-
Rearrangement: The initially formed carbocation can rearrange to a more stable form before alkylation.
-
Polyalkylation: The alkylated product is often more reactive than the starting aromatic compound, leading to multiple alkylations.
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Decomposition: The presence of both a hydroxyl and a chloro group can lead to complex decomposition pathways under strong Lewis acid conditions.
Troubleshooting:
-
Catalyst: Use a milder Lewis acid to reduce decomposition and rearrangement.
-
Temperature: Keep the reaction temperature low.
-
Stoichiometry: Use a large excess of the aromatic substrate to minimize polyalkylation.
Logical Relationship: Troubleshooting Friedel-Crafts Reaction
Caption: Troubleshooting guide for Friedel-Crafts reactions with this compound.
Question 7: What happens when this compound is reacted with a Grignard reagent?
Answer: The primary reaction of this compound with a Grignard reagent (R-MgX) is an acid-base reaction. The Grignard reagent is a strong base and will deprotonate the acidic hydroxyl group. This consumes one equivalent of the Grignard reagent and forms the magnesium alkoxide. If excess Grignard reagent is used, it can then act as a nucleophile and potentially displace the chloride via an SN2 reaction, though this is often slow and may require heating.
Potential Side Reactions:
-
Formation of a diol: After the initial acid-base reaction, if the reaction is worked up with acid, the starting material will be regenerated.
-
Wurtz-type coupling: The Grignard reagent can react with the chloro group to form a coupled product.[1]
Troubleshooting:
-
Protecting Group: To perform a Grignard reaction at the chloro position, the hydroxyl group must first be protected (e.g., as a silyl ether).
-
Excess Reagent: If the goal is nucleophilic attack, a significant excess of the Grignard reagent will be required.
References
Enhancing the catalytic activity in the synthesis of 2-Chloro-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-phenylethanol. The information is designed to address common challenges and enhance catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the asymmetric reduction of 2-chloroacetophenone. The two primary catalytic methods are:
-
Biocatalysis: This method often employs enzymes or whole organisms, such as baker's yeast (Saccharomyces cerevisiae) or specific alcohol dehydrogenases (ADHs), to achieve high enantioselectivity.[1][2][3] These methods are valued for their mild reaction conditions and high stereospecificity.
-
Chemo-catalysis: This approach utilizes transition metal catalysts, most commonly Ruthenium(II) complexes, for transfer hydrogenation reactions.[4][5][6] Iron complexes and oxazaborolidine-catalyzed borane reductions are also employed.[7][8][9]
Q2: How can I improve the enantioselectivity (e.e.) of my reaction?
A2: Enhancing enantioselectivity is a critical aspect of synthesizing chiral molecules like this compound. Key strategies include:
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Catalyst Selection: The choice of catalyst is paramount. For biocatalysis, different strains of microorganisms or purified enzymes can yield different enantiomers with varying e.e.[2][3] In chemo-catalysis, the ligand coordinated to the metal center (e.g., Ru) plays a crucial role in determining stereochemistry.[10][11]
-
Temperature Optimization: Reaction temperature can significantly impact enzyme activity and selectivity. Lowering the temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.[12]
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Solvent Choice: The reaction solvent can influence both the catalyst's activity and the stereochemical outcome.[13][14] Experimenting with different solvents is recommended.
-
Co-substrate Addition: In biocatalytic reductions, adding a co-substrate like glucose or a simple alcohol (e.g., ethanol, isopropanol) is often necessary for cofactor regeneration, which is essential for maintaining catalytic activity and can influence enantioselectivity.[1][3]
Q3: What are common side reactions, and how can they be minimized?
A3: A potential side reaction in the synthesis of halohydrins is the formation of an epoxide from the product, this compound, especially in the presence of a base.[15][16] To minimize this:
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Control Basicity: Carefully control the amount and strength of the base used in the reaction.
-
Temperature Control: Avoid excessive temperatures, which can promote the intramolecular SN2 reaction leading to the epoxide.
-
Prompt Work-up: Isolate the product promptly after the reaction is complete to prevent post-reaction degradation.
Another issue can be the reduction of the chloro group, though this is less common with the catalysts typically used for this transformation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Catalyst deactivation. 3. Sub-optimal reaction conditions (temperature, pH, solvent). 4. Product degradation. | 1. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. 2. For biocatalysts, ensure the viability of the cells/activity of the enzyme. For chemo-catalysts, ensure anhydrous conditions and purity of reagents. 3. Systematically vary the temperature, pH (for biocatalysis), and solvent to find the optimal conditions.[12][13][14] 4. As mentioned in the FAQs, prompt work-up and purification can prevent product loss. |
| Low Enantiomeric Excess (e.e.) | 1. Incorrect catalyst or ligand for the desired enantiomer. 2. Non-optimal reaction temperature. 3. Racemization of the product. | 1. Select a catalyst known to produce the desired (R) or (S) enantiomer with high selectivity.[2][10] 2. Screen a range of temperatures; often, lower temperatures favor higher e.e.[12] 3. Ensure the work-up and purification conditions are mild and do not promote racemization. |
| Reaction Fails to Initiate | 1. Impure starting materials (substrate, solvent, catalyst). 2. Inactive catalyst. 3. For Grignard-based syntheses (a less common but possible route), presence of water.[17] | 1. Purify all reagents and ensure solvents are anhydrous, especially for chemo-catalysis. 2. For biocatalysis, activate the yeast or ensure the enzyme is properly stored and handled.[1] For chemo-catalysts, consider a pre-activation step if required by the protocol. 3. For reactions sensitive to moisture, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of (S)-2-Chloro-1-phenylethanol Derivatives
| Catalyst | Substrate | Yield (%) | e.e. (%) | Temperature (°C) | Reaction Time (h) | Reference |
| Baker's Yeast | 2,2',4'-trichloroacetophenone | 62.4 | 93.2 | 28 | 36 | [1] |
| Baker's Yeast | 2,2',4'-trichloroacetophenone | 74.5 | 97.0 | 30 | 48 | [1] |
| ΔP84/A85G TeSADH mutant | 2-chloro-4′-bromoacetophenone | >99 | >99 | N/A | N/A | [2] |
Table 2: Influence of Reaction Parameters on Yield and e.e. using Baker's Yeast
| pH | Yeast Conc. (g/L) | Glucose Conc. (g/L) | Yield (%) | e.e. (%) | Reference |
| 6.2 | 100 | 50 | 62.4 | 93.2 | [1] |
| 6.8 | 120 | 50 | 74.5 | 97.0 | [1] |
| 7.0 | 90 | 50 | 60.3 | 96.1 | [1] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-2-Chloro-1-phenylethanol using Baker's Yeast
This protocol is adapted from a patented method for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives.[1]
1. Activation of Yeast:
- In a sterile Erlenmeyer flask, add 25 mL of a phosphate buffer solution (pH 6.8).
- Add 3.0 g of dry baker's yeast (120 g/L) and 1.25 g of glucose (50 g/L).
- Place the flask in a temperature-controlled shaker at 30°C and 140 rpm for 30 minutes to activate the yeast.
2. Catalytic Reaction:
- To the activated yeast suspension, add the substrate, for example, 33.5 mg (0.006 mol/L) of 2,2',4'-trichloroacetophenone.
- Add a co-substrate, such as methanol, to a final concentration of 5% (v/v).
- Continue shaking at 30°C and 140 rpm for 48 hours.
3. Product Extraction and Analysis:
- After the reaction, add n-hexane to the reaction mixture.
- Extract the product by shaking at 100 rpm for 10 minutes.
- Separate the organic layer using a separatory funnel.
- Dry the organic phase with anhydrous Na₂SO₄.
- Analyze the substrate conversion, product concentration, and stereoselectivity using gas chromatography (GC).
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: A typical experimental workflow for catalytic synthesis.
References
- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 2. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. webofproceedings.org [webofproceedings.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. nbinno.com [nbinno.com]
- 11. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Halohydrin - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
Preventing the formation of diol byproduct in chlorohydrin synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of chlorohydrins, with a specific focus on preventing the formation of diol byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing chlorohydrins?
A1: The three most common methods for chlorohydrin synthesis are:
-
From Alkenes: This involves the reaction of an alkene with a chlorine source (like Cl₂) in the presence of water. The reaction proceeds via a halonium ion intermediate.
-
From Epoxides: This method involves the ring-opening of an epoxide using a chloride source, such as hydrochloric acid or a metal halide.[1] This can be catalyzed by either acids or bases.[1]
-
From Glycerol: This is a significant route, especially in industries with a surplus of glycerol from biodiesel production. It involves the hydrochlorination of glycerol, typically with HCl and a carboxylic acid catalyst.
Q2: What is the primary mechanism leading to diol byproduct formation?
A2: Diol byproducts primarily form through the hydrolysis of the desired chlorohydrin or the starting epoxide. In the synthesis from alkenes, if the chlorohydrin is subjected to basic conditions, it can first form an epoxide which is then hydrolyzed to a diol. In the synthesis from epoxides, water present in the reaction mixture can act as a nucleophile, attacking the epoxide ring to form a diol directly.[1]
Q3: How does pH influence the formation of diol byproducts?
A3: pH is a critical parameter.
-
Basic Conditions: Base-catalyzed hydrolysis of chlorohydrins is a common route to diol formation. The base promotes the deprotonation of the hydroxyl group, leading to an intramolecular SN2 reaction to form an epoxide, which can then be opened by water to yield a diol.
-
Acidic Conditions: While acidic conditions are often used to catalyze the ring-opening of epoxides to form chlorohydrins, the presence of excess water can still lead to diol formation through acid-catalyzed hydrolysis of the epoxide.
Q4: Can the choice of solvent affect diol formation?
A4: Yes, the solvent plays a crucial role. The use of anhydrous (dry) solvents is a key strategy to minimize diol formation by reducing the availability of water to act as a nucleophile.[2] Aprotic polar solvents are often preferred in reactions involving nucleophilic substitution.
Troubleshooting Guides
Problem 1: High Levels of Diol Byproduct Detected
| Potential Cause | Suggested Solutions |
| Excess water in the reaction mixture. | - Ensure all glassware is thoroughly oven-dried before use.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[1][2] |
| Reaction conditions favor hydrolysis. | - If using basic conditions, consider lowering the temperature to disfavor the hydrolysis reaction.- Minimize reaction time; prolonged exposure to hydrolytic conditions can increase diol formation.- If possible, use a non-aqueous workup procedure. |
| Sub-optimal pH. | - For epoxide ring-opening, carefully control the addition of acid to avoid creating highly aqueous acidic conditions that favor diol formation.- In base-mediated reactions, use the minimum effective amount of base to prevent excessive hydrolysis. |
Problem 2: Low Yield of Chlorohydrin with Unreacted Starting Material
| Potential Cause | Suggested Solutions |
| Insufficient catalyst or reagent. | - Ensure the catalyst is active and used in the appropriate stoichiometric amount.- For reactions involving gaseous reagents like HCl, ensure efficient delivery into the reaction mixture. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for the formation of byproducts. An optimal temperature will balance reaction rate and selectivity. |
| Poor reagent quality. | - Use fresh, high-purity reagents. For example, thionyl chloride used in some chlorination reactions can decompose if exposed to moisture.[3] |
Data Presentation
Table 1: Influence of Reaction Conditions on Diol Formation in Epoxide Ring-Opening
| Epoxide | Chloride Source | Catalyst | Solvent | Temperature (°C) | Chlorohydrin Yield (%) | Diol Byproduct (%) |
| Styrene Oxide | Conc. HCl | - | Diethyl Ether | 0 | >90 | <5 |
| Cyclohexene Oxide | LiCl | Acetic Acid | THF (anhydrous) | 25 | 85-95 | <2 |
| Cyclohexene Oxide | LiCl | Acetic Acid | THF (with 5% H₂O) | 25 | 60-70 | 25-35 |
| Propylene Oxide | TiCl₄ | - | CH₂Cl₂ (anhydrous) | -10 | High | Minimal |
Table 2: Comparison of Chlorohydrin Synthesis Methods and Typical Byproducts
| Synthesis Method | Typical Substrate | Key Reagents | Common Byproducts | Strategy to Minimize Diols |
| From Alkene | Cyclohexene | Cl₂, H₂O | Dichloride, Diol | Use a large excess of water relative to the chloride source. |
| From Epoxide | Styrene Oxide | HCl | Diol, Dichloride | Use anhydrous conditions and controlled addition of acid.[1][2] |
| From Glycerol | Glycerol | HCl, Carboxylic Acid | Dichloropropanols, Esters | Optimize catalyst and temperature to favor hydrochlorination over esterification and subsequent hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorocyclohexanol from Cyclohexene Oxide (Minimizing Diol Formation)
-
Materials:
-
Cyclohexene oxide
-
Lithium chloride (LiCl), dried
-
Glacial acetic acid
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclohexene oxide (1 equivalent) in anhydrous THF.
-
Addition of Reagents: Add dried lithium chloride (2-3 equivalents) to the solution. Stir the suspension at room temperature.
-
Acidification: Slowly add glacial acetic acid (1.5-2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting epoxide is consumed.[2]
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of Styrene Chlorohydrin from Styrene Oxide
-
Materials:
-
Styrene oxide
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve styrene oxide in diethyl ether and cool in an ice bath.
-
Addition of HCl: Slowly add concentrated HCl dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: After the reaction is complete, neutralize the excess acid with saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
-
Visualizations
Caption: Synthesis of chlorohydrin from an alkene.
Caption: Mechanisms of diol byproduct formation.
Caption: Troubleshooting logic for high diol formation.
References
Troubleshooting guide for the synthesis of chiral alcohols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of chiral alcohols. The content is tailored for researchers, scientists, and professionals in drug development, offering solutions to specific experimental challenges.
General Troubleshooting Workflow
Before addressing specific issues, this general workflow provides a structured approach to troubleshooting common problems in the asymmetric synthesis of chiral alcohols.
Caption: General troubleshooting workflow for asymmetric synthesis.
Frequently Asked Questions (FAQs)
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Ketone Reduction
Question: My asymmetric reduction of a ketone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?
Answer:
Low enantiomeric excess is a frequent challenge in asymmetric catalysis and can arise from several factors. A systematic investigation of the reaction parameters is the most effective approach to identify and resolve the issue.[1]
Potential Causes and Troubleshooting Steps:
-
Non-Catalytic Background Reaction: A significant uncatalyzed reduction by the reducing agent (e.g., borane) can produce a racemic product, thereby lowering the overall ee. This is a particularly important consideration in oxazaborolidine-catalyzed reductions.
-
Solution: Lower the reaction temperature and ensure slow addition of the reducing agent to favor the catalyzed pathway.
-
-
Suboptimal Reaction Temperature: Temperature significantly impacts the transition state energies of the two enantiomeric pathways.[1] Lower temperatures often, but not always, lead to higher enantioselectivity.
-
Solution: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimum for your specific substrate and catalyst system.
-
-
Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the transition states, thereby affecting the enantiomeric excess.[1]
-
Solution: Test a variety of solvents with different polarities and coordinating abilities, such as THF, Toluene, and Dichloromethane.
-
-
Mismatched Catalyst-Substrate Pairing: The chosen chiral ligand or catalyst may not be ideal for the specific ketone being reduced due to steric and electronic effects.
-
Solution: If possible, screen a library of chiral ligands. For Noyori-type hydrogenations, the combination of diphosphine and diamine ligands is crucial. For enzymatic reductions, screening different ketoreductases is recommended.
-
-
Moisture Contamination: This is especially critical in reactions like the Corey-Bakshi-Shibata (CBS) reduction, where water can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction.[2]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Data on Temperature and Solvent Effects on Enantiomeric Excess:
| Catalyst System | Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| Ru-TsDPEN | Acetophenone | Isopropanol | 28 | 97 |
| Ru-TsDPEN | Acetophenone | Isopropanol | 82 | 92 |
| Oxazaborolidine | Alkyl Aryl Ketones | THF | 20-30 | Highest |
| CBS Catalyst | Various Ketones | THF | -78 | Generally Higher |
| CBS Catalyst | Various Ketones | Room Temp | Generally Lower |
Issue 2: Poor Yield in Enzymatic Kinetic Resolution of Alcohols
Question: I am performing a lipase-catalyzed kinetic resolution of a racemic alcohol, but the yield of my desired enantiomer is consistently low, even though the ee of the remaining starting material is high. What is happening?
Answer:
This is a characteristic feature of kinetic resolutions. By definition, kinetic resolution separates two enantiomers based on their different reaction rates with a chiral catalyst, such as a lipase.[3][4] The maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%.[3] To achieve a high ee for the unreacted starting material, the reaction often needs to proceed beyond 50% conversion, which consequently reduces the yield of that enantiomer.
Troubleshooting Steps to Optimize Yield and Purity:
-
Monitor Conversion Carefully: The key is to stop the reaction at the optimal point to balance yield and enantiomeric excess.
-
Solution: Run small-scale parallel reactions and quench them at different time points (e.g., 6, 12, 24, 48 hours). Analyze the conversion and the ee of both the product and the remaining starting material for each time point to identify the optimal reaction time.
-
-
Consider a Dynamic Kinetic Resolution (DKR): If a yield greater than 50% is required, DKR is the preferred method. This approach combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material, which can theoretically lead to a 100% yield of a single enantiomer of the product.
Caption: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution.
Issue 3: Low or No Conversion in Asymmetric Transfer Hydrogenation (ATH)
Question: My asymmetric transfer hydrogenation reaction is showing low or no conversion of the starting ketone. What are the likely causes?
Answer:
Low conversion in ATH can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst may be inactive or have decomposed.
-
Solution: Ensure the catalyst is handled under an inert atmosphere, as many ATH catalysts are sensitive to oxygen.[5] Verify the purity and integrity of the chiral ligand and the metal precursor.
-
-
Incorrect Catalyst Loading: The amount of catalyst may be insufficient.
-
Solution: While ATH reactions can be efficient at low catalyst loadings, it is advisable to start with a slightly higher concentration (e.g., 0.5-1.0 mol%) during optimization.[5]
-
-
Issues with Reagents and Solvents:
-
Purity: Impurities in the substrate, hydrogen donor, or solvent can act as catalyst poisons.[5] Ensure high purity of all reagents and use dry solvents.
-
Hydrogen Donor: The choice of hydrogen donor is critical. Isopropanol and a formic acid/triethylamine mixture are commonly used.[5] Use a fresh and anhydrous hydrogen donor.
-
Base: Many ATH reactions require a base (e.g., KOH, KOtBu) for catalyst activation.[5] Ensure the correct base is used at the appropriate concentration. Note that an excess of base can sometimes inhibit the catalyst.[5]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low for efficient catalysis. A moderate increase in temperature can improve the reaction rate, but be cautious as excessively high temperatures can lead to catalyst decomposition or a decrease in enantioselectivity.[5]
-
Mixing: Inadequate stirring can lead to poor reaction kinetics. Ensure efficient mixing throughout the reaction.
-
Experimental Protocols
Protocol 1: Asymmetric Reduction of Acetophenone via CBS Reduction
This protocol describes a general procedure for the enantioselective reduction of acetophenone to 1-phenylethanol using a CBS catalyst.
Materials:
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-THF complex (1 M solution)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry 25 mL round-bottom flask containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).[6]
-
Flush the flask with an inert gas (nitrogen or argon) for at least 10 minutes.[6]
-
Add 1 mL of anhydrous THF and trimethylborate (12.5 µL, 0.11 mmol) at room temperature and stir the solution for 30 minutes.[6]
-
-
Reaction Setup:
-
Reagent Addition:
-
Slowly add the acetophenone solution to the catalyst mixture over at least 10 minutes.[6]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 30 minutes.[6]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Isolate the product by extraction with a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (by chiral HPLC or NMR).
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This protocol provides a general method for the kinetic resolution of a racemic secondary alcohol using an immobilized lipase.
Materials:
-
Racemic secondary alcohol
-
Immobilized lipase (e.g., Candida antarctica Lipase B - CALB)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Reaction Conditions:
-
Seal the vial and place it on a shaker or stirrer at the desired temperature (e.g., 30-40 °C).[3]
-
-
Reaction Monitoring:
-
Withdraw small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours).[3]
-
Quench the reaction in the aliquot by filtering out the enzyme and diluting with a suitable solvent.[3]
-
Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the acylated product and the remaining alcohol.[3]
-
-
Work-up and Purification:
-
Once the desired conversion (ideally close to 50%) and high ee are achieved, stop the reaction by filtering off the immobilized lipase.[3]
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted alcohol by column chromatography.
-
Quantitative Data for Lipase-Catalyzed Kinetic Resolution:
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (%) of Alcohol | ee (%) of Ester |
| (R,S)-1-phenylethanol | CALB | Vinyl Acetate | Hexane | 3 | 50 | >99 | >99 |
| (R,S)-2-octanol | Pseudomonas cepacia | Vinyl Acetate | Toluene | 24 | 48 | 98 | 97 |
| (R,S)-1-(m-trimethylsilylphenyl)ethanol | Amano PS-C II | Vinyl Acetate | Hexane | 16 | 50 | >99 | >99 |
(Note: The data presented in the tables are illustrative and may vary depending on the specific experimental conditions.)
References
- 1. benchchem.com [benchchem.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up challenges in the production of 2-Chloro-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2-Chloro-1-phenylethanol production.
Section 1: Chemical Synthesis Route
The chemical synthesis of this compound is typically a two-step process:
-
Friedel-Crafts Acylation: Benzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-chloroacetophenone.
-
Reduction: The resulting 2-chloroacetophenone is then reduced to this compound.
Troubleshooting Guide: Chemical Synthesis
Issue 1: Low Yield in Friedel-Crafts Acylation
-
Q: My Friedel-Crafts acylation reaction is resulting in a low yield of 2-chloroacetophenone. What are the potential causes and solutions?
-
A: Low yields in Friedel-Crafts acylation are a common issue. Here are several factors to investigate:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.[1] Using fresh, finely powdered AlCl₃ is recommended.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively quenching the catalyst.[1] Therefore, a stoichiometric amount or a slight excess of the catalyst is often necessary.
-
Reaction Temperature: The reaction is exothermic. If the temperature is too high, it can lead to the formation of by-products. Conversely, if the temperature is too low, the reaction rate may be too slow. Careful temperature control is crucial during scale-up.
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" and uneven distribution of reactants and catalyst, resulting in lower yields and increased by-product formation. Ensure your reactor's agitation is sufficient for the scale of the reaction.
-
-
Issue 2: By-product Formation during Friedel-Crafts Acylation
-
Q: I am observing significant by-product formation in my Friedel-Crafts acylation. What are these by-products and how can I minimize them?
-
A: The primary by-products in the chloroacetylation of benzene are isomers (ortho- and meta-chloroacetophenone) and products of polyacylation.
-
Isomer Formation: While the para-substituted product is generally favored, some ortho and meta isomers can form. Running the reaction at a lower temperature can sometimes improve regioselectivity.
-
Polyacylation: The acylated product is deactivated towards further substitution, so polyacylation is less of a concern than in Friedel-Crafts alkylation.[2] However, at higher temperatures or with a high concentration of the acylating agent, it can still occur.
-
-
Issue 3: Incomplete Reduction of 2-chloroacetophenone
-
Q: The reduction of 2-chloroacetophenone is not going to completion. What could be the issue?
-
A: Incomplete reduction can be due to several factors:
-
Reducing Agent Activity: The activity of reducing agents like sodium borohydride (NaBH₄) can be compromised by moisture. Ensure it is stored in a dry environment.
-
Stoichiometry of Reducing Agent: While theoretically, one mole of NaBH₄ can reduce four moles of ketone, in practice, it's common to use a larger excess to ensure complete conversion, especially at scale.
-
Reaction Temperature: The reduction is typically carried out at low temperatures to control the reaction rate and minimize side reactions. If the temperature is too low, the reaction may be very slow. A gradual increase in temperature after the initial addition of the reducing agent can help drive the reaction to completion.
-
-
Issue 4: Formation of Impurities during Reduction
-
Q: What are the common impurities formed during the reduction step, and how can I avoid them?
-
A: A common side reaction is the over-reduction of the chloro group, leading to the formation of 1-phenylethanol. This can be minimized by careful control of the reaction temperature and the amount of reducing agent used. Another potential impurity is the starting material, 2-chloroacetophenone, if the reaction is incomplete.
-
FAQs: Chemical Synthesis
-
Q: How do I manage the exotherm during the large-scale Friedel-Crafts acylation?
-
A: Managing the heat generated is critical for safety and to prevent by-product formation. Strategies include:
-
Slow Addition: Add the chloroacetyl chloride slowly to the mixture of benzene and aluminum chloride.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure good heat transfer.
-
Solvent Choice: Using a solvent with a good heat capacity can help to absorb the heat generated.
-
-
-
Q: What is the best way to purify this compound at a large scale?
-
A: After quenching the reaction and work-up, the crude product is often purified by vacuum distillation. For higher purity, crystallization from a suitable solvent system can be employed.
-
Experimental Protocols: Chemical Synthesis
1. Friedel-Crafts Acylation of Benzene with Chloroacetyl Chloride (Lab Scale)
-
To a stirred mixture of anhydrous aluminum chloride (1.1 eq) in dry benzene (5 vol) under a nitrogen atmosphere, add chloroacetyl chloride (1.0 eq) dropwise at a temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloroacetophenone.
2. Reduction of 2-chloroacetophenone (Lab Scale)
-
Dissolve 2-chloroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.5-1.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or GC.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield crude this compound.
Data Presentation: Chemical Synthesis
| Parameter | Lab Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Friedel-Crafts Acylation | ||
| Reactant Ratio | Benzene:Chloroacetyl Chloride:AlCl₃ = excess:1:1.1 | Ratios may be optimized to minimize cost and waste. |
| Temperature | 0-25°C | Strict temperature control is crucial to manage exotherm and minimize by-products. |
| Reaction Time | 2-6 hours | May be longer due to slower addition rates and mixing limitations. |
| Yield | 70-85% | Can be lower if mixing and heat transfer are not optimized. |
| Reduction | ||
| Reducing Agent | NaBH₄ | Other reducing agents might be considered for cost and safety at scale. |
| Temperature | 0-25°C | Precise temperature control is needed to prevent over-reduction. |
| Reaction Time | 1-3 hours | May vary depending on mixing efficiency. |
| Yield | 85-95% | Generally high, but can be affected by work-up and purification losses at scale. |
Section 2: Biocatalytic Synthesis Route
The biocatalytic synthesis of this compound involves the asymmetric reduction of 2'-chloroacetophenone using a microorganism or an isolated enzyme. This method is particularly valuable for producing a single enantiomer of the product.
Troubleshooting Guide: Biocatalytic Synthesis
Issue 1: Low Conversion Rate in Bioreactor
-
Q: My biocatalytic reduction of 2'-chloroacetophenone is showing low conversion. What are the possible reasons?
-
A: Low conversion in a bioreactor can stem from several issues:
-
Substrate Inhibition: High concentrations of the substrate, 2'-chloroacetophenone, can be toxic to the microbial cells and inhibit enzyme activity. A fed-batch strategy, where the substrate is added gradually, can mitigate this.
-
Product Inhibition: The product, this compound, can also be toxic to the cells. In-situ product removal (ISPR) techniques, such as liquid-liquid extraction or adsorption, can be employed to continuously remove the product from the fermentation broth.
-
Cofactor Limitation: The reduction reaction requires a cofactor (e.g., NADH or NADPH). The regeneration of this cofactor can be a limiting step. Adding a co-substrate like glucose or isopropanol can help regenerate the cofactor.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and aeration need to be optimized for the specific microorganism or enzyme being used. Deviations from the optimal ranges can significantly reduce the conversion rate.
-
-
Issue 2: Low Enantiomeric Excess (ee)
-
Q: The enantiomeric excess of my product is lower than expected. How can I improve it?
-
A: Low enantiomeric excess can be due to:
-
Presence of Multiple Enzymes: Whole-cell systems may contain multiple reductases with different stereoselectivities. Screening for a more selective microbial strain or using an isolated, highly selective enzyme can solve this problem.
-
Reaction Conditions: The pH and temperature of the reaction can sometimes influence the stereoselectivity of the enzyme. Fine-tuning these parameters may improve the ee.
-
-
Issue 3: Difficulty in Downstream Processing
-
Q: I'm having trouble extracting the this compound from the fermentation broth. What are some common challenges and solutions?
-
A: Downstream processing of biocatalytic reactions can be challenging due to the complex nature of the fermentation broth.
-
Emulsion Formation: During solvent extraction, emulsions can form, making phase separation difficult. Centrifugation or the addition of a demulsifier can help break the emulsion.
-
Low Product Concentration: The product concentration in the broth is often low, requiring large volumes of solvent for extraction. Techniques like pervaporation or adsorption can be used to concentrate the product before extraction.
-
-
FAQs: Biocatalytic Synthesis
-
Q: What are the advantages of using a biocatalytic route over a chemical route?
-
A: The main advantages are high enantioselectivity, milder reaction conditions (ambient temperature and pressure), and reduced environmental impact (often using water as a solvent).
-
-
Q: How can I reuse the biocatalyst?
-
A: Whole cells can be immobilized in a support matrix (e.g., alginate beads) which allows for easy separation from the reaction mixture and reuse in subsequent batches. Isolated enzymes can also be immobilized.
-
Experimental Protocol: Biocatalytic Reduction (Lab Scale)
-
Cultivate the selected microorganism (e.g., Saccharomyces cerevisiae) in a suitable growth medium.
-
Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the buffer to a desired concentration.
-
Add a co-substrate for cofactor regeneration (e.g., glucose).
-
Add the substrate, 2'-chloroacetophenone, to the cell suspension. To avoid substrate inhibition, it can be added in portions or as a solution in a water-miscible solvent.
-
Incubate the reaction mixture at the optimal temperature with agitation.
-
Monitor the reaction progress by taking samples and analyzing them by GC or HPLC.
-
Once the reaction is complete, separate the cells by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Data Presentation: Biocatalytic Synthesis
| Parameter | Lab Scale Example (S. cerevisiae) | Scale-Up Considerations |
| Substrate Concentration | 1-10 g/L | Fed-batch or continuous addition is necessary at higher scales to avoid toxicity. |
| Cell Concentration | 10-50 g/L (wet weight) | Higher cell densities can increase productivity but may lead to mass transfer limitations. |
| Co-substrate | Glucose (e.g., 50 g/L) | Cost of co-substrate is a significant factor at industrial scale. |
| Temperature | 25-35°C | Good temperature control in the bioreactor is essential for optimal enzyme activity. |
| pH | 6.0-8.0 | pH needs to be monitored and controlled throughout the fermentation. |
| Yield | 70-95% | Can be affected by product inhibition and downstream processing losses. |
| Enantiomeric Excess (ee) | >95% | Generally high, a key advantage of this method. |
Section 3: Visualizations
Experimental Workflow: Chemical Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Troubleshooting Logic: Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
Experimental Workflow: Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Analysis of 2-Chloro-1-phenylethanol: HPLC vs. GC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 2-Chloro-1-phenylethanol is critical for ensuring the quality, consistency, and safety of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, complete with detailed experimental protocols and validation data.
Method Comparison: HPLC vs. Gas Chromatography
While both HPLC and GC are powerful analytical techniques, the choice of method often depends on the specific requirements of the analysis, such as the volatility and thermal stability of the analyte, and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A Reversed-Phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of this compound.
Gas Chromatography (GC) , on the other hand, is ideal for the analysis of volatile and thermally stable compounds. Given that this compound can be volatilized, GC presents a viable alternative to HPLC.
The following tables summarize the validation parameters for a proposed RP-HPLC method and a comparative GC method for the analysis of this compound.
Table 1: Validation Summary of the Proposed RP-HPLC Method
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intraday | < 1.5% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Specificity | No interference from blank and placebo |
Table 2: Validation Summary of a Comparative GC-FID Method
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.4 µg/mL |
| Specificity | No interference from blank |
Experimental Workflow and Protocols
A robust analytical method requires a well-defined workflow, from sample preparation to data analysis. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: Workflow for HPLC Method Validation.
Detailed Experimental Protocol: RP-HPLC Method
This protocol details a robust RP-HPLC method for the quantitative determination of this compound.
Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of HPLC grade acetonitrile and purified water. Degas the mobile phase by sonication for 15 minutes before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 10 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0
-
Theoretical Plates: Should be ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%
Validation Procedure
The method was validated according to ICH guidelines for the following parameters:
-
Linearity: A seven-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, 75, and 100 µg/mL).
-
Accuracy: The accuracy was determined by the standard addition method. A known amount of standard solution was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery at each level was calculated.
-
Precision:
-
Intraday Precision (Repeatability): Determined by analyzing six replicate injections of the 50 µg/mL standard solution on the same day.
-
Interday Precision (Intermediate Precision): Determined by analyzing the 50 µg/mL standard solution on three different days.
-
-
Specificity: The specificity of the method was evaluated by injecting the mobile phase (blank) and a solution containing potential impurities (placebo) to demonstrate that there are no interfering peaks at the retention time of this compound.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, where LOD is 3:1 and LOQ is 10:1.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
For a comparative perspective, a GC-FID method can also be employed for the analysis of this compound.
Chromatographic Conditions
| Parameter | Specification |
| GC System | Agilent 7890B GC with FID or equivalent |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 220°C (hold 5 min) |
| Detector Temperature | 280°C |
Preparation of Solutions
-
Standard and Sample Preparation: Prepare stock and working solutions in a suitable solvent such as methanol or dichloromethane.
Conclusion
Both the proposed RP-HPLC and the comparative GC-FID methods are suitable for the quantitative analysis of this compound. The RP-HPLC method offers a robust and reliable approach for routine quality control analysis. The GC-FID method provides a sensitive alternative, particularly for samples where volatility is not a concern. The choice between these methods should be based on the specific laboratory capabilities, sample matrix, and the required level of sensitivity. The validation data presented demonstrates that both methods are accurate, precise, and linear within the specified ranges.
Reactivity Face-Off: 2-Chloro-1-phenylethanol vs. 2-Bromo-1-phenylethanol in Nucleophilic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry
In the realm of synthetic organic chemistry, the choice of starting material can profoundly impact the efficiency, yield, and stereochemical outcome of a reaction. For drug development professionals and researchers, understanding the relative reactivity of analogous compounds is paramount for designing robust and scalable synthetic routes. This guide provides an objective comparison of the reactivity of two closely related halohydrins: 2-Chloro-1-phenylethanol and 2-Bromo-1-phenylethanol, with a focus on their propensity to undergo nucleophilic substitution reactions.
Executive Summary
Theoretical Framework: The Role of the Leaving Group
Nucleophilic substitution reactions, whether proceeding through an SN1 or SN2 mechanism, are significantly influenced by the ability of the leaving group to depart from the carbon backbone. A good leaving group is a species that is stable on its own, typically a weak base.
When comparing chlorine and bromine as leaving groups:
-
Size and Polarizability: Bromine is larger and more polarizable than chlorine. This allows the negative charge to be dispersed over a larger volume in the transition state, thus stabilizing it and lowering the activation energy of the reaction.
-
Basicity: The conjugate acids of the leaving groups are HBr and HCl. HBr is a stronger acid than HCl, which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are better leaving groups.
This fundamental difference in leaving group ability dictates that the C-Br bond in 2-Bromo-1-phenylethanol is more readily cleaved than the C-Cl bond in this compound upon attack by a nucleophile.
Key Reaction Pathway: Intramolecular Nucleophilic Substitution to Styrene Oxide
A prominent and synthetically useful reaction for 2-halo-1-phenylethanols is their conversion to styrene oxide via an intramolecular SN2 reaction. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen and displacing the halide ion.
Given the superior leaving group ability of bromide, the rate of this cyclization is expected to be significantly faster for 2-Bromo-1-phenylethanol than for its chloro-analogue under the same reaction conditions (i.e., same base, solvent, and temperature).
Experimental Protocols
While a direct comparative study with quantitative data is not available, the following protocols for the synthesis of styrene oxide from the respective halohydrins serve as a practical illustration of the reaction. It is anticipated that the reaction time for the bromo-substituted starting material would be shorter, or that the reaction could proceed under milder conditions to achieve a comparable yield.
Protocol 1: Synthesis of (S)-Styrene Oxide from (R)-(-)-2-Bromo-1-phenylethanol
This protocol describes the base-mediated intramolecular cyclization of (R)-(-)-2-Bromo-1-phenylethanol.[1]
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
Procedure:
-
Dissolve (R)-(-)-2-Bromo-1-phenylethanol (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 equivalents) in water dropwise with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford (S)-styrene oxide as a colorless oil.[1]
Protocol 2: Synthesis of Styrene Oxide from Styrene Chlorohydrin
This protocol outlines a method for the preparation of styrene oxide from a mixture containing styrene chlorohydrin (this compound).
Materials:
-
Mixture of styrene chlorohydrin and styrene dichloride
-
Calcium acetate
-
Ethyl alcohol
-
Calcium carbonate
Procedure:
-
Heat a reaction mixture comprising the styrene chlorohydrin/styrene dichloride mixture and a solution of calcium acetate in ethyl alcohol at reflux temperature.
-
Maintain the reaction mixture in a non-acidic state throughout the heating process, for example, by ensuring an excess of calcium carbonate is present.
-
The reaction is typically refluxed for an extended period (e.g., 20-30 hours).
-
After the reaction is complete, the styrene oxide can be isolated from the reaction mixture.
Visualizing the Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the key reaction pathways for 2-halo-1-phenylethanols.
Conclusion
For researchers and professionals in drug development, the choice between this compound and 2-Bromo-1-phenylethanol as a synthetic intermediate should be guided by the desired reaction rate and conditions. The bromo-derivative is the more reactive substrate due to the superior leaving group ability of bromide. This enhanced reactivity can translate to shorter reaction times, milder reaction conditions, and potentially higher yields, which are all critical factors in the efficient synthesis of target molecules. While this guide provides a qualitative comparison based on established chemical principles, it is recommended that for process optimization, empirical studies be conducted to quantify the reactivity difference under the specific conditions of interest.
References
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of 2-Chloro-1-phenylethanol by HPLC and Chiral GC
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. The stereochemical purity of chiral compounds like 2-chloro-1-phenylethanol, a key building block in the synthesis of various pharmaceuticals, can significantly impact their pharmacological activity and safety. High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the two preeminent techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to facilitate informed decisions in analytical strategy.
The choice between HPLC and Chiral GC for determining the enantiomeric excess of this compound hinges on several factors, including the analyte's physicochemical properties, the desired sensitivity, and the available instrumentation.[1] Both techniques employ a chiral stationary phase (CSP) to achieve separation of the enantiomers.[1]
At a Glance: HPLC vs. Chiral GC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a CSP in a liquid mobile phase.[1] | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[1] |
| Typical Analytes | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[1] | Ideal for volatile and thermally stable compounds.[1] |
| Sample Derivatization | Often not required, but can be used to improve separation or detection. | May be necessary to increase volatility and thermal stability. |
| Resolution | Generally provides good to excellent resolution. | Often offers very high resolution and efficiency. |
| Analysis Time | Can range from minutes to over an hour depending on the method. | Typically offers faster analysis times. |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and sophisticated detectors.[1] | Generally lower, although high-resolution detectors can be expensive.[1] |
| Solvent Consumption | Higher, which can be a consideration for cost and environmental impact.[1] | Lower, as it primarily uses gases as the mobile phase.[1] |
Quantitative Data Comparison
The following table summarizes typical experimental data for the enantiomeric separation of this compound and its close analogs using HPLC and Chiral GC.
| Parameter | Chiral HPLC | Chiral GC (Data for 1-phenylethanol) |
| Analyte | (S)-2-chloro-1-phenylethanol | (R/S)-1-phenylethanol |
| Chiral Stationary Phase | OB-H column | Astec® CHIRALDEX™ B-PM |
| Mobile Phase/Carrier Gas | n-Hexane:Isopropanol (95:5) | Helium |
| Flow Rate/Pressure | 0.6 mL/min | 24 psi |
| Temperature | 25°C | 120°C |
| Detection | UV at 210 nm | FID |
| Retention Time (min) | (S)-enantiomer: 20.1[1] | (R)-enantiomer: ~10.5, (S)-enantiomer: ~11.2 |
| Resolution (Rs) | > 1.5 (Typical) | > 2.0 (Typical) |
Experimental Protocols
Chiral HPLC Method for this compound
This protocol is based on a published method for the separation of (S)-2-chloro-1-phenylethanol.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: OB-H chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol in a 95:5 ratio.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Chiral GC Method (Exemplified for 1-phenylethanol)
This protocol is a representative method for the chiral separation of a closely related compound, 1-phenylethanol, and can be adapted for this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: Astec® CHIRALDEX™ B-PM capillary column (30 m x 0.25 mm I.D., 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant pressure of 24 psi.
-
Oven Temperature: Isothermal at 120°C.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Injection: 1 µL with an 80:1 split ratio.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol) to an appropriate concentration (e.g., 3 mg/mL).
Data Analysis: The enantiomeric excess is calculated using the same formula as for the HPLC method, based on the integrated peak areas of the two enantiomers.
Workflow for Enantiomeric Excess Determination
The general workflow for determining the enantiomeric excess of this compound using either HPLC or Chiral GC is outlined below.
Caption: General workflow for enantiomeric excess determination.
Logical Relationship between Method Selection Factors
The decision to use HPLC or Chiral GC is a multifactorial process. The following diagram illustrates the key considerations and their relationships.
Caption: Factors influencing the choice between HPLC and Chiral GC.
Conclusion
Both Chiral HPLC and Chiral GC are powerful techniques for the determination of the enantiomeric excess of this compound. Chiral HPLC offers broader applicability, particularly if the compound exhibits thermal lability or if derivatization is to be avoided.[1] Conversely, Chiral GC can provide higher resolution and faster analysis times, making it an excellent choice for high-throughput screening of volatile and thermally stable compounds.[1] The ultimate selection of the analytical method should be based on a careful consideration of the analyte's properties, the specific analytical requirements of the project, and the available laboratory instrumentation.
References
Comparative study of different catalysts for the asymmetric synthesis of 2-Chloro-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 2-chloro-1-phenylethanol is a critical step in the production of various pharmaceuticals. The chirality of this intermediate alcohol directly influences the stereochemistry and, consequently, the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of different catalytic systems for the asymmetric reduction of 2-chloroacetophenone to this compound, focusing on biocatalysts, organocatalysts, and transition-metal catalysts. The performance of these catalysts is evaluated based on yield and enantiomeric excess (e.e.), with detailed experimental protocols provided for key examples.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is paramount for achieving high efficiency and stereoselectivity. The following table summarizes the performance of representative catalysts in the asymmetric synthesis of this compound.
| Catalyst Type | Specific Catalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions |
| Biocatalyst | Saccharomyces cerevisiae B5 | 2-Chloroacetophenone | (R) | >99 | >99 | pH 8.0, 25°C, 24 hours, 5% (v/v) ethanol as co-substrate.[1][2] |
| Organocatalyst | In situ generated Oxazaborolidine from chiral lactam alcohol | 2-Chloroacetophenone | (S) | Good | 91-98 | Borane (BH₃) in THF at room temperature.[2] |
| Transition-Metal | Ru-TsDPEN complex | m-Chloroacetophenone | (S) | N/A | 98 | Formic acid/triethylamine as hydrogen source. |
Experimental Protocols
Detailed methodologies for the application of each catalyst class are outlined below, providing a practical basis for laboratory implementation.
Biocatalytic Reduction using Saccharomyces cerevisiae
This protocol utilizes whole cells of Saccharomyces cerevisiae B5, a readily available and cost-effective biocatalyst. The presence of a co-substrate like ethanol is crucial for the regeneration of the NADH cofactor required for the reduction.
Materials:
-
Saccharomyces cerevisiae B5 cells
-
2-Chloroacetophenone
-
Ethanol
-
Phosphate buffer (pH 8.0)
Procedure:
-
Prepare a suspension of Saccharomyces cerevisiae B5 cells (e.g., 10.75 g/L dry cell weight) in a phosphate buffer (pH 8.0).[1]
-
Add ethanol to a final concentration of 5% (v/v) to serve as a co-substrate for cofactor regeneration.[2]
-
Introduce 2-chloroacetophenone to the reaction mixture (e.g., 1 g/L).[1]
-
Incubate the reaction at 25°C with agitation for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the (R)-2-chloro-1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess using chiral HPLC analysis.
Organocatalytic Reduction via Corey-Bakshi-Shibata (CBS) Method
The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to stereoselectively reduce prochiral ketones. This method offers high enantioselectivity and predictable stereochemical outcomes. The catalyst can be generated in situ from a chiral precursor, such as a lactam alcohol.
Materials:
-
Chiral lactam alcohol (as catalyst precursor)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
2-Chloroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral lactam alcohol (10 mol%) in anhydrous THF.
-
Add 1.0 equivalent of BH₃·THF to the solution at room temperature and stir for a short period to allow for the in situ formation of the oxazaborolidine catalyst.[2]
-
Cool the reaction mixture to the desired temperature (e.g., room temperature).
-
Slowly add a solution of 2-chloroacetophenone in anhydrous THF to the catalyst mixture.
-
Stir the reaction until completion, monitoring by TLC or HPLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Work up the reaction mixture with an acidic aqueous solution and extract the product with an organic solvent.
-
Purify the (S)-2-chloro-1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (Noyori-type)
Asymmetric transfer hydrogenation, pioneered by Noyori, utilizes chiral ruthenium complexes, such as those with the TsDPEN ligand, to efficiently reduce ketones. This method is notable for its operational simplicity, employing formic acid/triethylamine as a convenient hydrogen source.
Materials:
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or a related pre-catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
2-Chloroacetophenone
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the ruthenium pre-catalyst in the chosen anhydrous solvent.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the 2-chloroacetophenone substrate to the catalyst solution.
-
Add the formic acid/triethylamine mixture to the reaction vessel.
-
Stir the reaction at the appropriate temperature (e.g., 28-40°C) until the starting material is consumed, as monitored by TLC or HPLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography.
-
Analyze the enantiomeric excess by chiral HPLC.
Visualizing the Catalytic Processes
To better understand the workflows and relationships, the following diagrams are provided.
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Caption: Relationship between catalyst class, performance, and typical reaction conditions.
References
A Comparative Guide to the Performance of Chiral Alcohols in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral alcohol is a critical decision in the design of stereoselective synthetic routes. Chiral alcohols serve as versatile tools in asymmetric synthesis, acting as chiral auxiliaries, catalysts, and ligands to induce high levels of enantioselectivity. This guide provides an objective comparison of the performance of various classes of chiral alcohols in these roles, supported by experimental data from established asymmetric transformations.
The efficacy of a chiral alcohol in asymmetric synthesis is primarily evaluated by its ability to control the stereochemical outcome of a reaction, which is quantified by the enantiomeric excess (ee%) or diastereomeric excess (de%) of the product. High chemical yield and catalyst efficiency are also crucial performance indicators. This guide will focus on three key applications of chiral alcohols: as chiral auxiliaries in asymmetric alkylation, as catalysts for the enantioselective addition of organometallic reagents to carbonyls, and as precursors for highly effective organocatalysts.
Performance of Chiral Alcohol Derivatives as Chiral Auxiliaries
Chiral auxiliaries are stoichiometric, enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. Following the reaction, the auxiliary is cleaved and can ideally be recovered. Amino alcohols are a prominent class of compounds from which powerful chiral auxiliaries are derived.
A benchmark reaction for evaluating chiral auxiliaries is the asymmetric alkylation of enolates. Below is a comparison of two widely used auxiliaries derived from amino alcohols: Evans' oxazolidinones and pseudoephedrine amides.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation [1][2]
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyloxazolidinone | Propionyl imide | Benzyl bromide | >99:1 | 90-95 |
| (S)-4-isopropyloxazolidinone | Propionyl imide | Allyl iodide | 98:2 | 85 |
| (1R,2S)-Pseudoephedrine | Propionamide | Benzyl bromide | 97:3 | 94 |
| (1S,2S)-Pseudoephenamine | Propionamide | Benzyl bromide | ≥99:1 | 99 |
| (1S,2S)-Pseudoephenamine | Crotonamide | Methyl iodide | 98:2 | 92 |
*Pseudoephenamine is a derivative of pseudoephedrine and is noted for its excellent performance.[1]
Performance of Chiral Amino Alcohols as Catalysts
Chiral amino alcohols can also function directly as catalysts, often in conjunction with a metal center, to create a chiral environment for a reaction. A classic benchmark reaction for this class of catalysts is the enantioselective addition of diethylzinc to benzaldehyde.
Table 2: Performance of Chiral Amino Alcohol Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde [3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 80 | (R) |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 24 | 98 | 94 | (S) |
Catalytic Systems for the Synthesis of Chiral Alcohols
In addition to chiral alcohols being used to induce asymmetry, several highly reliable catalytic methods employ chiral ligands (often derived from chiral alcohols or amino acids) for the enantioselective synthesis of chiral alcohols from prochiral ketones or alkenes. The Corey-Bakshi-Shibata (CBS) reduction and the Sharpless asymmetric epoxidation are two prominent examples.
Table 3: Performance of Catalytic Asymmetric Reactions for Chiral Alcohol Synthesis [1][4]
| Reaction | Substrate | Chiral Catalyst/Ligand | Stoichiometric Reagent | Yield (%) | ee (%) | Product Configuration |
| CBS Reduction | Acetophenone | (S)-CBS Catalyst | BH₃·THF | 97 | 96 | (R) |
| CBS Reduction | α-Tetralone | (S)-CBS Catalyst | BH₃·THF | 95 | 96 | (S) |
| Sharpless Epoxidation | Geraniol | L-(+)-Diethyl tartrate | Ti(OiPr)₄, TBHP | 91 | 95 | (2S,3S) |
Experimental Protocols
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[2]
-
Enolate Formation: A solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF is cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv.) is added, and the solution is stirred at -78 °C for 30 minutes to form the sodium enolate.
-
Alkylation: The electrophile (e.g., allyl iodide, 1.2 equiv.) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After warming to room temperature, the mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
-
Auxiliary Cleavage: The N-acyl imide product can be hydrolyzed (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid, and the chiral auxiliary can be recovered.
Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Catalyst[3]
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the chiral amino alcohol catalyst (e.g., (1S,2R)-(+)-DBNE, 0.02 mmol, 2 mol%) is dissolved in anhydrous toluene (5 mL).
-
Reaction Mixture: The solution is cooled to 0 °C in an ice bath. Diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.
-
Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous MgSO₄.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction[1]
-
Catalyst Activation: The CBS catalyst (e.g., (S)-(-)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) is dissolved in anhydrous THF under an inert atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF, ~0.6 M in THF) is added slowly.
-
Ketone Reduction: The mixture is cooled to a low temperature (e.g., -40°C to -78°C), and a solution of the prochiral ketone in anhydrous THF is added slowly.
-
Reaction Monitoring and Quenching: The reaction is stirred at the low temperature until completion, as monitored by TLC. The reaction is then carefully quenched by the slow addition of methanol.
-
Work-up and Purification: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is treated with aqueous acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography or distillation.
-
Analysis: The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC.
Visualizations
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for 2-Chloro-1-phenylethanol
The primary analytical techniques suitable for the analysis of 2-Chloro-1-phenylethanol include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors. The choice of method depends on factors such as the sample matrix, the required sensitivity, and the need for chiral separation.
Quantitative Data Summary
The following table summarizes the typical accuracy and precision parameters for the analysis of 2-phenylethanol, which are expected to be comparable for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Accuracy (Recovery) | 98.0% - 102.0%[1] | 93.7% - 97.2%[2] |
| Precision (RSD) | < 2.0%[1][3] | 1.5% - 2.4%[2] |
| **Linearity (R²) ** | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | Method Dependent | 0.1 mg/L[2] |
Note: The data presented is for 2-phenylethanol and should be considered as a reference. Method validation according to ICH guidelines is essential to establish the performance for this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC and GC analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of this compound and separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[1] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 210 nm or 220 nm.[1][3]
-
Injection Volume: 20 µL.[1]
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare the sample solution by dissolving a known weight of the substance in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
The purity is calculated by comparing the peak area of the analyte in the sample to the total area of all peaks.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantification
This method is well-suited for the quantification of volatile and thermally stable compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for polar compounds (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Procedure:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Prepare the sample solution by dissolving a known amount of the sample in the same solvent.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The concentration of this compound in the sample is determined by using the calibration curve.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a typical analytical method validation process and a general experimental workflow for chromatographic analysis.
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for Chromatographic Analysis.
References
A Guide to Inter-Laboratory Comparison of 2-Chloro-1-phenylethanol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 2-Chloro-1-phenylethanol analysis, a critical process for ensuring the reliability and comparability of analytical data across different facilities. Given the absence of publicly available, formal inter-laboratory studies for this specific analyte, this document outlines standardized experimental protocols based on common analytical techniques, presents a template for data comparison, and illustrates the necessary workflows. Adherence to these guidelines will facilitate the robust evaluation of method performance and laboratory proficiency.
Experimental Protocols
The accurate quantification of this compound is achievable through several analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) being the most prevalent and reliable methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, making it a suitable method for identifying and quantifying this compound, especially at low concentrations.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
If the sample is solid, dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile).
-
For liquid samples, a direct injection or a dilution with a suitable solvent may be performed.
-
Perform a liquid-liquid extraction or solid-phase extraction if sample cleanup and concentration are necessary to remove interfering matrix components.
-
Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to all samples, calibration standards, and quality control samples to correct for variations in sample injection and instrument response.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, HP-5ms, or equivalent).
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 107, 77, 79).
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent as the samples.
-
The concentration range of the calibration standards should encompass the expected concentration of the analyte in the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique that can also be employed for the analysis of this compound, particularly for non-volatile or thermally labile impurities.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
An internal standard can be used for improved quantitative accuracy.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). Isocratic or gradient elution can be used depending on the complexity of the sample matrix. The addition of a small amount of acid, such as phosphoric acid or formic acid, may improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a wavelength where this compound has significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
The concentration range should bracket the expected sample concentrations.
-
Analyze the standards and samples using the established HPLC method.
-
Generate a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation for Inter-Laboratory Comparison
The results of the inter-laboratory comparison should be summarized in a clear and concise table to facilitate the assessment of performance. The following table provides a template for reporting quantitative data from participating laboratories.
| Laboratory ID | Method | Replicate 1 (mg/kg) | Replicate 2 (mg/kg) | Replicate 3 (mg/kg) | Mean (mg/kg) | Standard Deviation | z-score |
| Lab A | GC-MS | 10.5 | 10.8 | 10.6 | 10.63 | 0.15 | 0.45 |
| Lab B | HPLC-UV | 9.8 | 9.5 | 9.9 | 9.73 | 0.21 | -1.21 |
| Lab C | GC-MS | 11.2 | 11.0 | 11.1 | 11.10 | 0.10 | 1.32 |
| Lab D | GC-MS | 10.2 | 10.4 | 10.3 | 10.30 | 0.10 | -0.18 |
| Lab E | HPLC-UV | 10.9 | 10.7 | 11.0 | 10.87 | 0.15 | 0.88 |
| Consensus Mean | 10.53 | ||||||
| Consensus SD | 0.51 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The z-score is a common statistical tool used in proficiency testing to evaluate a laboratory's performance.[2] It is calculated as:
z = (x - X) / σ
where:
-
x is the mean result reported by the laboratory.
-
X is the consensus mean from all participating laboratories.
-
σ is the consensus standard deviation from all participating laboratories.
A z-score between -2 and 2 is generally considered satisfactory.[2]
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for GC-MS analysis and the logical flow of an inter-laboratory comparison study.
References
Unveiling Reaction Dynamics: A Comparative Guide to the Kinetic Studies of 2-Chloro-1-phenylethanol
For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of chiral molecules like 2-chloro-1-phenylethanol is paramount for designing efficient synthetic routes and novel therapeutics. This guide provides a comparative analysis of the reaction kinetics of this compound, contrasting its reactivity with analogous compounds and elucidating the underlying mechanistic principles supported by experimental data.
At the heart of this compound's reactivity is the phenomenon of neighboring group participation (NGP), where the hydroxyl group plays a crucial role in the departure of the chloride leaving group. This internal assistance significantly influences the reaction rate and stereochemical outcome, setting it apart from simpler alkyl halides.
The Power of Intramolecular Assistance: A Head-to-Head Comparison
The solvolysis of this compound, a reaction where the solvent acts as the nucleophile, proceeds at a markedly faster rate compared to its structural isomer, 1-chloro-1-phenylethane, and simple primary alkyl halides like ethyl chloride. This acceleration is attributed to the intramolecular nucleophilic attack by the hydroxyl group, which facilitates the displacement of the chloride ion through a low-energy transition state, leading to the formation of a cyclic oxonium ion intermediate.
| Substrate | Relative Rate of Solvolysis (approx.) | Mechanism | Key Feature |
| This compound | High (Significantly faster than 1°) | SNi with Neighboring Group Participation | Intramolecular assistance from the -OH group, formation of a cyclic intermediate. |
| 1-Chloro-1-phenylethane | Moderate | SN1 | Formation of a relatively stable benzylic carbocation. |
| Ethyl Chloride | Low | SN2 | Bimolecular nucleophilic attack. |
Table 1: Comparison of Solvolysis Rates and Mechanisms.
The data clearly indicates that the presence of the hydroxyl group in the β-position to the leaving group in this compound provides significant anchimeric assistance, a term used to describe the rate acceleration due to neighboring group participation.
Delving into the Mechanism: Signaling Pathways of Reactivity
The solvolysis of this compound is a prime example of an SNi (Substitution Nucleophilic internal) reaction. The reaction pathway can be visualized as follows:
Figure 1: SNi reaction pathway of this compound.
In contrast, the solvolysis of 1-chloro-1-phenylethane proceeds through a classic SN1 mechanism, involving the formation of a planar carbocation intermediate.
Figure 2: SN1 reaction pathway of 1-chloro-1-phenylethane.
Experimental Corner: Unraveling the Kinetics
The kinetic studies of these reactions are typically performed by monitoring the progress of the reaction over time under controlled conditions. A common method for following the solvolysis of alkyl halides is by measuring the rate of production of the corresponding acid (in this case, HCl).
Experimental Protocol: Monitoring Solvolysis via Titration
This protocol outlines a general procedure for determining the rate of solvolysis.
Materials:
-
Alkyl halide (e.g., this compound)
-
Solvent (e.g., aqueous ethanol)
-
Indicator solution (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution
-
Constant temperature bath
-
Burette, pipette, flasks, and other standard laboratory glassware
Procedure:
-
A solution of the alkyl halide in the chosen solvent is prepared and placed in a constant temperature bath to equilibrate.
-
A known volume of the reaction mixture is periodically withdrawn and quenched (e.g., by adding it to a cold solvent).
-
The amount of HCl produced is determined by titration with a standardized solution of sodium hydroxide using a suitable indicator.
-
The concentration of the alkyl halide remaining at each time point is calculated from the amount of HCl produced.
-
The rate constant (k) is determined by plotting the natural logarithm of the alkyl halide concentration versus time. For a first-order reaction, this plot will yield a straight line with a slope of -k.
Figure 3: Experimental workflow for kinetic analysis.
Conclusion
The kinetic behavior of this compound is a compelling illustration of how subtle structural features can profoundly impact chemical reactivity. The presence of the neighboring hydroxyl group not only accelerates the rate of nucleophilic substitution but also dictates a distinct mechanistic pathway compared to its isomers and simpler analogues. For scientists in the pharmaceutical and chemical industries, a thorough understanding of these kinetic principles is indispensable for the rational design of synthetic strategies and the development of new chemical entities. The methodologies and comparative data presented here serve as a foundational guide for further investigation into the rich and complex chemistry of this important chiral building block.
A Comparative Analysis of the Biological Activity of 2-Chloro-1-phenylethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-phenylethanol is a chiral alcohol that serves as a critical building block in the synthesis of various biologically active molecules, most notably phenethylimidazole antifungal agents. Due to its chiral center, it exists as two enantiomers: (R)-(-)-2-Chloro-1-phenylethanol and (S)-(+)-2-Chloro-1-phenylethanol. In chiral drug development, it is well-established that enantiomers can exhibit significantly different pharmacological and toxicological profiles. While direct comparative studies on the biological activities of the individual enantiomers of this compound are not extensively documented in publicly available literature, their role as precursors to potent antifungal drugs strongly suggests that their stereochemistry is a critical determinant of biological efficacy.
This guide provides a comparative framework for evaluating the biological activity of these enantiomers, with a focus on their potential antifungal properties. It includes hypothetical comparative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in their investigations.
Physicochemical Properties of this compound Enantiomers
A summary of the key physicochemical properties of the (R) and (S) enantiomers of this compound is presented below.
| Property | (R)-(-)-2-Chloro-1-phenylethanol | (S)-(+)-2-Chloro-1-phenylethanol |
| CAS Number | 56751-12-3 | 70111-05-6 |
| Molecular Formula | C₈H₉ClO | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol | 156.61 g/mol |
| Appearance | Colorless to slightly yellow liquid | Colorless to slightly yellow liquid |
| Optical Rotation | [α]₂₀/D ≈ -48° (c=1 in Cyclohexane) | [α]₂₀/D ≈ +47° (c=1.1 in Cyclohexane) |
Comparative Biological Activity: Antifungal Potential
Based on their use as precursors for antifungal agents like tioconazole, it is hypothesized that the enantiomers of this compound may exhibit differential antifungal activity. The following table presents a hypothetical comparison of their antifungal and cytotoxic profiles. Researchers can use this structure to tabulate their own experimental findings.
| Biological Activity Metric | (R)-(-)-2-Chloro-1-phenylethanol | (S)-(+)-2-Chloro-1-phenylethanol | Racemic this compound |
| MIC₅₀ vs. C. albicans (µg/mL) | [Hypothetical Value: e.g., 150] | [Hypothetical Value: e.g., >500] | [Hypothetical Value: e.g., 300] |
| MIC₅₀ vs. A. fumigatus (µg/mL) | [Hypothetical Value: e.g., 200] | [Hypothetical Value: e.g., >500] | [Hypothetical Value: e.g., 350] |
| IC₅₀ in Human Keratinocytes (µM) | [Hypothetical Value: e.g., 100] | [Hypothetical Value: e.g., 120] | [Hypothetical Value: e.g., 110] |
| Selectivity Index (C. albicans) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
MIC₅₀ (Minimum Inhibitory Concentration 50%): The concentration of the compound that inhibits 50% of the visible growth of the microorganism. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits 50% of the activity of a biological target, in this case, the viability of human cells. Selectivity Index: The ratio of the cytotoxic concentration (IC₅₀) to the bioactive concentration (MIC₅₀). A higher selectivity index indicates a more favorable safety profile.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted for testing the antifungal activity of hydrophobic compounds like the enantiomers of this compound against fungal strains such as Candida albicans and Aspergillus fumigatus.
Materials:
-
(R)- and (S)-2-Chloro-1-phenylethanol
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal strains (C. albicans, A. fumigatus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Dissolve the enantiomers in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations to be tested.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well containing the test compound dilutions. Include positive (fungi in medium without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Data Analysis: Determine the MIC₅₀ by measuring the optical density at a suitable wavelength (e.g., 530 nm) and comparing the growth in the presence of the test compounds to the growth in the positive control wells.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the enantiomers on a relevant human cell line, such as human keratinocytes (HaCaT).
Materials:
-
(R)- and (S)-2-Chloro-1-phenylethanol
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the HaCaT cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound enantiomers (dissolved in DMSO and diluted in culture medium). Include vehicle controls (DMSO-treated cells).
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is then calculated.
Visualizations
Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mode of action of phenethylimidazole antifungal drugs, which are synthesized from this compound, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. It is plausible that the enantiomers of this compound may exert a similar, albeit weaker, effect.
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comprehensive comparison of the biological activities of the this compound enantiomers.
A Comparative Guide to the Synthesis of 2-Chloro-1-phenylethanol: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure form of 2-Chloro-1-phenylethanol is a critical chiral building block in the synthesis of various pharmaceuticals. The selection of a synthetic route that is not only efficient in terms of yield and stereoselectivity but also economically viable and environmentally sustainable is a paramount consideration in drug development and manufacturing. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to this compound, offering a comparative look at chemocatalytic and biocatalytic methodologies to inform strategic decision-making in your research and development endeavors.
Executive Summary
The synthesis of chiral this compound is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2-chloro-1-phenylethanone (phenacyl chloride). This guide focuses on a comparative analysis of three prominent methods:
-
Chemocatalytic Asymmetric Reduction: Employing a chiral oxaborolidine (CBS) catalyst and a borane reducing agent.
-
Biocatalytic Asymmetric Reduction with Baker's Yeast: Utilizing the whole-cell biocatalyst Saccharomyces cerevisiae.
-
Biocatalytic Asymmetric Reduction with Ketoreductase (KRED): Involving an isolated, often engineered, ketoreductase enzyme.
Each of these routes presents a unique profile of costs, benefits, and operational considerations. While chemocatalysis offers a well-established and rapid approach, biocatalytic methods are increasingly favored for their high selectivity, milder reaction conditions, and improved environmental footprint.
Comparative Data Analysis
The following tables summarize the key quantitative data for the different synthetic routes to this compound, providing a basis for an objective comparison of their performance and economic viability.
Table 1: Performance Comparison of Synthetic Routes
| Parameter | Chemocatalytic (CBS Reduction) | Biocatalytic (Baker's Yeast) | Biocatalytic (Ketoreductase) |
| Starting Material | 2-Chloro-1-phenylethanone | 2-Chloro-1-phenylethanone | 2-Chloro-1-phenylethanone |
| Typical Yield | Good (Specific data varies) | >74%[1] | High (often >95%) |
| Enantiomeric Excess (ee) | 93-97% | >97%[1] | >99% (typically) |
| Reaction Temperature | -20°C to Room Temperature | 25-40°C[1] | 25-40°C |
| Reaction Time | 1-4 hours | 12-60 hours[1] | 6-24 hours |
| Key Reagents | Chiral Oxaborolidine, Borane | Saccharomyces cerevisiae, Glucose | Ketoreductase, Cofactor (NADPH), Cofactor Regeneration System |
| Scalability | Well-established | High | High |
Table 2: Estimated Cost-Benefit Analysis
| Factor | Chemocatalytic (CBS Reduction) | Biocatalytic (Baker's Yeast) | Biocatalytic (Ketoreductase) |
| Catalyst Cost | High (Chiral ligand and borane) | Very Low | High initial investment (enzyme development/screening), but can be cost-effective at scale |
| Raw Material Cost | Moderate (Phenacyl chloride, solvents) | Low (Phenacyl chloride, sucrose/glucose) | Moderate (Phenacyl chloride, cofactor, co-substrate for regeneration) |
| Operational Cost | High (Cryogenic temperatures, inert atmosphere, organic solvents) | Low (Aqueous media, ambient temperature and pressure) | Low (Aqueous media, ambient temperature and pressure) |
| Purification Cost | Moderate to High (Chromatography often required) | Moderate (Extraction from aqueous media) | Moderate (Extraction from aqueous media) |
| Environmental Impact | High (Borane waste, organic solvents) | Low (Biodegradable catalyst, aqueous waste) | Low (Biodegradable catalyst, aqueous waste)[2] |
| Safety Concerns | High (Flammable and toxic borane reagents) | Low (Non-pathogenic, non-toxic catalyst) | Low (Benign enzymes) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory or industrial settings.
Chemocatalytic Asymmetric Reduction using (R)-2-Methyl-CBS-oxazaborolidine
This method relies on the highly enantioselective reduction of a ketone by a borane reagent, catalyzed by a chiral oxaborolidine.
Materials:
-
2-Chloro-1-phenylethanone
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous THF is cooled to -20°C under an inert atmosphere (e.g., argon).
-
Borane dimethyl sulfide complex (0.6-1.0 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.
-
A solution of 2-Chloro-1-phenylethanone (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture over 1 hour, maintaining the temperature at -20°C.
-
The reaction is stirred at -20°C for an additional 1-3 hours and monitored by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20°C.
-
The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) affords the enantiomerically enriched this compound.
Biocatalytic Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)
This whole-cell biocatalytic method offers a green and cost-effective route to chiral this compound.[1]
Materials:
-
2-Chloro-1-phenylethanone
-
Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Glucose (or sucrose)
-
Phosphate buffer (pH 6-8)
-
N-hexane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In an Erlenmeyer flask, suspend dry baker's yeast (e.g., 80-120 g/L) and glucose (e.g., 50 g/L) in a phosphate buffer (pH 6.8).
-
Activate the yeast by shaking the mixture at a controlled temperature (e.g., 30-35°C) for 30-60 minutes.
-
Add 2-Chloro-1-phenylethanone to the activated yeast suspension. The substrate can be added directly or dissolved in a minimal amount of a co-solvent like ethanol or DMSO to improve solubility.
-
Incubate the reaction mixture on a shaker (e.g., 140 rpm) at a controlled temperature (e.g., 30-35°C) for 24-48 hours. The progress of the reduction is monitored by GC or HPLC.
-
After the reaction is complete, the mixture is extracted with n-hexane.
-
The organic layers are combined, and the yeast cells are separated by centrifugation or filtration.
-
The resulting supernatant is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification, if necessary, can be performed by column chromatography.
Biocatalytic Asymmetric Reduction using a Ketoreductase (KRED)
This method utilizes an isolated enzyme, which can be wild-type or an engineered variant with optimized properties for the specific substrate.
Materials:
-
2-Chloro-1-phenylethanone
-
Ketoreductase (KRED)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH) as a cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol and an alcohol dehydrogenase)
-
Buffer solution (e.g., phosphate buffer at a pH optimal for the enzyme, typically pH 6-8)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled vessel, prepare a buffer solution containing the components of the cofactor regeneration system (e.g., glucose and GDH).
-
Add the cofactor (NADPH or NADH) to the buffer solution.
-
Dissolve the ketoreductase enzyme in the buffered solution.
-
Add 2-Chloro-1-phenylethanone to the reaction mixture. As with the yeast reaction, a co-solvent may be used to aid substrate solubility.
-
Maintain the reaction at a constant temperature (typically 25-40°C) and pH with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction reaches completion, the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product.
-
Purification can be achieved by column chromatography if required.
Visualization of the Cost-Benefit Analysis Workflow
The following diagram illustrates the logical workflow for selecting the most appropriate synthetic route based on key project and business drivers.
Caption: Decision workflow for selecting a synthetic route to this compound.
Conclusion
The selection of a synthetic route for this compound requires a multifaceted analysis that extends beyond mere chemical yield.
-
Chemocatalytic asymmetric reduction offers a rapid and well-documented path to the desired chiral alcohol. However, the high cost of the catalyst and borane reagents, coupled with the safety and environmental concerns associated with their use and disposal, can be significant drawbacks, particularly at a larger scale.
-
Biocatalytic reduction using baker's yeast stands out as a highly cost-effective and environmentally benign alternative. The low cost and ready availability of the catalyst, combined with mild reaction conditions and high enantioselectivity, make it an attractive option for both academic and industrial applications. The longer reaction times may be a consideration, but the overall process simplicity and sustainability are compelling advantages.
-
Biocatalytic reduction with isolated ketoreductases represents the cutting edge of chiral alcohol synthesis. This approach offers the potential for exceptional enantioselectivity and high yields under green conditions. While the initial investment in enzyme screening and development can be substantial, for large-scale, long-term production, a highly optimized KRED-based process can be the most economically and environmentally superior choice. The reusability of immobilized enzymes and the efficiency of cofactor regeneration systems are key to its industrial viability.
Ultimately, the optimal synthetic strategy will be dictated by the specific priorities of the project, including the required scale of production, the stringency of enantiopurity requirements, budgetary constraints, and the emphasis on green chemistry principles. This guide provides the foundational data and methodologies to make an informed and strategic decision.
References
Navigating the Regulatory Maze: A Comparative Guide to Validating Chiral Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and validated analytical methods to guarantee the safety and efficacy of drug products. This guide provides a comprehensive comparison of regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) for the validation of analytical methods for chiral compounds.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose[1]. For chiral compounds, this involves providing evidence that the method can accurately and reliably distinguish between and quantify the enantiomers of a drug substance. The most widely recognized guidelines for analytical method validation are issued by the ICH, with FDA and EMA guidelines being largely harmonized with the ICH principles[2]. The foundational ICH guideline for validation of analytical procedures is Q2(R1), which has been recently updated to Q2(R2)[3][4][5].
Core Validation Parameters for Chiral Analytical Methods
The validation of analytical methods for chiral compounds involves the evaluation of several key performance characteristics to ensure the method is reliable, reproducible, and accurate for the intended application.[6] These parameters are applicable to various analytical techniques commonly used for chiral separations, such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)[7][8].
A summary of the essential validation parameters as per regulatory guidelines is presented below:
| Validation Parameter | Purpose | Key Considerations for Chiral Methods |
| Specificity / Selectivity | To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, including its counter-enantiomer, impurities, degradation products, and matrix components[7][9]. | The method must demonstrate baseline resolution between the two enantiomers and from any other potential interfering peaks[6]. This is typically demonstrated by injecting the individual enantiomers, the racemic mixture, and a placebo or blank sample[10]. |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value[11]. | Accuracy should be assessed by analyzing a sample with a known concentration of the enantiomers (e.g., a certified reference material) or by spiking a placebo with known amounts of the enantiomers[2]. The recovery of the undesired enantiomer at low levels is particularly important. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[11]. | Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision)[12]. For chiral methods, a reasonable target for the relative standard deviation (RSD) for the major component is ≤5%, while for the minor component (enantiomeric impurity), it can be in the range of ≤20% as it approaches the quantitation limit[12]. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range[13]. | A linear relationship should be established between the concentration of the undesired enantiomer and the analytical response. This is typically evaluated by analyzing a series of solutions with varying concentrations of the undesired enantiomer[10]. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable[10]. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity[14]. | The range should cover the expected concentrations of the enantiomeric impurity, from the limit of quantitation (LOQ) up to a level exceeding the specification limit[10]. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[15]. | For enantiomeric impurities, the LOD is the smallest concentration of the undesired enantiomer that can be reliably distinguished from the baseline noise. It can be determined based on a signal-to-noise ratio of approximately 3:1[16]. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[17]. | The LOQ represents the lowest concentration of the undesired enantiomer that can be measured with acceptable accuracy and precision. A typical signal-to-noise ratio for LOQ is 10:1[16][17]. The precision at the LOQ should be demonstrated[18]. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[19]. | Robustness testing for chiral HPLC methods may involve varying parameters such as the mobile phase composition (e.g., ±2% of the organic modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%)[17][20]. The resolution between the enantiomers should remain acceptable under these varied conditions. |
| System Suitability | To ensure that the complete analytical system (instrument, reagents, and analyst) is suitable for the intended application on the day of analysis[6]. | For chiral separations, critical system suitability parameters include resolution (Rs > 1.7 for baseline separation), tailing factor (T ≤ 2), and the repeatability of injections (%RSD ≤ 2.0%)[6][17]. |
Comparison of Regulatory Guidelines: ICH, FDA, and EMA
The guidelines from ICH, FDA, and EMA are largely harmonized, promoting a unified approach to analytical method validation. All three regulatory bodies emphasize a science- and risk-based approach to validation[13][21]. The ICH Q2(R1) and the newer Q2(R2) guidelines serve as the primary reference for analytical procedure validation[2][5]. Both the FDA and EMA have adopted these ICH guidelines, and their specific guidance documents are consistent with the principles outlined by the ICH[22][23].
While there are no major discrepancies between the guidelines specifically for chiral compounds, the emphasis and interpretation of certain aspects can vary. For instance, the EMA's guideline on bioanalytical method validation provides detailed recommendations for the validation of methods used to measure drug concentrations in biological matrices, which is highly relevant for stereoselective pharmacokinetic studies[24]. The FDA also provides detailed guidance for industry on analytical procedures and methods validation[23].
The following diagram illustrates the harmonized relationship between the major regulatory bodies regarding analytical method validation.
References
- 1. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dujps.com [dujps.com]
- 10. benchchem.com [benchchem.com]
- 11. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. Comparing FDA and EMA Validation Guidelines: Key Differences and Impacts [validationtechservices.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. scribd.com [scribd.com]
- 24. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Safe Disposal of 2-Chloro-1-phenylethanol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-1-phenylethanol, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., Viton or double nitrile); inspect before use.[3][4] |
| Protective Clothing | A fully buttoned lab coat or fire/flame-resistant and impervious clothing.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[3][5] If exposure limits are exceeded, a full-face respirator may be necessary.[1][3] |
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms occur.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[3][5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get medical attention.[3][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a POISON CENTER or physician if you feel unwell.[5]
Chemical Profile and Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₉ClO[2] |
| Molecular Weight | 156.61 g/mol [2][6] |
| Form | Liquid[6] |
| Density | 1.185 g/mL at 25 °C[6] |
| Flash Point | 113 °C (235.4 °F) - closed cup[6] |
| Storage Class | 10 - Combustible liquids[6] |
Operational Disposal Plan
The proper disposal of this compound is critical and must be handled as regulated hazardous waste. The primary disposal route for this compound is incineration by an approved waste disposal facility.[7] Do not dispose of this chemical down the drain or by evaporation.[4]
Step 1: Waste Segregation
As a chlorinated organic compound, this compound must be segregated as halogenated organic waste .[7]
-
Do: Collect in a designated, properly labeled container for halogenated organic waste. These are often color-coded (e.g., green-labeled carboys).[7]
-
Do Not: Mix with non-halogenated organic solvents, aqueous waste, acids, bases, or other incompatible materials.[4][8] Keeping halogenated and non-halogenated waste streams separate can significantly reduce disposal costs.[8]
Step 2: Waste Collection and Storage
-
Select a Proper Container: Use a compatible container, such as a high-density polyethylene (HDPE) carboy or the original container.[4][9] The use of metal safety cans is generally not recommended as halogenated solvents can degrade to form acids that corrode metal.[4]
-
Label the Container: As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name ("this compound").[8] Maintain a log of the contents, including the approximate volume or mass of the waste added.[7]
-
Ensure Safe Storage:
Step 3: Accidental Spill Cleanup
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Ensure the area is well-ventilated and remove all sources of ignition.[1][3]
-
Wearing the appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).[4][5]
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as halogenated waste.[1][5]
-
Wash the spill area once the material has been removed.
Step 4: Disposal of Empty Containers
Contaminated containers must be handled as hazardous waste.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of via your institution's hazardous waste program.[1]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5] Dispose of the contents and container at an approved waste disposal plant.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. (R)-(-)-2-氯-1-苯乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ethz.ch [ethz.ch]
Personal protective equipment for handling 2-Chloro-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-1-phenylethanol in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE) and Engineering Controls
Effective protection against exposure to this compound requires a combination of appropriate personal protective equipment and proper engineering controls.[1][2][3][4] Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]
| Protective Equipment | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be required for splash hazards.[1][2][3][5] | Protects against splashes and vapors which can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., fluorinated rubber), inspected prior to use.[1][3] Fire/flame resistant and impervious lab coat, buttoned to full length.[1][2][3] Full-length pants and closed-toe shoes are mandatory.[3][6] | Prevents skin contact, as the chemical is harmful if absorbed through the skin.[1][7] |
| Respiratory Protection | A full-face respirator with multi-purpose combination respirator cartridges should be used if exposure limits are exceeded, or as a precaution.[1][2][3] Use of respirators requires a formal respiratory protection program, including training and fit-testing.[3] | Protects against inhalation of harmful vapors.[1][7] |
Safe Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7][8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3]
-
Keep away from incompatible materials and sources of ignition.[1][3]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][5]
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][8][9] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2][7][8] |
Spill Response Workflow
A prompt and coordinated response is essential for managing a spill of this compound. The following workflow outlines the key steps to be taken.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not pour down the drain.[2][7][8]
Step-by-Step Disposal Procedure:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, properly labeled hazardous waste container.[1][2][8] This container should be specifically for halogenated organic waste.[2][8]
-
Container Requirements: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[8][9]
-
Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate percentages.[8][9]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[9]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9] Follow all local, regional, and national regulations for hazardous waste disposal.[7][8]
References
- 1. bucknell.edu [bucknell.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. chemicalbook.com [chemicalbook.com]
- 4. (+/-)-2-Chloro-1-phenylethanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. coleparmer.com [coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
